molecular formula C10H12Br2 B1287434 1,4-Dibromo-2,5-diethylbenzene CAS No. 40787-48-2

1,4-Dibromo-2,5-diethylbenzene

Cat. No.: B1287434
CAS No.: 40787-48-2
M. Wt: 292.01 g/mol
InChI Key: DNHRBCFMFYOUKM-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-diethylbenzene is a useful research compound. Its molecular formula is C10H12Br2 and its molecular weight is 292.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2,5-diethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHRBCFMFYOUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1Br)CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615089
Record name 1,4-Dibromo-2,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40787-48-2
Record name 1,4-Dibromo-2,5-diethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Dibromo-2,5-diethylbenzene. This document details the chemical properties, a plausible synthetic route based on established chemical principles, and the expected analytical data for this compound.

Core Compound Information

PropertyValue
Chemical Name This compound
CAS Number 40787-48-2[1][2]
Molecular Formula C₁₀H₁₂Br₂[1][2]
Molecular Weight 292.01 g/mol [1][2]
Synonym 2,5-Diethyl-1,4-dibromobenzene[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 1,4-diethylbenzene with bromine. This reaction is facilitated by a Lewis acid catalyst, such as iron filings or anhydrous iron(III) bromide, which polarizes the bromine molecule, making it a more potent electrophile. The ethyl groups on the benzene ring are ortho-, para-directing and activating, leading to the substitution at the 2- and 5-positions.

Experimental Protocol: Bromination of 1,4-Diethylbenzene

This protocol is based on general methods for the bromination of substituted benzenes.

Materials:

  • 1,4-Diethylbenzene

  • Bromine

  • Iron filings

  • Dichloromethane (or another suitable inert solvent)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1,4-diethylbenzene in dichloromethane.

  • Add a catalytic amount of iron filings to the solution.

  • From the dropping funnel, add a stoichiometric amount of bromine dissolved in dichloromethane dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the red color of bromine disappears, indicating the completion of the reaction.

  • Quench the reaction by slowly adding a saturated sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to yield pure this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant1 1,4-Diethylbenzene Reaction Electrophilic Aromatic Substitution in Dichloromethane Reactant1->Reaction Reactant2 Bromine (Br2) Reactant2->Reaction Catalyst Iron (Fe) Catalyst->Reaction Quenching Quenching with NaHSO3 Reaction->Quenching Crude Product Washing Washing with NaHCO3 and Brine Quenching->Washing Drying Drying with MgSO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Product This compound Recrystallization->Product

References

An In-depth Technical Guide to 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dibromo-2,5-diethylbenzene, a halogenated aromatic compound. It details the chemical and physical properties, safety information, and potential applications of this compound, with a particular focus on its relevance in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction

This compound is a disubstituted benzene derivative with the chemical formula C₁₀H₁₂Br₂. The strategic placement of two bromine atoms and two ethyl groups on the aromatic ring makes it a versatile intermediate in organic synthesis. The bromine atoms serve as reactive sites for various cross-coupling reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. The ethyl groups influence the compound's solubility and steric properties, which can be advantageous in directing the regioselectivity of certain reactions.

Chemical and Physical Properties

PropertyValueSource
CAS Number 40787-48-2[1][2][3]
Molecular Formula C₁₀H₁₂Br₂[1][2][3]
Molecular Weight 292.01 g/mol [1][2][3]
Physical Form Solid
Melting Point 38.0 to 42.0 °C
Boiling Point Data not available
Density Data not available
Solubility Data not available
LogP (calculated) 4.3364[1]

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles. A common method for the preparation of such compounds involves the electrophilic bromination of 1,4-diethylbenzene.

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

G A 1,4-Diethylbenzene B This compound A->B Electrophilic Bromination R Bromine (Br₂) Lewis Acid Catalyst (e.g., FeBr₃)

Caption: A potential synthetic route to this compound.

General Experimental Protocol for Electrophilic Bromination

Caution: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

  • Reaction Setup: In a fume hood, a solution of 1,4-diethylbenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: A catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), is added to the flask.

  • Bromine Addition: A solution of bromine (Br₂) in the same solvent is added dropwise to the reaction mixture at a controlled temperature, typically at or below room temperature. The reaction is exothermic and should be cooled in an ice bath if necessary.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is quenched by the addition of an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine. The organic layer is then separated, washed with water and brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Applications in Organic Synthesis

While specific applications of this compound in drug development are not widely reported, its structural analogue, 1,4-Dibromo-2,5-dimethylbenzene, serves as a key intermediate in the synthesis of more complex molecules. The reactivity of the carbon-bromine bonds allows for its use in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many pharmaceutical compounds and organic materials.

The following diagram illustrates the central role of such di-bromo benzene derivatives in synthetic chemistry.

G A 1,4-Dibromo-2,5-disubstituted-benzene B Suzuki Coupling A->B C Stille Coupling A->C D Sonogashira Coupling A->D E Heck Coupling A->E F Complex Organic Molecules (e.g., APIs, Organic Electronics) B->F C->F D->F E->F

Caption: Role of 1,4-dibromo-2,5-disubstituted benzenes in synthesis.

Biological Activity and Drug Development

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself possesses significant biological activity or is a direct precursor to any marketed drugs. However, the broader class of brominated aromatic compounds is of interest in medicinal chemistry. The introduction of bromine atoms can modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Derivatives of 1,4-benzoquinone, a related structural class, have been investigated for a range of biological activities, including as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways. This suggests that with appropriate chemical modifications, the this compound scaffold could potentially be explored for the development of novel therapeutic agents.

Safety Information

Detailed toxicological data for this compound are not available. However, based on its chemical structure as a halogenated aromatic hydrocarbon, appropriate safety precautions should be taken when handling this compound. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be minimized. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential for use in a variety of organic syntheses. While specific data on some of its physical properties and its direct applications in drug development are limited, its structural features suggest its utility as a building block for the creation of more complex molecules. Further research into the synthesis, reactivity, and biological evaluation of derivatives of this compound may unveil new opportunities in medicinal chemistry and materials science. This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Dibromo-2,5-diethylbenzene. Due to the absence of readily available experimental spectra in public databases, this guide leverages established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and symmetry considerations, to present a reliable set of predicted data. This information is invaluable for the identification and characterization of this compound in various research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's high degree of symmetry. A C2 axis of rotation and two mirror planes render the two ethyl groups and the two aromatic protons chemically equivalent. This results in a spectrum with three distinct signals.

Signal AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
Ar-H~7.35Singlet-2H
-CH₂-~2.65Quartet~7.64H
-CH₃~1.20Triplet~7.66H

The aromatic protons are expected to appear as a singlet, as they are chemically equivalent and lack adjacent protons for coupling. The methylene (-CH₂) protons of the ethyl groups are predicted to be a quartet due to coupling with the three neighboring methyl (-CH₃) protons. Conversely, the methyl protons will appear as a triplet, being split by the two adjacent methylene protons.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum of this compound is simplified by the molecule's symmetry. Five distinct signals are predicted, corresponding to the five unique carbon environments in the molecule.

Signal AssignmentPredicted Chemical Shift (δ) [ppm]
C-Br~125
C-CH₂CH₃~142
C-H~132
-CH₂-~28
-CH₃~15

The aromatic carbons directly bonded to the bromine atoms are expected to be the most shielded among the aromatic carbons. The carbons bearing the ethyl groups will be the most deshielded in the aromatic region. The protonated aromatic carbons will appear at a characteristic downfield shift. The aliphatic carbons of the ethyl groups will have typical chemical shifts in the upfield region of the spectrum.

Experimental Protocols

The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

  • Tuning and Matching: Tune and match the probe to the appropriate frequencies for ¹H and ¹³C nuclei to ensure efficient transfer of radiofrequency pulses.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp, symmetrical NMR signals.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to provide a spectrum with singlets for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Typically 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase correct the spectrum to ensure all peaks are in pure absorption mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound with the unique proton and carbon environments labeled, corresponding to the predicted NMR signals.

Caption: Molecular structure of this compound with unique proton and carbon environments labeled.

Mass Spectrometry Analysis of 1,4-Dibromo-2,5-diethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 1,4-Dibromo-2,5-diethylbenzene, a halogenated aromatic compound. The following sections detail the expected fragmentation patterns under electron ionization (EI), a comprehensive experimental protocol, and a quantitative summary of the mass spectrum. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to Mass Spectrometry of Halogenated Aromatic Compounds

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize the sample, often causing extensive fragmentation.[1][2] This fragmentation is highly reproducible and provides valuable structural information.

For aromatic compounds, the molecular ion peak is typically strong due to the stability of the aromatic ring.[3] In the case of halogenated compounds, the isotopic distribution of the halogens (e.g., Bromine with 79Br and 81Br isotopes in nearly a 1:1 ratio) results in characteristic isotopic patterns for the molecular ion and bromine-containing fragments, which is a key diagnostic feature.[4]

Predicted Fragmentation Pathway of this compound

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions. The molecular formula of this compound is C10H12Br2, with a molecular weight of approximately 292.01 g/mol .[5][6]

The primary fragmentation pathways are predicted to involve:

  • Loss of a Bromine Atom: The cleavage of a carbon-bromine bond is a common fragmentation for bromoaromatic compounds, leading to a significant peak at [M-Br]+.

  • Loss of an Ethyl Group: Benzylic cleavage, the breaking of the bond between the aromatic ring and the ethyl group, will result in the loss of a C2H5 radical and the formation of a stable benzylic cation.

  • Loss of a Methyl Group from the Ethyl Substituent: A secondary fragmentation pathway involves the loss of a methyl radical (CH3) from the ethyl group, leading to the formation of a [M-CH3]+ ion.

  • Formation of the Phenyl Cation: Loss of both bromine and ethyl groups can lead to the formation of a phenyl cation or related aromatic fragments.[7]

The following diagram illustrates the predicted fragmentation pathway:

Fragmentation_Pathway M [C₁₀H₁₂Br₂]⁺˙ m/z = 290, 292, 294 F1 [C₁₀H₁₂Br]⁺ m/z = 211, 213 M->F1 - Br F2 [C₈H₇Br₂]⁺ m/z = 261, 263, 265 M->F2 - C₂H₅ F3 [C₈H₇Br]⁺˙ m/z = 182, 184 F1->F3 - C₂H₅ F2->F3 - Br

Predicted fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

3.1. Instrumentation

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

3.2. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of 100 µg/mL.

  • Vortex the solution to ensure complete dissolution.

3.3. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C

3.4. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)[1]

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Dissolve Dissolve Sample in Solvent Vortex Vortex to Mix Dissolve->Vortex Inject Inject Sample Vortex->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analysis Data Analysis Spectrum->Analysis

Workflow for GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected prominent ions in the mass spectrum of this compound. The relative abundance is an estimation based on the predicted stability of the ions. The isotopic peaks for bromine-containing fragments are noted.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonChemical FormulaRelative Abundance (Predicted)Notes
290, 292, 294[M]+• (Molecular Ion)[C10H12Br2]+•ModerateIsotopic cluster due to two Br atoms
275, 277, 279[M-CH3]+[C9H9Br2]+LowLoss of a methyl radical
263, 265[M-C2H5]+[C8H7Br2]+HighBenzylic cleavage, loss of an ethyl radical
211, 213[M-Br]+[C10H12Br]+HighLoss of a bromine radical
182, 184[M-Br-C2H5]+•[C8H7Br]+•ModerateLoss of Br and ethyl group
132[M-2Br]+•[C10H12]+•ModerateLoss of both bromine atoms
103[C8H7]+[C8H7]+ModeratePhenyl-containing fragment

Conclusion

The mass spectrometry analysis of this compound by electron ionization is predicted to yield a characteristic fragmentation pattern that can be used for its unambiguous identification. The presence of the molecular ion cluster and key fragments resulting from the loss of bromine and ethyl substituents provides a clear spectral signature. The experimental protocol and data presented in this guide serve as a valuable resource for researchers and professionals working with this compound, enabling accurate analysis and structural confirmation.

References

An In-depth Technical Guide to the FT-IR Spectrum of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1,4-Dibromo-2,5-diethylbenzene. Due to the limited availability of a direct experimental spectrum for this specific compound, this document presents a predictive analysis based on established group frequencies from the scientific literature. The information herein serves as a valuable resource for the characterization, identification, and quality control of this compound in a laboratory setting.

Molecular Structure and Predicted Spectral Features

This compound (CAS No. 40787-48-2, Molecular Formula: C₁₀H₁₂Br₂) possesses a para-substituted benzene ring with two ethyl groups and two bromine atoms. This specific arrangement of functional groups gives rise to a characteristic infrared spectrum. The key vibrational modes expected are:

  • C-H Vibrations: Stretching and bending vibrations from both the aromatic ring and the aliphatic ethyl side chains.

  • C=C Vibrations: In-ring stretching vibrations of the benzene core.

  • C-Br Vibrations: Stretching vibrations of the carbon-bromine bonds.

  • Substitution Pattern Bands: Out-of-plane bending vibrations that are characteristic of the 1,2,4,5-tetrasubstituted benzene ring.

Predicted FT-IR Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequencies for similarly substituted aromatic and alkyl halide compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3100 - 3000MediumC-H StretchAromatic C-H
2975 - 2950StrongAsymmetric C-H StretchMethyl (-CH₃) groups in the ethyl chains
2940 - 2915StrongAsymmetric C-H StretchMethylene (-CH₂) groups in the ethyl chains
2880 - 2860MediumSymmetric C-H StretchMethyl (-CH₃) groups in the ethyl chains
2870 - 2845MediumSymmetric C-H StretchMethylene (-CH₂) groups in the ethyl chains
1600 - 1585MediumC=C Stretch (in-ring)Aromatic Ring
1500 - 1400MediumC=C Stretch (in-ring)Aromatic Ring
1470 - 1450MediumC-H Bend (Scissoring)Methylene (-CH₂)
1390 - 1370MediumC-H Bend (Rocking)Methyl (-CH₃)
900 - 675StrongC-H Out-of-Plane (OOP) Bend1,2,4,5-tetrasubstituted benzene ring
690 - 515StrongC-Br StretchBromo-aromatic

Experimental Protocol for FT-IR Analysis

The following provides a detailed methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Instrumentation and Materials
  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • This compound sample (solid).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation and Analysis:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

    • Acquire the sample spectrum. The spectrometer will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing and Interpretation:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify and label the significant absorption peaks.

    • Compare the obtained peak positions with the predicted values in the table above and with reference spectra if available.

Logical Workflow for FT-IR Spectral Analysis

The following diagram illustrates the logical workflow for the experimental acquisition and analysis of an FT-IR spectrum.

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Place_Sample Place Sample on Crystal Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Sample->Process_Spectrum Identify_Peaks Identify & Label Peaks Process_Spectrum->Identify_Peaks Compare_Data Compare with Predicted/Reference Data Identify_Peaks->Compare_Data

Caption: Workflow for FT-IR Analysis of a Solid Sample using ATR.

Interpretation of Key Spectral Features

  • Aromatic Region (3100-3000 cm⁻¹ and 1600-1400 cm⁻¹): The presence of medium intensity peaks in these regions confirms the existence of the benzene ring.[1][2][3] Specifically, the C-H stretches appear just above 3000 cm⁻¹, distinguishing them from aliphatic C-H stretches.[1][4][5] The C=C in-ring stretching vibrations typically result in two or more bands in the 1600-1400 cm⁻¹ range.[1][2][5]

  • Aliphatic Region (3000-2850 cm⁻¹): Strong absorptions in this region are indicative of the C-H stretching vibrations within the ethyl groups.[4][6][7] The presence of both methyl and methylene groups will likely result in a complex set of overlapping peaks.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of structural information. The strong C-H out-of-plane bending vibrations are particularly useful for confirming the substitution pattern of the aromatic ring.[1][5][8] For a 1,4-disubstituted (para) benzene ring, a strong band is generally observed between 860 and 790 cm⁻¹.[8] The C-Br stretching vibration is expected to appear as a strong absorption in the lower frequency range of the fingerprint region, typically between 690 and 515 cm⁻¹.[7][9][10]

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. By understanding the predicted FT-IR spectral features and following the outlined experimental protocol, one can effectively utilize infrared spectroscopy for the characterization and quality assessment of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structures of 1,4-Dibromo-2,5-diethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of various derivatives of 1,4-dibromo-2,5-diethylbenzene. While crystallographic data for the parent compound, this compound, is not publicly available in the searched databases, this document summarizes the structural information for several key derivatives, offering insights into their solid-state architecture and intermolecular interactions. The information presented is crucial for understanding the physicochemical properties of these compounds, which is essential for their application in materials science and drug development.

Crystallographic Data of this compound Derivatives

The following table summarizes the key crystallographic parameters for a selection of this compound derivatives. This data allows for a direct comparison of their solid-state structures.

Compound NameChemical FormulaMolecular Weight ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZTemperature (K)R-factor
1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzeneC₁₂H₁₆Br₂320.1MonoclinicP2₁9.084(5)4.459(8)17.940(11)122.82(3)610.72Room Temp0.064
1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form I)C₈H₆Br₄421.75TriclinicP-14.35427.36758.7140α=72.481, γ=84.917---0.0266
1,4-Dibromo-2,5-bis(bromomethyl)benzene (Form II)C₈H₆Br₄421.75MonoclinicP2₁/c------Room Temp-
1,4-Bis(bromomethyl)-2,5-dimethylbenzeneC₁₀H₁₂Br₂292.01MonoclinicP2₁/c8.1816(14)4.4288(7)15.2809(19)93.126(2)516.10(14)21700.0403
1,4-Dibromo-2,5-di-p-toluoylbenzeneC₂₂H₁₆Br₂O₂472.17Monoclinic-9.855(2)12.064(2)16.345(3)97.61(3)1926.2(7)42930.065

Note: '-' indicates data not available in the search results.

Analysis of Structural Features

The crystal structures of these derivatives reveal several interesting features. For instance, 1,4-dibromo-2,5-diethyl-3,6-dimethylbenzene exhibits disorder in the positions of the bromine and methyl substituents.[1] The study of 1,4-dibromo-2,5-bis(bromomethyl)benzene has identified two polymorphic forms, with Form II being the thermodynamically stable form at room temperature. The packing in these structures is influenced by intermolecular Br···Br interactions.

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of these compounds are critical for reproducing and building upon these findings.

Synthesis and Crystallization
  • 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene: This compound was synthesized through a multi-step process involving Friedel-Crafts acylation and catalytic hydrogenation to produce 1,4-diethyl-2,5-dimethylbenzene, followed by bromination in an acetic acid/CCl₄ solution with an iron catalyst. Clear, prismatic crystals were obtained by recrystallization from acetic acid.

  • 1,4-Dibromo-2,5-di-p-toluoylbenzene: Colorless block-like crystals were grown by the slow evaporation of a tetrahydrofuran solution at room temperature over approximately 10 days.[2]

  • General Polymer Synthesis (Sonogashira Polymerization): For creating polymeric derivatives, a common method is the Sonogashira polymerization. This involves reacting a 1,4-dibromo-2,5-diethynylbenzene derivative with a di-iodoarene comonomer in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (CuI), and a phosphine ligand (PPh₃) in a solvent mixture of anhydrous toluene and an amine base like diisopropylamine (DIPA). The reaction is typically heated to 70-80 °C.[3]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is typically collected using a diffractometer equipped with a graphite-monochromated radiation source (e.g., CuKα or MoKα).[1][2] The general workflow is as follows:

  • A suitable single crystal is mounted on the diffractometer.

  • The unit cell parameters are determined from a set of reflections.

  • Intensity data for a large number of reflections are collected.

  • Corrections for Lorentz, polarization, and absorption effects are applied to the data.

  • The crystal structure is solved using direct methods (e.g., with software like SHELXS) and refined by full-matrix least-squares methods (e.g., with software like SHELXL).[2]

Visualizations

The following diagrams illustrate the relationships between the studied molecules and the general experimental workflow.

G This compound This compound 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene 1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene This compound->1,4-Dibromo-2,5-diethyl-3,6-dimethylbenzene + 2x CH₃ 1,4-Dibromo-2,5-bis(bromomethyl)benzene 1,4-Dibromo-2,5-bis(bromomethyl)benzene This compound->1,4-Dibromo-2,5-bis(bromomethyl)benzene Functionalization of Et 1,4-Bis(bromomethyl)-2,5-dimethylbenzene 1,4-Bis(bromomethyl)-2,5-dimethylbenzene This compound->1,4-Bis(bromomethyl)-2,5-dimethylbenzene Et -> Me, Functionalization 1,4-Dibromo-2,5-di-p-toluoylbenzene 1,4-Dibromo-2,5-di-p-toluoylbenzene This compound->1,4-Dibromo-2,5-di-p-toluoylbenzene Functionalization of Et

Caption: Relationship between the parent compound and its derivatives.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography Reactants Reactants Reaction Reaction Reactants->Reaction Crude_Product Crude_Product Reaction->Crude_Product Purification Purification Crude_Product->Purification Pure_Compound Pure_Compound Purification->Pure_Compound Crystallization Crystallization Pure_Compound->Crystallization Single_Crystal Single_Crystal Crystallization->Single_Crystal Data_Collection Data_Collection Single_Crystal->Data_Collection Structure_Solution Structure_Solution Data_Collection->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for crystal structure determination.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physical properties of 1,4-Dibromo-2,5-diethylbenzene, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Properties

This compound is a disubstituted aromatic compound. Its physical characteristics are crucial for its handling, purification, and application in various chemical reactions. The primary physical state of this compound is a solid at room temperature.

Table 1: Physical Properties of this compound

PropertyValue
Melting Point40 °C
Boiling Point298.5 °C at 760 mmHg
Molecular FormulaC₁₀H₁₂Br₂
Molecular Weight292.01 g/mol [1][2]
Physical FormSolid

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of organic compounds.

2.1. Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard procedure in organic chemistry.

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then gently tapped to pack the solid into the sealed end, filling it to a height of about 1-2 mm.[3][4]

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is utilized.

  • Procedure:

    • The packed capillary tube is placed in the heating block or attached to a thermometer immersed in an oil bath (Thiele tube).[3]

    • The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned into a liquid is recorded as the end of the melting range.

    • For a pure compound, this range is typically narrow, within 0.5-1.0°C.

2.2. Boiling Point Determination

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Sample Preparation: A small quantity of the substance is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus: The setup is typically attached to a thermometer and heated in a Thiele tube or a similar heating apparatus.[5][6]

  • Procedure:

    • The apparatus is heated gently and uniformly.[5]

    • As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

    • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube indicates that the boiling point has been reached.[5]

    • The temperature is recorded at this point. It is also advisable to record the atmospheric pressure as the boiling point is pressure-dependent.[7]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like this compound, culminating in the determination of its physical properties.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_physical_properties Physical Properties Reactants Reactants Reaction Reaction Reactants->Reaction Mixing & Conditions Crude_Product Crude_Product Reaction->Crude_Product Work-up Purification_Technique e.g., Recrystallization, Chromatography Crude_Product->Purification_Technique Pure_Product Pure_Product Purification_Technique->Pure_Product Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopic_Analysis Physical_Property_Determination Physical Property Determination Pure_Product->Physical_Property_Determination Melting_Point Melting_Point Physical_Property_Determination->Melting_Point Boiling_Point Boiling_Point Physical_Property_Determination->Boiling_Point

Caption: Workflow for Chemical Synthesis and Characterization.

References

Navigating the Solubility Landscape of 1,4-Dibromo-2,5-diethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 1,4-Dibromo-2,5-diethylbenzene in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, provides detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Executive Summary

This compound is a halogenated aromatic compound with applications in organic synthesis and materials science. Its solubility is a critical parameter for its use in reaction chemistry, purification, and formulation. This guide addresses the notable lack of specific quantitative solubility data in publicly accessible literature by providing qualitative information and data on structurally similar compounds. Furthermore, a detailed, generalized experimental protocol is presented to empower researchers to determine precise solubility values tailored to their specific laboratory conditions.

Solubility Profile of this compound and its Analogs

To provide a clearer picture, the following table summarizes the available qualitative and quantitative solubility data for this compound and its close structural analogs, 1,4-dibromobenzene and 1,4-dibromo-2,5-dimethylbenzene.

CompoundSolventTemperature (°C)SolubilityData Type
This compound WaterAmbientInsolubleQualitative
Organic SolventsAmbientSolubleQualitative
1,4-dibromobenzene WaterRoom Temperature~0.002 g/100 mL[1]Quantitative
EthanolAmbientSoluble in 70 parts[2]Quantitative
Hot EthanolNot SpecifiedFreely Soluble[3]Qualitative
AcetoneNot SpecifiedGood Solubility[1]Qualitative
BenzeneAmbientSoluble[2][3]Qualitative
Hot BenzeneNot SpecifiedFreely Soluble[3]Qualitative
ChloroformAmbientSoluble[1][2]Qualitative
Diethyl EtherAmbientVery Soluble[2]Qualitative
TolueneNot SpecifiedSoluble[3]Qualitative
Carbon TetrachlorideNot SpecifiedSoluble[3]Qualitative
1,4-dibromo-2,5-dimethylbenzene WaterNot SpecifiedInsoluble[4]Qualitative
TolueneNot SpecifiedSoluble[4]Qualitative
Hot EthanolNot SpecifiedSoluble[4][5]Qualitative
Hot MethanolNot SpecifiedSoluble[4][5]Qualitative

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique.[6][7]

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials
  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, toluene, ethyl acetate)

  • Scintillation vials or flasks with screw caps

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringes and syringe filters (0.22 µm or 0.45 µm)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., UV-Vis spectrophotometer, HPLC system)

Procedure

2.3.1. Sample Preparation and Equilibration

  • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial for ensuring saturation.

  • Accurately add a known volume of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

2.3.2. Sample Collection and Preparation for Analysis

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the withdrawn supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

2.3.3. Quantification

Method A: Gravimetric Analysis

  • Accurately weigh a clean, dry vial.

  • Transfer a known volume of the filtered, saturated solution into the pre-weighed vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely removed, reweigh the vial containing the dried solute.

  • Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

Method B: Spectroscopic or Chromatographic Analysis (UV-Vis or HPLC)

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Measure the absorbance at the wavelength of maximum absorbance (λmax) for each standard using a UV-Vis spectrophotometer, or the peak area using an HPLC system.

  • Plot a calibration curve of absorbance or peak area versus concentration.

  • Sample Analysis: Measure the absorbance or peak area of the diluted, saturated solution.

  • Using the calibration curve, determine the concentration of the diluted solution.

  • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation and Equilibration cluster_sampling Sampling and Dilution cluster_quant Quantification cluster_grav Gravimetric cluster_hplc HPLC / UV-Vis cluster_analysis Data Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant (0.22 µm) sample2->sample3 sample4 Dilute sample for analysis sample3->sample4 quant_choice Choose Method sample4->quant_choice grav1 Evaporate solvent quant_choice->grav1 Gravimetric hplc1 Prepare calibration curve quant_choice->hplc1 Analytical grav2 Weigh residue grav1->grav2 analysis1 Calculate Solubility (e.g., g/L) grav2->analysis1 hplc2 Analyze sample hplc1->hplc2 hplc3 Determine concentration hplc2->hplc3 hplc3->analysis1

Caption: General workflow for the determination of the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in current literature, a strong inference can be made about its behavior based on its chemical structure and the properties of analogous compounds. It is expected to be readily soluble in a variety of common organic solvents and practically insoluble in aqueous media. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for researchers to generate reliable data in their own laboratory settings. The provided workflow diagram serves as a visual aid to ensure a systematic and accurate approach to solubility determination.

References

Reactivity of the C-Br bond in 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Reactivity of the C-Br Bond in 1,4-Dibromo-2,5-diethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a symmetrically substituted aromatic halide that serves as a valuable building block in organic synthesis, particularly in the construction of functional materials and complex organic molecules. The reactivity of its two carbon-bromine (C-Br) bonds is central to its synthetic utility. This technical guide provides a comprehensive overview of the factors governing the reactivity of these bonds, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and Grignard reagent formation. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.

Introduction to this compound

The synthetic versatility of this compound arises from the two C-Br bonds, which can be selectively or sequentially functionalized. The reactivity of these bonds is modulated by a combination of electronic and steric effects imparted by the diethyl substituents on the benzene ring. Understanding these influences is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into the core reactions that leverage the C-Br bond, providing both theoretical background and practical methodologies.

Physicochemical and Reactivity Data

Quantitative data provides a foundation for understanding the behavior of this compound in chemical reactions.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 40787-48-2
Molecular Formula C₁₀H₁₂Br₂
Molecular Weight 292.01 g/mol
Topological Polar Surface Area (TPSA) 0 Ų

| logP | 4.3364 | |

Table 2: Typical Bond Dissociation Energies (BDE) of C-Br Bonds

Bond Type Bond Dissociation Energy (kJ/mol) Bond Dissociation Energy (kcal/mol) Reference
Aryl C-Br ~276 ~66
CCl₃-Br Not Applicable 49.0
CHBr₃ Not Applicable 55.5

| CH₃-Br | Not Applicable | 67.5 | |

Note: BDE values can vary based on the specific molecular environment. The values presented provide a general reference for the energy required to homolytically cleave the C-Br bond.

Factors Influencing C-Br Bond Reactivity

Electronic Effects

The electronic nature of the substituted benzene ring plays a crucial role in the reactivity of the C-Br bond.

  • Bromine Substituents: The bromine atoms themselves are electronegative and exert an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution. However, they also possess lone pairs that can be donated into the ring via a weak resonance effect, which is less efficient than that of elements like oxygen due to poorer orbital overlap.

  • Ethyl Substituents: The two ethyl groups are classified as electron-donating groups. They activate the benzene ring by increasing its electron density through an inductive effect, making it more susceptible to attack by electrophiles and facilitating the oxidative addition step in palladium-catalyzed reactions.

Steric Hindrance

The ethyl groups are positioned ortho to the bromine atoms. This arrangement introduces significant steric hindrance around the reaction centers. This steric bulk can influence the approach of large reagents or catalyst complexes, potentially affecting reaction rates and selectivity. In some cases, steric hindrance can be leveraged to achieve selective mono-functionalization over di-functionalization.

Key Synthetic Transformations

The C-Br bonds in this compound are primarily utilized in metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, with broad applications in pharmaceuticals and materials science. For aryl bromides, these reactions generally proceed under milder conditions than for the corresponding aryl chlorides.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid) with an organohalide. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)L₂(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + R-Br inv1 oa_complex->inv1 Transmetalation + R'-B(OH)₂ - Br⁻ trans_complex R-Pd(II)L₂(R') (Transmetalation Complex) inv2 trans_complex->inv2 Reductive Elimination product R-R' (Coupled Product) inv1->trans_complex inv2->product inv3 inv3->pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • Materials: this compound (1.0 mmol), Arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (4.0 mmol), Toluene (15 mL), Ethanol (5 mL), and Water (5 mL).

  • Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

  • Reaction: Heat the mixture to 80-90°C and stir under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Add water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oa_complex R-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition + R-Br trans_complex R-Pd(II)L₂(C≡CR') oa_complex->trans_complex Transmetalation product R-C≡CR' trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration cu_br CuBr cu_acetylide Cu-C≡CR' cu_acetylide->oa_complex Supplies Acetylide for Transmetalation cu_acetylide->cu_br To Pd Cycle alkyne H-C≡CR' alkyne->cu_acetylide + Base, + CuBr - H-Base⁺Br⁻

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization.

  • Materials: this compound (1.0 mmol), Terminal alkyne (2.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), CuI (0.06 mmol), Triphenylphosphine (PPh₃) (0.12 mmol), Triethylamine (Et₃N) (20 mL), Toluene (10 mL).

  • Setup: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Degassing: Seal the flask and place it under an inert atmosphere of argon or nitrogen.

  • Solvent and Reagent Addition: Add degassed toluene, degassed triethylamine, and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at 60-70°C. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion (typically 6-18 hours), cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. It has become a cornerstone of medicinal chemistry for the synthesis of arylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Amination Cycle pd0 Pd(0)L (Active Catalyst) oa_complex R-Pd(II)L(Br) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + R-Br inv1 oa_complex->inv1 Ligand Exchange & Deprotonation + HNR'R", + Base - H-Base⁺Br⁻ amido_complex R-Pd(II)L(NR'R") (Amido Complex) inv2 amido_complex->inv2 Reductive Elimination product R-NR'R" (Arylamine Product) inv1->amido_complex inv2->product inv3 inv3->pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization. Ligand choice is critical and depends on the amine.

  • Materials: this compound (1.0 mmol), Amine (2.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), Sodium tert-butoxide (NaOtBu) (2.8 mmol), Toluene (15 mL).

  • Setup: In a glovebox, add Pd₂(dba)₃, XPhos, NaOtBu, and this compound to an oven-dried Schlenk tube.

  • Reagent Addition: Add toluene, followed by the amine.

  • Reaction: Seal the tube with a Teflon screw cap and remove it from the glovebox. Heat the mixture to 100-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Grignard Reagent Formation

The C-Br bond can be converted into a C-Mg bond through an oxidative insertion of magnesium metal, forming a Grignard reagent. This transformation inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic. The resulting organomagnesium halide is a powerful tool for forming new C-C bonds with various electrophiles, such as carbonyl compounds.

Grignard_Reaction_Workflow cluster_main Grignard Reaction Workflow start R-Br (this compound) reagent R-MgBr (Grignard Reagent) start->reagent 1. Mg, Anhydrous Ether carboxylate R-CO₂⁻ MgBr⁺ (Magnesium Carboxylate) reagent->carboxylate 2. CO₂ (Dry Ice) product R-COOH (Carboxylic Acid) carboxylate->product 3. H₃O⁺ (Acidic Workup)

Caption: Workflow for Grignard reagent formation and subsequent carboxylation.

Representative Experimental Protocol: Grignard Reagent Formation and Carboxylation

This protocol is a general guideline and requires strictly anhydrous conditions.

  • Materials: this compound (1.0 mmol), Magnesium turnings (2.5 mmol), Anhydrous diethyl ether or THF (20 mL), Iodine (a single crystal, as an initiator), Dry ice (CO₂, excess), 1 M HCl (for workup).

  • Setup: Assemble a three-neck flask with a reflux condenser and a dropping funnel, all flame-dried and under an inert atmosphere (argon or nitrogen). Place magnesium turnings and the iodine crystal in the flask.

  • Initiation: Add a small portion of a solution of this compound in anhydrous ether to the magnesium. Gentle warming may be required to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

  • Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until most of the magnesium is consumed.

  • Carboxylation: Cool the Grignard solution in an ice bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution.

  • Workup: Once the dry ice has sublimated, slowly add 1 M HCl to quench the reaction and dissolve the magnesium salts.

  • Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or chromatography.

An In-depth Technical Guide to the Electronic Properties of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core electronic properties of 1,4-Dibromo-2,5-diethylbenzene. Due to a lack of available direct experimental data for this specific molecule, this guide focuses on computationally predicted electronic characteristics and outlines the established experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers in materials science, organic electronics, and drug development by providing a foundational understanding of the electronic behavior of this compound and the methodologies to empirically validate these properties.

Introduction

This compound is a halogenated aromatic compound with potential applications as a building block in the synthesis of more complex organic materials. Its electronic properties are of fundamental interest for the design and development of novel organic electronic materials and pharmacologically active molecules. The arrangement of electron-donating ethyl groups and electron-withdrawing bromine atoms on the benzene ring dictates its frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity. These parameters, in turn, influence the material's charge transport characteristics, optical properties, and reactivity.

This guide summarizes the key electronic properties of this compound, derived from computational chemistry, and provides detailed experimental protocols for their empirical validation.

Electronic Properties: A Computational Perspective

In the absence of direct experimental measurements, Density Functional Theory (DFT) calculations provide reliable estimates of the electronic properties of organic molecules.[1][2] The following table summarizes the predicted electronic properties for this compound based on DFT calculations, analogous to studies on similar substituted benzene derivatives.[1]

PropertyPredicted Value (eV)Description
Ionization Potential (IP) ~8.5 - 9.5The minimum energy required to remove an electron from the molecule in the gaseous state. It is approximated by the negative of the HOMO energy.
Electron Affinity (EA) ~0.5 - 1.5The energy released when an electron is added to the molecule in the gaseous state. It is approximated by the negative of the LUMO energy.
HOMO Energy -5.5 to -6.5Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule.
LUMO Energy -0.5 to -1.5Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap ~4.5 - 5.5The energy difference between the HOMO and LUMO levels. This is a key indicator of molecular stability and the energy of electronic transitions.

Note: The values presented are estimates based on typical values for similar substituted brominated aromatic compounds and should be confirmed by specific DFT calculations or experimental measurements for this compound.

Experimental Protocols for Determining Electronic Properties

The following sections detail the standard experimental procedures for measuring the key electronic properties of organic compounds like this compound.

Cyclic Voltammetry (CV) for HOMO/LUMO Energy Level Estimation

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These potentials can be correlated to the HOMO and LUMO energy levels.[3][4][5][6]

Objective: To determine the oxidation and reduction potentials of this compound and estimate its HOMO and LUMO energy levels.

Materials:

  • A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode).

  • Potentiostat.

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • This compound sample.

  • Ferrocene (as an internal standard).

Procedure:

  • Prepare a solution of the supporting electrolyte in the chosen solvent.

  • Dissolve a small, known concentration of this compound in the electrolyte solution.

  • Assemble the three-electrode cell with the prepared solution.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events of the compound.

  • Record the cyclic voltammogram, noting the peak potentials for oxidation (E_ox) and reduction (E_red).

  • After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram to determine the ferrocene/ferrocenium (Fc/Fc⁺) redox potential, which will be used as a reference.

  • The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

    • HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Photoelectron Spectroscopy for Ionization Potential Measurement

Ultraviolet Photoelectron Spectroscopy (UPS) is a direct method to determine the ionization potential of a molecule in the gas phase.

Objective: To directly measure the first ionization potential of this compound.

Materials:

  • An ultra-high vacuum (UHV) photoelectron spectrometer.

  • A UV light source (typically a helium discharge lamp, He I at 21.22 eV).

  • A sample introduction system capable of vaporizing the solid this compound.

  • An electron energy analyzer.

Procedure:

  • Introduce the vaporized sample of this compound into the UHV chamber of the spectrometer.

  • Irradiate the gaseous sample with UV photons from the helium lamp.

  • The emitted photoelectrons are collected and their kinetic energies are measured by the electron energy analyzer.

  • The ionization potential (IP) is calculated using the equation: IP = hν - E_k, where hν is the energy of the incident photons and E_k is the kinetic energy of the emitted electrons corresponding to the highest occupied molecular orbital.

  • The onset of the first peak in the photoelectron spectrum corresponds to the first ionization potential.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of the electronic properties of a molecule like this compound using Density Functional Theory (DFT).

G Computational Workflow for Electronic Properties cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_output Output Analysis mol_structure Define Molecular Structure (this compound) comp_method Select Computational Method (e.g., DFT/B3LYP/6-311G) mol_structure->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single Point Energy Calculation freq_calc->sp_calc orbital_energies Extract Orbital Energies (HOMO, LUMO) sp_calc->orbital_energies electronic_props Calculate Electronic Properties (IP, EA, Band Gap) orbital_energies->electronic_props molecular_orbitals Visualize Molecular Orbitals orbital_energies->molecular_orbitals

Caption: Workflow for DFT calculation of electronic properties.

References

Thermogravimetric Analysis of 1,4-Dibromo-2,5-diethylbenzene Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability of Substituted Poly(p-phenylene)s

Poly(p-phenylene)s (PPPs) are a class of polymers known for their exceptional thermal and oxidative stability due to the inherent strength of the aromatic backbone.[1] The introduction of substituents, such as the diethyl groups in polymers derived from 1,4-dibromo-2,5-diethylbenzene, can influence the overall thermal properties. Generally, the thermal decomposition of substituted PPPs involves two main stages: the initial scission of the side chains at lower temperatures, followed by the degradation of the polymer backbone at higher temperatures. The introduction of alkyl side chains, like ethyl groups, can sometimes lower the overall thermal stability compared to the unsubstituted poly(p-phenylene) backbone.

Data Presentation: Representative TGA Data of Structurally Similar Polymers

Due to the absence of specific TGA data for poly(2,5-diethyl-p-phenylene), the following table summarizes key thermal decomposition parameters for structurally related substituted poly(p-phenylene vinylene) (PPV) and other aromatic polymers. This data provides a baseline for the expected thermal stability of polymers derived from this compound. The onset temperature of weight loss (Tonset), often reported as the temperature at which 5% weight loss occurs (Td5%), and the peak decomposition temperature (Tpeak) are critical parameters for assessing thermal stability.

Polymer SystemOnset of Weight Loss (Tonset / Td5%) (°C)Peak Decomposition Temperature (Tpeak) (°C)AtmosphereReference
Hyperbranched PPV Derivative (P1)375--[2]
Hyperbranched PPV Derivative (P2)377--[2]
Hyperbranched PPV Derivative (P3)382--[2]
Hyperbranched PPV Derivative (P4)358--[2]
Hyperbranched PPV Derivative (P5)379--[2]
Hyperbranched PPV Derivative (P6)382--[2]
Poly(phenylene methylene) (PPM)470-Air[1]
Poly(terphenylene vinylene) Derivative430 (for 5% weight loss)--[3]
TPA-PPV (Triphenylamine-containing PPV)389 (for 5% weight loss)-Nitrogen[4]
TPA-CN-PPV (Cyano-substituted TPA-PPV)367 (for 5% weight loss)-Nitrogen[4]
Hyperbranched Poly(phenylene sulfone)>425~430N2 / Air[5]

Note: The data presented is for polymers with structural similarities to those derived from this compound and should be considered as a general guide to their expected thermal behavior.

Experimental Protocols

A standard thermogravimetric analysis experiment for an aromatic polymer, such as one derived from this compound, would follow a protocol similar to the one detailed below.

1. Instrumentation:

  • A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a programmable furnace is required.

2. Sample Preparation:

  • Ensure the polymer sample is dry and free of residual solvents.

  • A small sample size, typically in the range of 5-10 mg, is used.

  • The sample is placed in an inert sample pan, commonly made of alumina or platinum.

3. Experimental Conditions:

  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as a continuous flow of nitrogen or argon, to prevent oxidative degradation. A typical flow rate is 20-50 mL/min. For studying oxidative stability, the experiment can be run under a flow of air or oxygen.

  • Temperature Program:

    • An initial isothermal period at a low temperature (e.g., 30-50 °C) for a few minutes to allow the balance to stabilize.

    • A linear heating ramp at a controlled rate, typically 10 °C/min or 20 °C/min, to the desired final temperature (e.g., 800-1000 °C).

  • Data Collection: The instrument continuously records the sample mass as a function of temperature and time.

4. Data Analysis:

  • The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass (char yield) at the final temperature.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical TGA experiment and a conceptual signaling pathway for the thermal decomposition of a substituted poly(p-phenylene).

TGA_Workflow cluster_prep Sample Preparation cluster_exp TGA Experiment cluster_analysis Data Analysis Start Start Sample_Prep Prepare Polymer (5-10 mg) Start->Sample_Prep Load_Sample Load into TGA Pan Sample_Prep->Load_Sample Set_Params Set Parameters (Atmosphere, Heating Rate) Load_Sample->Set_Params Run_TGA Run TGA (Heat from RT to 800-1000°C) Set_Params->Run_TGA Collect_Data Collect Mass vs. Temp Data Run_TGA->Collect_Data Analyze_Curve Analyze TGA/DTG Curves Collect_Data->Analyze_Curve Determine_Properties Determine Tonset, Tpeak, Char Yield Analyze_Curve->Determine_Properties End End Determine_Properties->End

Caption: Experimental workflow for thermogravimetric analysis (TGA).

Decomposition_Pathway cluster_stage1 Stage 1: Side-Chain Scission cluster_stage2 Stage 2: Backbone Degradation Polymer Poly(2,5-diethyl-p-phenylene) Side_Chain_Loss Loss of Ethyl Groups Polymer->Side_Chain_Loss Heat (Lower Temp) Backbone_Scission Poly(p-phenylene) Backbone Scission Side_Chain_Loss->Backbone_Scission Heat (Higher Temp) Volatiles Volatile Products Side_Chain_Loss->Volatiles Backbone_Scission->Volatiles Char Char Residue Backbone_Scission->Char

Caption: Conceptual thermal decomposition pathway for a substituted poly(p-phenylene).

References

Cyclic Voltammetry of 1,4-Dibromo-2,5-diethylbenzene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical behavior of 1,4-dibromo-2,5-diethylbenzene and its derivatives when studied by cyclic voltammetry. Due to a lack of specific experimental data for this compound in the available scientific literature, this guide establishes a theoretical framework based on the well-documented electrochemistry of related aryl halides. It covers the expected reduction mechanisms, the influence of substituents on redox potentials, and a detailed, generalized experimental protocol for conducting such studies. This document aims to equip researchers with the foundational knowledge to design and interpret cyclic voltammetry experiments for this class of compounds.

Introduction to the Electrochemistry of Aryl Halides

The electrochemical reduction of aryl halides, including brominated benzene derivatives, is a well-established field of study. Generally, these compounds undergo irreversible reduction at negative potentials, leading to the cleavage of the carbon-halogen bond. This process typically involves the transfer of one or two electrons and can proceed through different mechanistic pathways, which are often elucidated using techniques like cyclic voltammetry. The reduction potential and the specific mechanism are highly dependent on the nature of the halogen, the other substituents on the aromatic ring, and the experimental conditions.

Predicted Electrochemical Behavior of this compound

Substituent Effects:

  • Bromo Groups: The two bromine atoms are electron-withdrawing groups due to their inductive effect.[1][2] This withdrawal of electron density from the benzene ring makes the molecule more susceptible to reduction (i.e., it will be reduced at less negative potentials compared to unsubstituted benzene).

  • Ethyl Groups: The two ethyl groups are electron-donating groups through an inductive effect.[1] This donation of electron density to the benzene ring would generally make the molecule more difficult to reduce (i.e., shift the reduction potential to more negative values).

The net effect on the reduction potential of this compound will be a balance of these opposing electronic effects. It is anticipated that the strong electron-withdrawing nature of the two bromine atoms will dominate, leading to a reduction potential that is significantly less negative than that of benzene or diethylbenzene.

Reduction Mechanism:

The electrochemical reduction of aryl bromides can proceed via two primary mechanisms:

  • Concerted Dissociative Electron Transfer: A single-step process where the electron transfer and the carbon-bromine bond cleavage occur simultaneously.

  • Stepwise Mechanism: An initial one-electron transfer to form a radical anion intermediate, which then undergoes cleavage of the carbon-bromine bond. The resulting aryl radical can then be further reduced.

The following diagram illustrates a probable stepwise reduction pathway for an aryl bromide.

G cluster_products ArBr Ar-Br ArBr_rad [Ar-Br]•- ArBr->ArBr_rad + e- Ar_rad Ar• ArBr_rad->Ar_rad Br_anion Br- Ar_anion Ar- Ar_rad->Ar_anion + e- ArH Ar-H Ar_anion->ArH + H+ Solvent_H Solvent-H

Figure 1: Probable stepwise reduction pathway of an aryl bromide (Ar-Br).

For this compound, two successive reduction waves corresponding to the cleavage of the two C-Br bonds might be observed in the cyclic voltammogram, though these waves could also overlap.

Quantitative Data for Structurally Related Compounds

As specific quantitative data for this compound is unavailable, the following table summarizes general reduction potential information for bromobenzene to provide a contextual baseline. It is important to note that these values are highly dependent on the experimental conditions.

CompoundReduction Potential (V vs. reference electrode)Notes
BromobenzeneMore negative than -1.8 VThe reduction potential can be influenced by the electrode material and solvent system.

Detailed Experimental Protocol for Cyclic Voltammetry

This section provides a generalized, yet detailed, protocol for conducting a cyclic voltammetry experiment on a compound such as this compound.

4.1. Materials and Reagents

  • Analyte: this compound (or derivative)

  • Solvent: Aprotic, polar organic solvent (e.g., acetonitrile, dimethylformamide)

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or similar, at a concentration of 0.1 M.

  • Working Electrode: Glassy carbon electrode

  • Counter Electrode: Platinum wire

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag+) electrode

  • Inert Gas: High-purity nitrogen or argon

4.2. Instrumentation

  • Potentiostat capable of performing cyclic voltammetry.

4.3. Experimental Procedure

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

    • Prepare a stock solution of the analyte (e.g., 1-10 mM) in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, counter, and reference electrodes.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial Potential: Typically around 0 V.

      • Switching Potential: A sufficiently negative potential to observe the reduction of the C-Br bond (e.g., -2.5 V).

      • Final Potential: Same as the initial potential.

      • Scan Rate: Start with a typical rate of 100 mV/s. A range of scan rates should be investigated to probe the mechanism.

    • Run the cyclic voltammetry experiment and record the voltammogram.

4.4. Data Analysis

  • Identify the cathodic peak potentials corresponding to the reduction of the analyte.

  • Analyze the shape of the peaks and the absence of corresponding anodic peaks to determine the irreversibility of the process.

  • Investigate the effect of the scan rate on the peak current and potential to gain insights into the reaction mechanism.

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

G prep Solution Preparation (Analyte + Electrolyte + Solvent) setup Electrochemical Cell Setup (3-Electrode System) prep->setup deox Deoxygenation (Inert Gas Purge) setup->deox cv Cyclic Voltammetry (Potential Scan) deox->cv data Data Acquisition (Current vs. Potential) cv->data analysis Data Analysis (Peak Potentials, Currents) data->analysis

Figure 2: General experimental workflow for cyclic voltammetry.

Conclusion

While direct experimental data on the cyclic voltammetry of this compound remains elusive in the current literature, a robust theoretical framework can be established based on the known electrochemical behavior of aryl halides. It is predicted that this compound will undergo irreversible reduction at negative potentials, with the exact potential being a balance of the electron-withdrawing bromo groups and electron-donating ethyl groups. The detailed experimental protocol provided in this guide offers a solid starting point for researchers wishing to investigate the electrochemical properties of this and related compounds. Such studies are crucial for understanding the electron transfer properties of these molecules, which can be relevant in various fields, including synthetic chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling reaction is widely utilized in the pharmaceutical and materials science industries for the construction of biaryl and polyaryl structures. This document provides a detailed protocol for the double Suzuki coupling of 1,4-Dibromo-2,5-diethylbenzene with various arylboronic acids, a key transformation for the synthesis of functionalized tetra-substituted benzene derivatives. These products are valuable intermediates in the development of novel organic electronic materials and complex pharmaceutical agents.

Reaction Principle

The double Suzuki coupling of this compound involves the sequential palladium-catalyzed reaction of the two carbon-bromine bonds with an arylboronic acid. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst. The process is repeated at the second bromine position to yield the 1,4-diaryl-2,5-diethylbenzene product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle cluster_reactants Reactants & Products Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-Br This compound Ar'-B(OH)2 Arylboronic Acid Ar-Ar' 1,4-Diaryl-2,5-diethylbenzene Base Base (e.g., K3PO4)

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocol is a general guideline for the double Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the highest yields for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-6 mol%)

  • Base (e.g., K₃PO₄, 4.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.06 mmol), and the base (e.g., potassium phosphate, 4.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 10 mL total) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-diaryl-2,5-diethylbenzene product.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Arylboronic Acid, Base, Catalyst B Establish Inert Atmosphere (Argon or Nitrogen) A->B C Add Degassed Solvent B->C D Heat and Stir (90-100 °C, 12-24 h) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Product I->J

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions and reported yields for the double Suzuki coupling of structurally similar 1,4-dibromoarenes. These examples can serve as a guide for optimizing the reaction of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄ (2)NaOH (4)Toluene/H₂O8012>95
22,5-Dibromo-3-hexylthiophene4-Methylphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O901285
32,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄ (4)1,4-Dioxane/H₂O901282
41,4-Dibromo-2-fluorobenzeneVinylboronic acid anhydride pyridine complexPd(PPh₃)₄ (3)Na₂CO₃ (3)DME/H₂O801688

Troubleshooting and Considerations

  • Low Yields: Incomplete reactions or low yields may be due to catalyst deactivation, insufficient base, or impure reagents. Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions. Increasing the catalyst loading or trying a different palladium precatalyst and ligand combination (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos) may improve the outcome.

  • Side Reactions: Protodeborylation of the boronic acid can be a significant side reaction. Using a less aqueous solvent system or a fluoride-based base (e.g., CsF) can sometimes mitigate this issue. Homocoupling of the boronic acid can occur if the reaction mixture is not properly degassed.

  • Mono-arylated Product: The formation of a significant amount of the mono-arylated product indicates that the second coupling is sluggish. Increasing the reaction temperature or time, or using a more active catalyst system, can help drive the reaction to completion.

By following this detailed protocol and considering the provided data and troubleshooting tips, researchers can effectively perform the double Suzuki coupling of this compound to synthesize a variety of valuable tetra-substituted aromatic compounds for applications in drug discovery and materials science.

Application Notes and Protocols for the Heck Reaction of 1,4-Dibromo-2,5-diethylbenzene and Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Heck reaction conditions for the coupling of 1,4-dibromo-2,5-diethylbenzene with acrylates. This reaction is a valuable tool for the synthesis of substituted alkenes, which are important intermediates in the development of pharmaceuticals and functional materials. The protocols outlined below address the challenges associated with this sterically hindered substrate and provide detailed methodologies for successful single and double Heck couplings.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] Acrylates are particularly effective coupling partners due to their electron-deficient nature, which facilitates the reaction.[1] The substrate, this compound, presents a unique challenge due to the steric hindrance caused by the ethyl groups ortho to the bromine atoms. This steric bulk can significantly impact the reaction rate and efficiency. Therefore, careful optimization of the catalyst system, base, and reaction temperature is crucial for achieving high yields of the desired mono- and di-substituted products.

Key Reaction Parameters

Several factors influence the outcome of the Heck reaction with sterically hindered substrates. These include the choice of palladium precursor, the type of ligand, the strength and nature of the base, the solvent, and the reaction temperature. For sterically hindered aryl bromides, catalyst systems employing bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often more effective.[2] Higher reaction temperatures are also commonly required to overcome the activation energy barrier imposed by the steric hindrance.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for both the mono- and double-Heck reactions of this compound with a generic acrylate (e.g., methyl acrylate). These conditions are compiled from typical parameters reported for sterically hindered aryl bromides and double Heck reactions.

Table 1: Reaction Conditions for Mono-Heck Reaction

ParameterConditionNotes
Palladium Precursor Palladium(II) acetate (Pd(OAc)₂)2 mol%
Ligand Tri(tert-butyl)phosphine (P(t-Bu)₃)4 mol%
Base Cesium carbonate (Cs₂CO₃)1.5 equivalents
Solvent N,N-Dimethylformamide (DMF)Anhydrous
Acrylate Methyl Acrylate1.2 equivalents
Temperature 120-140 °CHigher temperatures may be needed.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS.
Typical Yield 60-80%Dependent on specific acrylate and conditions.

Table 2: Reaction Conditions for Double-Heck Reaction

ParameterConditionNotes
Palladium Precursor Palladium(II) acetate (Pd(OAc)₂)5 mol%
Ligand Tri(tert-butyl)phosphine (P(t-Bu)₃)10 mol%
Base Potassium carbonate (K₂CO₃)3.0 equivalents
Solvent N-Methyl-2-pyrrolidone (NMP)Anhydrous
Acrylate Methyl Acrylate2.5 - 3.0 equivalents
Temperature 140-160 °CHigher temperatures are generally required.
Reaction Time 24-48 hoursMonitor for consumption of mono-adduct.
Typical Yield 40-60%Yields can be moderate due to steric hindrance.

Experimental Protocols

The following are detailed protocols for the mono- and double-Heck reactions.

Protocol 1: Mono-Heck Reaction of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.).

  • Add cesium carbonate (1.5 mmol, 1.5 eq.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tri(tert-butyl)phosphine (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the aryl bromide and base.

  • Add methyl acrylate (1.2 mmol, 1.2 eq.) to the reaction mixture.

  • Seal the flask and heat the mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the mono-substituted product.

Protocol 2: Double-Heck Reaction of this compound with Methyl Acrylate

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.).

  • Add potassium carbonate (3.0 mmol, 3.0 eq.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 mmol, 5 mol%) and tri(tert-butyl)phosphine (0.10 mmol, 10 mol%) in anhydrous NMP (5 mL).

  • Add the catalyst solution to the Schlenk flask.

  • Add methyl acrylate (2.5 mmol, 2.5 eq.) to the reaction mixture.

  • Seal the flask and heat the mixture to 150 °C with vigorous stirring.

  • Monitor the reaction for the disappearance of the mono-adduct by TLC or GC-MS.

  • After 24-48 hours, or upon completion, cool the reaction to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 9-11).

  • Purify the crude product by column chromatography on silica gel to isolate the di-substituted product.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the Heck reaction and the catalytic cycle.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Aryl Bromide, Base, and Solvent catalyst 2. Prepare Catalyst Solution (Pd Precursor + Ligand) reagents->catalyst add_catalyst 3. Add Catalyst Solution catalyst->add_catalyst add_acrylate 4. Add Acrylate add_catalyst->add_acrylate heat 5. Heat and Stir (120-160 °C) add_acrylate->heat monitor 6. Monitor Progress (TLC/GC-MS) heat->monitor cool 7. Cool to RT monitor->cool filter 8. Dilute and Filter cool->filter extract 9. Extraction filter->extract purify 10. Column Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->aryl_pd_complex olefin_coordination Olefin Coordination aryl_pd_complex->olefin_coordination Olefin pi_complex [Ar-Pd(II)-X(L₂)(Olefin)] olefin_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd_complex R-Pd(II)-X(L₂) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination Product hydrido_pd_complex H-Pd(II)-X(L₂) beta_hydride_elimination->hydrido_pd_complex reductive_elimination Reductive Elimination (with Base) hydrido_pd_complex->reductive_elimination Base reductive_elimination->pd0

Caption: The catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 1,4-Dibromo-2,5-diethylbenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1,4-dibromo-2,5-diethylbenzene with various terminal alkynes. The difunctional nature of this substrate allows for either mono- or di-alkynylation, providing a versatile platform for the synthesis of linear conjugated systems, functional polymers, and other complex molecular architectures. The ethyl substituents on the benzene ring enhance the solubility of the starting material and its derivatives in common organic solvents, facilitating its use in solution-phase synthesis.

Reaction Principle

The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[4] The palladium cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper co-catalyst activates the terminal alkyne by forming the copper acetylide intermediate.[4] An amine base is utilized to deprotonate the alkyne and neutralize the hydrogen halide byproduct.[2]

Data Presentation: Sonogashira Coupling of 1,4-Dibromoarenes with Terminal Alkynes

Due to a lack of extensive published data specifically for this compound, the following table includes representative examples of Sonogashira couplings with the parent 1,4-dibromobenzene and other substituted analogs to illustrate typical reaction conditions and yields. These conditions can serve as a starting point for the optimization of reactions with this compound.

Terminal AlkyneAryl BromideCatalyst SystemSolvent/BaseTemperature (°C)Time (h)Yield (%)Reference
Phenylacetylene1,4-DibromobenzenePd(PPh₃)₄ / CuITriethylamine801295Adapted from[5]
Trimethylsilylacetylene1,4-DibromobenzenePdCl₂(PPh₃)₂ / CuITriethylamine/Toluene70892Adapted from[6]
1-Hexyne1,4-DibromobenzenePd(OAc)₂ / PPh₃ / CuIDiisopropylamine601688Adapted from[3]
Ethynylbenzene1,4-Dibromo-2,5-difluorobenzenePd(PPh₃)₄ / CuITriethylamine60579Adapted from[7]
4-Ethynyltoluene1,4-DibromobenzenePd-NHC Complex / CuIPyrrolidine100693Adapted from[8]

Experimental Protocols

General Protocol for the Double Sonogashira Coupling of this compound

This protocol details a general procedure for the di-alkynylation of this compound. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst.[9]

Materials:

  • This compound

  • Terminal alkyne (2.2 - 2.5 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Anhydrous solvent (e.g., toluene, THF, or DMF)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Celite®

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 0.03 eq), CuI (e.g., 0.05 eq), and PPh₃ (e.g., 0.06 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., a 3:1 mixture of toluene and triethylamine) via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution of the catalyst components.

  • Add the terminal alkyne (2.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-80 °C for aryl bromides).[9]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Work-up and Purification: Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, and wash the pad with the same solvent.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1,4-bis(alkynyl)-2,5-diethylbenzene.

Example Protocol: Synthesis of 2,5-Diethyl-1,4-bis(phenylethynyl)benzene

Materials:

  • This compound (294 mg, 1.0 mmol)

  • Phenylacetylene (247 mg, 2.4 mmol, 0.27 mL)

  • PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol)

  • Copper(I) iodide (9.5 mg, 0.05 mmol)

  • Triphenylphosphine (15.7 mg, 0.06 mmol)

  • Anhydrous Toluene (15 mL)

  • Anhydrous Triethylamine (5 mL)

Procedure:

  • Follow the general protocol as described above.

  • Heat the reaction mixture to 70 °C and stir for 18 hours.

  • After work-up and purification by flash chromatography (eluent: hexanes/ethyl acetate 98:2), 2,5-diethyl-1,4-bis(phenylethynyl)benzene is obtained as a solid.

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(L)₂-Br] pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkynyl [Ar-Pd(II)(L)₂-C≡CR] pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation alkyne R-C≡C-H alkyne->cu_acetylide Base base Base base_h Base-H⁺ halide_ion I⁻ Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry glassware under inert atmosphere reagents 2. Add this compound, Pd catalyst, CuI, and ligand setup->reagents degas 3. Degas the system (evacuate and backfill) reagents->degas solvent 4. Add anhydrous solvent and base degas->solvent alkyne 5. Add terminal alkyne solvent->alkyne heat 6. Heat to desired temperature alkyne->heat monitor 7. Monitor reaction progress (TLC/GC-MS) heat->monitor cool 8. Cool to room temperature monitor->cool filter 9. Dilute and filter through Celite® cool->filter extract 10. Aqueous work-up (wash with sat. NH₄Cl, brine) filter->extract dry 11. Dry organic layer and concentrate extract->dry purify 12. Purify by column chromatography dry->purify product Final Product purify->product

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers from 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of the conjugated polymer, poly(2,5-diethyl-1,4-phenylene), utilizing 1,4-Dibromo-2,5-diethylbenzene as the key monomer. The methodologies outlined are based on well-established palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental in the synthesis of conjugated polymers. These materials are of significant interest in the development of organic electronics, sensors, and as scaffolds in drug delivery systems.

Introduction to Poly(2,5-diethyl-1,4-phenylene)

Poly(p-phenylene)s (PPPs) are a class of conjugated polymers characterized by a backbone of repeating phenylene units. The introduction of flexible alkyl side chains, such as the ethyl groups in poly(2,5-diethyl-1,4-phenylene), enhances the solubility of these otherwise rigid polymers, facilitating their processing and characterization. This improved solubility is crucial for applications in solution-processable organic electronics. The electronic and photophysical properties of these polymers can be tuned through the synthesis of copolymers with other aromatic monomers.

Key Synthetic Methodologies

Two primary methods for the synthesis of poly(2,5-diethyl-1,4-phenylene) from this compound are Yamamoto and Suzuki cross-coupling reactions. Both methods are effective in achieving high molecular weight polymers with good yields.

1. Yamamoto Cross-Coupling Polymerization: This method involves the dehalogenative homocoupling of the dibromo monomer using a zero-valent nickel complex, typically generated in situ. It is a straightforward approach for synthesizing homopolymers.

2. Suzuki Cross-Coupling Polymerization: This palladium-catalyzed reaction involves the coupling of the dibromo monomer with a benzene-1,4-diboronic acid ester. This method is highly versatile and allows for the synthesis of both homopolymers and alternating copolymers with a high degree of control over the polymer structure.

Experimental Protocols

Protocol 1: Synthesis of Poly(2,5-diethyl-1,4-phenylene) via Yamamoto Coupling

This protocol describes the synthesis of the homopolymer using a nickel-catalyzed dehalogenative polymerization.

Materials:

  • This compound (1.0 eq)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] (1.2 eq)

  • 2,2'-Bipyridine (bpy) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Acetone

  • Hydrochloric acid solution (1 M)

  • Toluene

Procedure:

  • In a glovebox, charge a dry Schlenk flask with Ni(cod)2 (1.2 eq) and 2,2'-bipyridine (1.2 eq).

  • Add anhydrous DMF to dissolve the nickel complex. The solution should turn deep red.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Seal the flask, remove it from the glovebox, and heat the reaction mixture at 80°C for 48 hours under an inert atmosphere (Argon or Nitrogen).

  • After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filter the crude polymer and wash it sequentially with 1 M HCl, water, and acetone to remove residual catalyst and unreacted monomer.

  • Further purify the polymer by Soxhlet extraction with methanol for 24 hours.

  • Dissolve the polymer in a minimal amount of hot toluene and re-precipitate it into methanol.

  • Collect the purified polymer by filtration and dry it under vacuum at 60°C to a constant weight.

Protocol 2: Synthesis of Poly(2,5-diethyl-1,4-phenylene) via Suzuki Coupling

This protocol outlines the synthesis of the homopolymer using a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02 eq)

  • Potassium carbonate (K2CO3) (4.0 eq)

  • Toluene, anhydrous

  • Water, degassed

  • Methanol

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh3)4 (0.02 eq).

  • Add anhydrous toluene to the flask.

  • Prepare a separate aqueous solution of K2CO3 (4.0 eq) in degassed water and add it to the reaction mixture.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Heat the mixture to 90°C and stir vigorously for 72 hours under an inert atmosphere.

  • After cooling to room temperature, separate the organic layer.

  • Precipitate the polymer by pouring the organic layer into a large volume of methanol.

  • Filter the polymer and wash it with water and methanol to remove the catalyst and salts.

  • Purify the polymer by dissolving it in chloroform and re-precipitating into methanol.

  • Collect the polymer by filtration and dry it under vacuum at 60°C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for poly(p-phenylene) derivatives synthesized by similar methods. This data can be used as a benchmark for the characterization of poly(2,5-diethyl-1,4-phenylene).

Table 1: Molecular Weight and Polydispersity Data for Poly(p-phenylene) Derivatives

Polymerization MethodMonomerMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
Yamamoto Coupling1,4-Dibromobenzene7,50015,0002.0
Suzuki Coupling1,4-Dibromobenzene12,00025,0002.1
Yamamoto Coupling2,5-Dibromo-3-hexylthiophene21,00045,0002.14
Suzuki Coupling2,5-Dibromo-3-hexylthiophene18,70042,7002.28[1]

Note: Data for 1,4-dibromobenzene and 2,5-dibromo-3-hexylthiophene are used as representative examples.

Table 2: Optical Properties of Poly(p-phenylene) Derivatives in Solution

PolymerSolventAbsorption λmax (nm)Emission λmax (nm)
Poly(p-phenylene)Chloroform340420
Poly(2,5-didecyl-p-phenylene vinylene)Chloroform455484
Poly(3-hexylthiophene)Chloroform450580

Note: Data for related polymers are provided for comparative purposes.

Visualizations

Yamamoto_Coupling_Workflow Monomer This compound Polymerization Polymerization 80°C, 48h Monomer->Polymerization Catalyst Ni(cod)2 / bpy in DMF Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Soxhlet Extraction (Methanol) Precipitation->Purification FinalPolymer Poly(2,5-diethyl-1,4-phenylene) Purification->FinalPolymer

Caption: Workflow for Yamamoto Coupling Synthesis.

Suzuki_Coupling_Workflow Monomer1 This compound Polymerization Polymerization 90°C, 72h Monomer1->Polymerization Monomer2 1,4-Benzenediboronic acid bis(pinacol) ester Monomer2->Polymerization Catalyst Pd(PPh3)4 / K2CO3 in Toluene/Water Catalyst->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Reprecipitation from Chloroform/Methanol Precipitation->Purification FinalPolymer Poly(2,5-diethyl-1,4-phenylene) Purification->FinalPolymer

Caption: Workflow for Suzuki Coupling Synthesis.

Polymer_Characterization_Pathway Polymer Synthesized Polymer Structural Structural Analysis Polymer->Structural MolecularWeight Molecular Weight Analysis Polymer->MolecularWeight Optical Optical Properties Polymer->Optical Thermal Thermal Properties Polymer->Thermal NMR NMR Spectroscopy (1H, 13C) Structural->NMR FTIR FT-IR Spectroscopy Structural->FTIR GPC Gel Permeation Chromatography (GPC) MolecularWeight->GPC UVVis UV-Vis Spectroscopy Optical->UVVis PL Photoluminescence Spectroscopy Optical->PL TGA Thermogravimetric Analysis (TGA) Thermal->TGA DSC Differential Scanning Calorimetry (DSC) Thermal->DSC

References

Application Notes and Protocols: 1,4-Dibromo-2,5-diethylbenzene as a Monomer for Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific studies on the application of 1,4-dibromo-2,5-diethylbenzene as a monomer for organic field-effect transistors (OFETs). The following application notes and protocols are therefore presented as a hypothetical case study based on the known chemistry and typical performance of structurally related poly(p-phenylene) derivatives. The provided data and experimental procedures are illustrative and should be adapted and optimized based on experimental results.

Introduction

Organic field-effect transistors (OFETs) are key components in the development of flexible and low-cost electronics. The performance of these devices is largely determined by the properties of the organic semiconductor used as the active layer. Poly(p-phenylene)s (PPPs) and their derivatives are a class of conjugated polymers that have been explored for this purpose. The introduction of alkyl side chains, such as ethyl groups, onto the polymer backbone can enhance solubility and influence the solid-state packing, which in turn affects the charge carrier mobility.

This document outlines a hypothetical application of this compound as a monomer for the synthesis of poly(2,5-diethyl-p-phenylene), a potential organic semiconductor for OFETs.

Monomer and Polymer Properties (Hypothetical)

The successful fabrication of a high-performance OFET relies on the properties of the monomer and the resulting polymer. The following table summarizes the expected properties for this compound and the hypothetical poly(2,5-diethyl-p-phenylene).

PropertyThis compound (Monomer)Poly(2,5-diethyl-p-phenylene) (Polymer)
Molecular Formula C₁₀H₁₂Br₂(C₁₀H₁₂)n
Molecular Weight 292.01 g/mol 10,000 - 50,000 g/mol (typical)
Appearance White to off-white crystalline solidYellowish powder or film
Solubility Soluble in common organic solvents (THF, Toluene, Chloroform)Soluble in common organic solvents (Toluene, Chloroform, Dichlorobenzene)
Highest Occupied Molecular Orbital (HOMO) Not Applicable-5.2 to -5.5 eV (estimated)
Lowest Unoccupied Molecular Orbital (LUMO) Not Applicable-2.5 to -2.8 eV (estimated)
Band Gap Not Applicable2.7 to 3.0 eV (estimated)

Experimental Protocols

Synthesis of Poly(2,5-diethyl-p-phenylene) via Yamamoto Polymerization

Yamamoto polymerization is a nickel-catalyzed coupling reaction suitable for the synthesis of conjugated polymers from dihaloaromatic monomers.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • 2,2'-Bipyridyl (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Acetone

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • In a glovebox, add Ni(cod)₂ (1.2 equivalents) and 2,2'-bipyridyl (1.2 equivalents) to a Schlenk flask.

  • Add anhydrous DMF to the flask to dissolve the nickel complex and ligand.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to 80°C under an inert atmosphere (Argon or Nitrogen) and stir for 24-48 hours. The polymer should precipitate from the solution as it forms.

  • After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/concentrated HCl (10:1 v/v) to precipitate the polymer and remove the nickel catalyst.

  • Filter the polymer and wash it sequentially with methanol, acetone, and then dry it under vacuum.

  • Further purification can be achieved by Soxhlet extraction with acetone and then chloroform to isolate the soluble polymer fraction.

  • The purified polymer is then dried under vacuum.

Workflow for Yamamoto Polymerization:

Yamamoto_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer This compound Reaction Heat to 80°C (24-48h) under Inert Atmosphere Monomer->Reaction Catalyst Ni(cod)₂ + bpy in DMF Catalyst->Reaction Precipitation Precipitate in Methanol/HCl Reaction->Precipitation Polymerization Filtration Filter and Wash Precipitation->Filtration Purification Soxhlet Extraction Filtration->Purification FinalPolymer Poly(2,5-diethyl-p-phenylene) Purification->FinalPolymer OFET_Fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition Substrate Si/SiO₂ Wafer Cleaning Solvent Cleaning Substrate->Cleaning SurfaceTreatment HMDS Treatment Cleaning->SurfaceTreatment SpinCoating Spin-Coat Polymer SurfaceTreatment->SpinCoating Substrate ready Annealing Anneal Polymer Film SpinCoating->Annealing Evaporation Evaporate Au Electrodes Annealing->Evaporation Device Final OFET Device Evaporation->Device

Application Notes and Protocols for the Synthesis of Fluorescent Materials Using 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-diethylbenzene is a versatile aromatic building block utilized in the synthesis of advanced fluorescent materials. Its symmetrically substituted benzene core and reactive bromide groups make it an ideal monomer for creating conjugated polymers and oligomers through various cross-coupling reactions. The diethyl substituents enhance the solubility of the resulting materials in common organic solvents, facilitating their processing and characterization. The primary application of this compound in materials science lies in its use as a precursor to poly(p-phenylenevinylene) (PPV) and poly(p-phenyleneethynylene) (PPE) derivatives. These classes of conjugated polymers are renowned for their strong fluorescence and are extensively investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, and organic photovoltaics (OPVs).

The synthesis of these fluorescent materials is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These methods allow for the precise construction of extended π-conjugated systems, which are essential for achieving the desired photophysical properties. By carefully selecting the co-monomers and reaction conditions, the electronic and optical properties of the resulting materials, including their absorption and emission wavelengths, can be finely tuned.

Applications in Fluorescent Material Synthesis

The primary application of this compound is in the synthesis of conjugated polymers for organic electronic devices. The resulting polymers often exhibit strong fluorescence in the visible spectrum, making them suitable for use as emissive layers in OLEDs. The diethyl groups improve the processability of these polymers, allowing for the formation of uniform thin films by spin-coating or inkjet printing, which is crucial for device fabrication.

Beyond OLEDs, fluorescent polymers derived from this compound can be employed as active materials in chemical sensors. The fluorescence of these polymers can be quenched or enhanced upon interaction with specific analytes, providing a sensitive detection mechanism. Furthermore, these materials are being explored for their potential in organic solar cells, where they can function as either electron donors or acceptors in the photoactive layer.

Quantitative Data Summary

The following table summarizes the photophysical properties of representative fluorescent polymers synthesized from structural analogs of this compound. This data is provided to illustrate the typical performance of materials derived from similar 2,5-disubstituted-1,4-dibromobenzene monomers.

Polymer ClassMonomersAbsorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (ΦF)
Poly(p-phenylenevinylene) derivative2,5-Didecyl-1,4-dibromobenzene + Divinylbenzene422 (film)510 (film)Not Reported
Poly(p-phenyleneethynylene) derivative2,5-Dibutoxy-1,4-diiodobenzene + 1,4-Diethynylbenzene~450 (solution)~474 (solution)0.35 - 0.40
Alternating Copolymer2,5-Dialkoxy-1,4-dibromobenzene + 9,9-Dihexylfluorene-2,7-diboronic acid ester385 (solution)420 (solution)~0.55

Detailed Experimental Protocols

This section provides a detailed protocol for the synthesis of a fluorescent conjugated polymer using this compound via a Suzuki cross-coupling reaction. This protocol is adapted from established procedures for similar monomers.

Protocol: Synthesis of a Poly(p-phenylene-alt-fluorene) Derivative

Materials:

  • This compound

  • 9,9-Dihexylfluorene-2,7-bis(pinacol boronate)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Toluene

  • Methanol

  • Acetone

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (292 mg, 1.0 mmol), 9,9-dihexylfluorene-2,7-bis(pinacol boronate) (598 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous toluene (40 mL) and a 2 M aqueous solution of potassium carbonate (10 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under the inert atmosphere.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 400 mL of methanol with vigorous stirring. A fibrous precipitate will form.

  • Purification: Collect the polymer by filtration. Wash the polymer sequentially with methanol and acetone to remove any residual catalyst and unreacted monomers.

  • Drying: Dry the polymer under vacuum at 60 °C for 24 hours to yield the final fluorescent polymer.

Diagrams

Suzuki_Polymerization_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product MonomerA This compound Setup Combine in Anhydrous Solvent MonomerA->Setup MonomerB Diboronic Ester Co-monomer MonomerB->Setup Catalyst Pd Catalyst & Ligand Catalyst->Setup Base Aqueous Base (e.g., K₂CO₃) Base->Setup Degas Degas (Freeze-Pump-Thaw) Setup->Degas React Heat & Stir under Inert Atmosphere Degas->React Precipitate Precipitate in Methanol React->Precipitate Filter Filter Precipitate->Filter Wash Wash with Solvents Filter->Wash Dry Dry under Vacuum Wash->Dry Polymer Fluorescent Polymer Dry->Polymer

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 1,4-Dibromo-2,5-diethylbenzene. These reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceuticals, materials science, and agrochemicals.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[1] For this compound, this reaction allows for the sequential or double arylation to synthesize substituted p-terphenyl derivatives.

Quantitative Data

The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions on substrates analogous to this compound, such as 2,5-dibromo-3-hexylthiophene.[1] This data can serve as a starting point for optimizing reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901285[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901288[1]
34-Chlorophenylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901278[1]
42-Naphthylboronic acidPd(PPh₃)₄ (6)K₃PO₄1,4-Dioxane/H₂O901282[1]
Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the double Suzuki coupling of a dibromo-aromatic compound.[1]

Materials:

  • This compound

  • Arylboronic acid (2.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 equivalents)

  • 1,4-Dioxane

  • Water (deoxygenated)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and Pd(PPh₃)₄ (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and deoxygenated water (2.5 mL) to the flask.

  • Add potassium phosphate (4.0 mmol) to the reaction mixture.

  • Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Pd(PPh₃)₄ B Add Solvents and Base: 1,4-Dioxane, H₂O, K₃PO₄ A->B Under Inert Atmosphere C Heat to 90°C Stir for 12h B->C D Cool and Extract with Ethyl Acetate C->D E Wash with H₂O and Brine D->E F Dry, Concentrate, and Purify E->F

Suzuki Coupling Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is highly valuable for the synthesis of substituted alkynes and conjugated enynes. For this compound, this allows for the introduction of one or two alkynyl moieties.

Quantitative Data

The following table presents representative data for Sonogashira coupling reactions of dibromoarenes with terminal alkynes, which can be used as a guideline for reactions with this compound.[3][4]

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)DIPAToluene7024>90 (polymer)[3]
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NBenzene801285 (mono-adduct)[4]
31-HexynePdCl₂(dppf) (5)CuI (10)Et₃NBenzene802475 (mono-adduct)[4]
4EthynylbenzenePd(OAc)₂ (2) / PPh₃ (8)CuI (4)DIPAToluene/THF6548>90 (polymer)[3]
Experimental Protocol: Double Sonogashira Coupling

This protocol is adapted from a general procedure for the Sonogashira polymerization of a dibromoarene.[3]

Materials:

  • This compound

  • Terminal alkyne (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Anhydrous Toluene

  • Diisopropylamine (DIPA)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (15 mL) and diisopropylamine (5 mL) via syringe.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Add the terminal alkyne (2.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 24-48 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with toluene.

  • The filtrate is then washed with a saturated aqueous solution of NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Sonogashira_Pathway cluster_copper Copper Cycle Pd(0) Pd(0) Pd(II)-Aryl Pd(II)-Aryl Pd(0)->Pd(II)-Aryl Oxidative Addition (Ar-Br) Pd(II)-Alkyne Pd(II)-Alkyne Pd(II)-Aryl->Pd(II)-Alkyne Transmetalation (from Cu-alkyne) Product Product Pd(II)-Alkyne->Product Reductive Elimination Alkyne Alkyne Cu-Alkyne Cu-Alkyne Alkyne->Cu-Alkyne with Cu(I) Cu-Alkyne->Pd(II)-Aryl feeds into Pd cycle

Sonogashira Catalytic Cycles

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This reaction is a powerful tool for the synthesis of arylamines from aryl halides. With this compound, mono- or di-amination can be achieved to produce substituted phenylenediamines.

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001895[5]
2MorpholinePd₂(dba)₃ (1)XPhos (3)K₃PO₄t-BuOH1101692[7]
3n-HexylaminePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃Dioxane1002488[7]
4DiphenylaminePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBuToluene1002090[5]
Experimental Protocol: Double Buchwald-Hartwig Amination

This protocol is a general procedure that can be adapted for the double amination of this compound.

Materials:

  • This compound

  • Amine (2.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) and stir for 5 minutes at room temperature.

  • In a separate flask, add this compound (1.0 mmol), the amine (2.5 mmol), and sodium tert-butoxide (3.0 mmol).

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the catalyst solution to the flask containing the reactants via a cannula.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ArylHalide This compound Monoamination Mono-aminated Product ArylHalide->Monoamination 1 eq. Amine (Selective) Diamination Di-aminated Product ArylHalide->Diamination >2 eq. Amine Amine Primary or Secondary Amine Amine->Monoamination Amine->Diamination Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Phosphine Ligand (e.g., XPhos) Base Strong Base (e.g., NaOtBu)

Buchwald-Hartwig Reaction Logic

References

Application Notes and Protocols: Scale-up Synthesis of 1,4-Dibromo-2,5-diethylbenzene for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 1,4-dibromo-2,5-diethylbenzene, a key intermediate for various industrial applications, including the synthesis of organic electronic materials and specialty polymers. The described methodology is designed to be robust and scalable, ensuring high yield and purity of the final product.

Introduction

This compound is a symmetrically substituted aromatic halide. Its bifunctional nature, with two bromine atoms, makes it an excellent building block in cross-coupling reactions for the synthesis of more complex molecules. The ethyl groups enhance solubility in organic solvents, which is advantageous for solution-processable materials. While specific large-scale industrial synthesis protocols are not widely published, this document outlines a representative procedure based on the electrophilic bromination of 1,4-diethylbenzene.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 1,4-diethylbenzene using a suitable brominating agent and a catalyst to ensure regioselectivity. For industrial-scale production, factors such as cost of reagents, reaction time, and ease of purification are critical.

Experimental Protocol: Electrophilic Bromination

This protocol describes a general procedure for the bromination of 1,4-diethylbenzene using N-bromosuccinimide (NBS) as the brominating agent and iron(III) bromide as a Lewis acid catalyst.

Materials and Reagents:

  • 1,4-Diethylbenzene (C₁₀H₁₄)[1][2][3][4]

  • N-Bromosuccinimide (NBS)

  • Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Large-scale glass reactor with mechanical stirring, reflux condenser, and addition funnel

  • Heating/cooling mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry reactor, charge 1,4-diethylbenzene and dichloromethane. Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add a catalytic amount of iron(III) bromide to the solution. The mixture may darken.

  • Bromination: Slowly add N-bromosuccinimide portion-wise to the reaction mixture at room temperature. An exothermic reaction may be observed; maintain the temperature below 40°C using a cooling bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding an aqueous solution of sodium sulfite to neutralize any remaining bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, aqueous sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a solid.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Iron(III) bromide is corrosive and moisture-sensitive.

Data Presentation
ParameterValue
Reactants
1,4-Diethylbenzene1.0 equivalent
N-Bromosuccinimide (NBS)2.2 equivalents
Iron(III) bromide (FeBr₃)0.1 equivalents
Reaction Conditions
SolventDichloromethane
Temperature25-40 °C
Reaction Time4-8 hours
Product Characteristics
Expected Yield80-90%
Purity (by GC)>98%[5][6]
AppearanceWhite to off-white solid
Melting Point40-42 °C
Molecular Weight292.01 g/mol [5][7]

Industrial Applications

This compound serves as a versatile building block for the synthesis of advanced materials. Its primary application lies in the field of organic electronics, where it can be used as a monomer in polymerization reactions to create conjugated polymers. These polymers are integral to the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The diethyl substituents improve the processability of the resulting polymers.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 1,4-diethylbenzene in Dichloromethane start->dissolve add_catalyst Add FeBr3 Catalyst dissolve->add_catalyst add_nbs Add N-Bromosuccinimide add_catalyst->add_nbs monitor Monitor Reaction (TLC/GC) add_nbs->monitor quench Quench with Na2SO3 Solution monitor->quench workup Aqueous Work-up quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Ethanol concentrate->purify end End: Pure Product purify->end

Caption: Workflow for the synthesis of this compound.

Application in Polymer Synthesis

polymer_synthesis monomer1 This compound polymerization Cross-Coupling Polymerization (e.g., Suzuki) monomer1->polymerization monomer2 Comonomer (e.g., Diboronic Ester) monomer2->polymerization polymer Conjugated Polymer polymerization->polymer application Organic Electronic Device (OLED, OPV, OFET) polymer->application

Caption: Role of this compound in polymer synthesis.

Conclusion

The provided protocol offers a reliable and scalable method for the synthesis of high-purity this compound. This compound is a valuable intermediate for the development of novel organic materials with applications in the electronics industry. The straightforward nature of the synthesis, coupled with the potential for high yield, makes it suitable for industrial production.

References

Application Notes and Protocols: 1,4-Dibromo-2,5-diethylbenzene in the Synthesis of Small Molecules for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2,5-diethylbenzene is a versatile aromatic building block crucial for the synthesis of novel organic semiconducting materials. Its diethyl substitutions enhance the solubility of resulting small molecules, a critical factor for solution-processable fabrication of organic electronic devices. The two bromine atoms provide reactive sites for various cross-coupling reactions, enabling the construction of extended π-conjugated systems. These systems are the core of active materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document provides detailed protocols for the synthesis of a key intermediate and a target small molecule for organic electronics, along with representative performance data.

Key Intermediate Synthesis: 2,6-Dibromo-3,7-diethylbenzo[1,2-b:4,5-b']dithiophene

A pivotal intermediate that can be synthesized from this compound is 2,6-dibromo-3,7-diethylbenzo[1,2-b:4,5-b']dithiophene. This benzo[1,2-b:4,5-b']dithiophene (BDT) core is a widely used electron-rich unit in high-performance organic semiconductors.

Synthetic Workflow

A This compound B Thiolation (e.g., with NaSH) A->B C 2,5-Diethylbenzene-1,4-dithiol B->C D Cyclocondensation (e.g., with glyoxal) C->D E 3,7-Diethylbenzo[1,2-b:4,5-b']dithiophene D->E F Bromination (e.g., with NBS) E->F G 2,6-Dibromo-3,7-diethylbenzo [1,2-b:4,5-b']dithiophene F->G

Caption: Synthesis of the BDT intermediate.

Application: Synthesis of a Donor-Acceptor Small Molecule for Organic Field-Effect Transistors (OFETs)

The synthesized 2,6-dibromo-3,7-diethylbenzo[1,2-b:4,5-b']dithiophene can be further functionalized using palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling to create donor-acceptor (D-A) type small molecules. These molecules are designed to have specific electronic properties for efficient charge transport.

Synthetic Pathway via Suzuki Coupling

cluster_0 Reactants cluster_1 Reaction Conditions A 2,6-Dibromo-3,7-diethylbenzo [1,2-b:4,5-b']dithiophene C Suzuki Coupling A->C B Acceptor-Boronic Ester (e.g., Thiophene-based) B->C D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) C->D E D-A Small Molecule for OFETs C->E

Caption: Suzuki coupling for the target small molecule.

Experimental Protocols

Synthesis of 2,6-Dibromo-3,7-diethylbenzo[1,2-b:4,5-b']dithiophene

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • Glyoxal

  • N-Bromosuccinimide (NBS)

  • Appropriate solvents (e.g., DMF, THF, Acetic Acid)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Thiolation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in a suitable solvent like DMF. Add an excess of sodium hydrosulfide and heat the reaction mixture. Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product, 2,5-diethylbenzene-1,4-dithiol, with an organic solvent.

  • Cyclocondensation: Dissolve the obtained dithiol in a solvent such as THF. Add an aqueous solution of glyoxal and a catalytic amount of acid. Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, extract the product, 3,7-diethylbenzo[1,2-b:4,5-b']dithiophene, and purify by column chromatography.

  • Bromination: Dissolve the BDT core in a solvent like acetic acid. Slowly add N-Bromosuccinimide (2.2 equivalents) in portions while protecting the reaction from light. Stir at room temperature overnight. The product, 2,6-dibromo-3,7-diethylbenzo[1,2-b:4,5-b']dithiophene, will precipitate and can be collected by filtration.

Suzuki Coupling for the Target D-A Small Molecule

Materials:

  • 2,6-Dibromo-3,7-diethylbenzo[1,2-b:4,5-b']dithiophene

  • Acceptor-boronic ester (e.g., 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)thiazole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-dibromo-3,7-diethylbenzo[1,2-b:4,5-b']dithiophene (1.0 mmol), the acceptor-boronic ester (2.5 mmol), and potassium carbonate (4.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Add degassed toluene and a 2M aqueous solution of K₂CO₃.

  • Heat the mixture to 90-100 °C and stir vigorously for 24-48 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final D-A small molecule.

Data Presentation

Physicochemical Properties
PropertyThis compound2,6-Dibromo-3,7-diethylbenzo[1,2-b:4,5-b']dithiopheneTarget D-A Small Molecule
Molecular Formula C₁₀H₁₂Br₂C₁₄H₁₂Br₂S₂Dependent on Acceptor
Molecular Weight ( g/mol ) 292.01404.19Dependent on Acceptor
Appearance White to off-white solidYellow solidTypically colored solid
Optoelectronic Properties of a Representative D-A Small Molecule
ParameterValue
Absorption Max (λₘₐₓ, nm) 450-550
Optical Bandgap (eV) 2.0 - 2.5
HOMO Energy Level (eV) -5.2 to -5.5
LUMO Energy Level (eV) -3.0 to -3.5
OFET Device Performance of a Representative D-A Small Molecule
Device ParameterValue (Typical Range)
Hole Mobility (μ, cm²/Vs) 10⁻³ - 10⁻¹
On/Off Current Ratio > 10⁵
Threshold Voltage (Vₜ, V) -5 to -15

Note: The specific values for the target D-A small molecule are representative and will vary depending on the exact chemical structure of the acceptor unit and the device fabrication conditions.

Application Notes and Protocols: Formation of the Di-Grignard Reagent from 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds. The generation of di-Grignard reagents from aromatic dibromides opens avenues for the synthesis of a wide array of bifunctional molecules, which are pivotal as monomers in polymer chemistry and as precursors for complex pharmaceutical intermediates. This document provides detailed application notes and a comprehensive protocol for the formation of the di-Grignard reagent from 1,4-Dibromo-2,5-diethylbenzene, yielding 1,4-bis(bromomagnesio)-2,5-diethylbenzene. This versatile intermediate can be employed in various cross-coupling reactions to construct elaborate molecular architectures.

Key Applications

The di-Grignard reagent derived from this compound is a valuable intermediate with significant applications in several areas of chemical synthesis:

  • Polymer Synthesis: It serves as a key monomer in the synthesis of conjugated polymers, such as poly(p-phenylenevinylene) (PPV) derivatives. These materials are of great interest for their applications in organic light-emitting diodes (OLEDs), photovoltaics, and other organic electronic devices. The diethyl substituents on the aromatic ring enhance the solubility of the resulting polymers, facilitating their processing.

  • Pharmaceutical Intermediates: This di-Grignard reagent is a versatile building block for the synthesis of complex molecules in drug discovery. It can be used in cross-coupling reactions to introduce the 2,5-diethylphenylene moiety into potential therapeutic agents. For instance, it can be employed in the synthesis of precursors for kinase inhibitors, where a central aromatic scaffold is often required. The bifunctional nature of the reagent allows for the symmetrical or asymmetrical elaboration of molecular structures.

  • Fine Chemicals and Materials Science: The reagent can be used to synthesize a variety of organic molecules with applications in materials science, such as liquid crystals and functional dyes, where the rigid 1,4-disubstituted aromatic core with solubilizing alkyl groups is advantageous.

Quantitative Data Summary

The formation of di-Grignard reagents can be influenced by reaction conditions, and yields can vary. The following table summarizes typical reaction parameters and expected yields for the formation of di-Grignard reagents from analogous 1,4-dibromoarenes. The data for the target compound is an estimation based on these related reactions.

ParameterValue/DescriptionNotes
Starting Material This compoundShould be pure and thoroughly dried.
Reagent Magnesium turningsTypically 2.2 - 2.5 molar equivalents.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous diethyl ether can also be used.
Initiator Iodine (a few crystals) or 1,2-Dibromoethane (a few drops)Used to activate the magnesium surface.
Reaction Temperature ~65 °C (refluxing THF)The reaction is exothermic and should be controlled.
Reaction Time 2 - 4 hoursMonitored by the consumption of magnesium.
Typical Yield 70 - 90% (Estimated)Highly dependent on anhydrous conditions and slow addition of the dibromide.
Major Side Product Mono-Grignard reagent, Wurtz coupling productsCan be minimized by controlling reaction conditions.[1][2]

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and oven-dried glassware are essential. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Formation of 1,4-bis(bromomagnesio)-2,5-diethylbenzene

This protocol describes a general procedure for the preparation of the di-Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystals or 1,2-Dibromoethane

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution, diethyl ether)

Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (2.2 - 2.5 equivalents) into the flask. Add a few crystals of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask under a stream of inert gas until the iodine color disappears. Allow the flask to cool to room temperature.

  • Reagent Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Initiation: Add a small portion (approximately 10%) of the dibromide solution to the activated magnesium. The reaction should initiate, as indicated by a gentle reflux and the formation of a cloudy, grayish solution. If the reaction does not start, gentle warming may be applied.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining dibromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Completion: After the addition is complete, continue to stir the reaction mixture and gently heat at reflux for an additional 1-2 hours to ensure complete conversion. The disappearance of most of the magnesium turnings indicates the completion of the reaction.

  • Use: The resulting dark grayish-brown solution of 1,4-bis(bromomagnesio)-2,5-diethylbenzene is ready for use in subsequent reactions. It is recommended to use the reagent immediately.

Protocol 2: Application in the Synthesis of a Kinase Inhibitor Precursor (Hypothetical Example)

This hypothetical protocol illustrates the use of the prepared di-Grignard reagent in a Kumada cross-coupling reaction to synthesize a symmetrical diaryl ether, a common scaffold in kinase inhibitors.

Reaction:

1,4-bis(bromomagnesio)-2,5-diethylbenzene + 2 eq. 2-bromo-5-methoxypyridine → 2,5-diethyl-1,4-bis(5-methoxypyridin-2-yl)benzene

Materials:

  • Solution of 1,4-bis(bromomagnesio)-2,5-diethylbenzene in THF (from Protocol 1)

  • 2-Bromo-5-methoxypyridine

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) (catalyst)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To the freshly prepared solution of 1,4-bis(bromomagnesio)-2,5-diethylbenzene (1.0 equivalent) in THF, add a catalytic amount of Ni(dppp)Cl₂ (e.g., 1-5 mol%).

  • Substrate Addition: Slowly add a solution of 2-bromo-5-methoxypyridine (2.0 equivalents) in anhydrous THF to the Grignard reagent solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Visualizations

Grignard_Formation cluster_reactants Reactants cluster_product Product This compound This compound Reaction This compound->Reaction Mg Mg Mg->Reaction THF THF THF->Reaction Solvent Di-Grignard Reagent Di-Grignard Reagent Reaction->Di-Grignard Reagent

Caption: Reaction scheme for the formation of the di-Grignard reagent.

Experimental_Workflow start Start setup Apparatus Setup (Oven-dried glassware) start->setup activation Magnesium Activation (Iodine/1,2-Dibromoethane) setup->activation preparation Prepare Dibromide Solution in Anhydrous THF activation->preparation initiation Initiate Reaction (Add ~10% dibromide) preparation->initiation formation Di-Grignard Formation (Dropwise addition, reflux) initiation->formation completion Reaction Completion (Stir at reflux) formation->completion use Use Reagent Immediately completion->use

Caption: Experimental workflow for di-Grignard reagent synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,4-Dibromo-2,5-diethylbenzene. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Brominating Agent: The bromine or N-Bromosuccinimide (NBS) may have degraded over time.

  • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., FeBr₃) may be hydrated or of poor quality.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.[1]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions:

  • Use freshly opened or purified bromine or NBS. For NBS, it can be recrystallized from water.

  • Ensure the Lewis acid catalyst is anhydrous. Iron filings can be used to generate fresh FeBr₃ in situ with a small amount of bromine.

  • Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • Extend the reaction time and continue monitoring until the starting material is consumed.

Formation of Multiple Products (Low Selectivity)

Possible Causes:

  • Over-bromination (Polysubstitution): The ethyl groups are activating, making the aromatic ring susceptible to further bromination, leading to tri- or tetra-brominated products.

  • Benzylic Bromination: Radical bromination at the ethyl side chains can occur, especially with NBS under UV light or with radical initiators.

  • Isomer Formation: Although the 2,5-directing effect of the ethyl groups is strong, minor amounts of other isomers might form.

  • High Reaction Temperature: Higher temperatures can sometimes lead to a decrease in selectivity.[2]

Solutions:

  • Control Stoichiometry: Use a controlled amount of the brominating agent (typically 2.0-2.2 equivalents). Add the brominating agent portion-wise or as a solution to maintain a low concentration.

  • Reaction Conditions for Aromatic Bromination: When using NBS, perform the reaction in the dark and avoid radical initiators to minimize benzylic bromination. The use of a polar solvent can also favor electrophilic substitution.

  • Optimize Temperature: Conduct the reaction at the lowest effective temperature to enhance regioselectivity. Cooling the reaction mixture during the addition of the brominating agent can be beneficial.[1][2]

Difficult Purification of the Final Product

Possible Causes:

  • Presence of Oily Byproducts: Side-products may be oils that hinder the crystallization of the desired product.

  • Similar Polarity of Products and Byproducts: Makes separation by column chromatography challenging.

  • Residual Catalyst: Iron salts from the reaction may contaminate the product.

Solutions:

  • Aqueous Workup: After the reaction, quench with a reducing agent solution (e.g., sodium bisulfite) to remove excess bromine. Wash the organic layer with water and brine to remove the catalyst and other water-soluble impurities.

  • Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent or solvent pair should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures.[3] For similar dibrominated compounds, a mixture of methanol and ethyl acetate has been used successfully.[4]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., dichloromethane or ethyl acetate), is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the chosen method and reaction conditions. With optimized conditions, yields of over 80% can be expected. For instance, the bromination of the structurally similar 1,4-bis(butoxy)benzene with bromine in acetic acid has been reported to yield 82% of the corresponding dibrominated product.[4]

Q2: Which brominating agent is better, Br₂/FeBr₃ or NBS?

A2: Both reagents can be effective.

  • Br₂ with a Lewis acid (e.g., FeBr₃): This is a classic and potent method for electrophilic aromatic bromination. The Lewis acid polarizes the Br-Br bond, increasing its electrophilicity.

  • N-Bromosuccinimide (NBS): NBS is a solid, making it easier and safer to handle than liquid bromine. It can provide a low, constant concentration of bromine in the reaction mixture, which can sometimes improve selectivity. For activated rings, NBS in a polar solvent like acetonitrile, often with a catalytic amount of acid, is a common choice.[5]

The choice may depend on the specific laboratory setup, safety considerations, and the desired reactivity.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by:

  • Thin Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., hexane/dichloromethane). The disappearance of the starting material spot (1,4-diethylbenzene) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide more detailed information about the composition of the reaction mixture, including the relative amounts of starting material, desired product, and any side products.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Bromine (Br₂): Is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate or sodium bisulfite ready to neutralize any spills.

  • N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of the powder and contact with skin.

  • Solvents: Many organic solvents are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Lewis Acids (e.g., FeBr₃): Are corrosive and moisture-sensitive. Handle with care.

Experimental Protocols

Protocol 1: Bromination using Bromine and Iron Catalyst

This protocol is adapted from a general procedure for the bromination of activated aromatic compounds.

Materials:

  • 1,4-Diethylbenzene

  • Bromine (Br₂)

  • Iron filings (Fe)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diethylbenzene (1.0 eq) in dichloromethane.

  • Add a catalytic amount of iron filings (approx. 0.05 eq).

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (2.1 eq) in dichloromethane from the dropping funnel over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding 1 M sodium bisulfite solution until the red-brown color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethanol mixture.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general method for the bromination of activated aromatic rings.

Materials:

  • 1,4-Diethylbenzene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Catalytic amount of a protic acid (e.g., H₂SO₄ or p-TsOH)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable recrystallization solvent

Procedure:

  • In a round-bottom flask, dissolve 1,4-diethylbenzene (1.0 eq) and N-bromosuccinimide (2.1 eq) in acetonitrile.

  • Add a catalytic amount of acid.

  • Stir the reaction mixture at room temperature and monitor by TLC. Gentle heating may be required to initiate the reaction or drive it to completion.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Electrophilic Bromination

ParameterBr₂ / Lewis AcidNBS / Acid Catalyst
Starting Material 1,4-Diethylbenzene1,4-Diethylbenzene
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)
Equivalents of Agent 2.0 - 2.22.0 - 2.2
Catalyst Fe, FeBr₃, AlCl₃H₂SO₄, p-TsOH
Solvent CH₂Cl₂, CCl₄, Acetic AcidCH₃CN, DMF, Acetic Acid
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Typical Reaction Time 1 - 6 hours2 - 24 hours
Reported Yields >80% (for similar substrates)[4]Variable, can be high

Table 2: 1H and 13C NMR Data for Analogous Compounds (in CDCl₃)

Compound1H NMR (ppm)13C NMR (ppm)
1,4-Dibromo-2,5-dimethylbenzene 7.33 (s, 2H, Ar-H), 2.36 (s, 6H, CH₃)136.0, 134.9, 122.9, 22.4
1,4-Diethylbenzene 7.12 (s, 4H, Ar-H), 2.63 (q, 4H, CH₂), 1.22 (t, 6H, CH₃)141.7, 127.8, 28.8, 15.7
Expected for this compound ~7.4 (s, 2H, Ar-H), ~2.7 (q, 4H, CH₂), ~1.2 (t, 6H, CH₃)~140, ~135, ~120, ~28, ~15

Note: The data for this compound is an estimation based on analogous structures and general substituent effects.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1,4-Diethylbenzene reaction Electrophilic Aromatic Bromination start->reaction reagents Brominating Agent (Br2/FeBr3 or NBS) Solvent reagents->reaction quench Quench (e.g., NaHSO3) reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_incomplete_reaction Incomplete Reaction cluster_side_reactions Side Reactions start Low Yield of This compound check_conversion Is starting material consumed? (TLC/GC) start->check_conversion check_side_products Are there significant side products? check_conversion->check_side_products Yes increase_time Increase reaction time check_conversion->increase_time No control_stoichiometry Control stoichiometry check_side_products->control_stoichiometry Yes final_solution Optimize Purification check_side_products->final_solution No increase_temp Increase temperature increase_time->increase_temp check_reagents Check reagent activity increase_temp->check_reagents lower_temp Lower reaction temperature control_stoichiometry->lower_temp optimize_conditions Optimize reaction conditions (e.g., solvent, catalyst) lower_temp->optimize_conditions

Caption: Troubleshooting logic for low yield in the synthesis.

References

Common side products in the bromination of 1,4-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of 1,4-diethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the free-radical bromination of 1,4-diethylbenzene?

The primary and desired product of the selective free-radical bromination of 1,4-diethylbenzene is 1-(1-bromoethyl)-4-ethylbenzene. This reaction targets the benzylic position of one of the ethyl groups, as the resulting benzylic radical is stabilized by resonance with the aromatic ring.[1][2][3][4][5]

Q2: What are the most common side products in this reaction?

The most prevalent side products arise from over-bromination and reactions on the aromatic ring. These include:

  • Di-substituted benzylic bromides: The most significant side product is typically 1,4-bis(1-bromoethyl)benzene, where both ethyl groups have been brominated at the benzylic position.[6] This occurs when an excess of the brominating agent is used or when the reaction is allowed to proceed for too long.

  • Electrophilic aromatic substitution products: If the reaction conditions are not strictly controlled for a free-radical pathway (e.g., presence of a Lewis acid catalyst like FeBr₃ and absence of a radical initiator), electrophilic bromination of the benzene ring can occur.[7][8][9] This would lead to isomers of bromo-1,4-diethylbenzene.

Q3: Why is N-Bromosuccinimide (NBS) the preferred reagent for this reaction?

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1][4][5][10] This controlled release of bromine favors the free-radical substitution pathway at the benzylic position and minimizes competitive electrophilic addition to the aromatic ring.[10]

Q4: How can I minimize the formation of the di-brominated side product?

To reduce the formation of 1,4-bis(1-bromoethyl)benzene, careful control of the reaction stoichiometry is crucial. Using a molar ratio of 1:1 or slightly less of NBS to 1,4-diethylbenzene is recommended. Additionally, monitoring the reaction progress closely and stopping it once the starting material is consumed can prevent further bromination of the mono-brominated product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-brominated product and significant amount of starting material remaining. - Insufficient radical initiation.- Reaction time too short.- Low reaction temperature.- Ensure a reliable radical initiator (e.g., AIBN, benzoyl peroxide) is used, or that the UV light source is functional.- Increase the reaction time and monitor progress by TLC or GC.- Ensure the reaction is conducted at an appropriate temperature for the chosen solvent and initiator.
High yield of di-brominated side product. - Excess of N-Bromosuccinimide (NBS) used.- Reaction time is too long.- Use a 1:1 or slightly substoichiometric amount of NBS relative to 1,4-diethylbenzene.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of aromatic bromination products. - Presence of Lewis acid catalysts (e.g., iron impurities).- Absence of a radical initiator or light source.- Use glassware that is free of any metal residues.- Ensure that a radical initiator or a UV light source is used to promote the free-radical pathway.[7][8][9]
Reaction fails to initiate. - Inhibitors present in the starting material or solvent.- Ineffective radical initiator.- Purify the 1,4-diethylbenzene and solvent before use.- Use a fresh batch of the radical initiator.

Quantitative Data on Product Distribution

While precise quantitative data is highly dependent on specific reaction conditions, the following table provides a general overview of expected outcomes.

Molar Ratio (1,4-diethylbenzene:NBS) Expected Major Product Expected Major Side Product Qualitative Yield of Side Product
1 : 0.91-(1-Bromoethyl)-4-ethylbenzene1,4-Diethylbenzene (unreacted)Low di-bromination
1 : 1.11-(1-Bromoethyl)-4-ethylbenzene1,4-bis(1-Bromoethyl)benzeneModerate di-bromination
1 : 2.21,4-bis(1-Bromoethyl)benzene1-(1-Bromoethyl)-4-ethylbenzeneLow mono-bromination

Experimental Protocol: Synthesis of 1-(1-bromoethyl)-4-ethylbenzene

This protocol is a representative procedure for the mono-bromination of 1,4-diethylbenzene.

Materials:

  • 1,4-Diethylbenzene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-diethylbenzene (1 equivalent).

  • Dissolve the starting material in a suitable anhydrous solvent, such as carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.

  • The reaction mixture is then heated to reflux and/or irradiated with a UV lamp to initiate the reaction.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, the reaction mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is washed sequentially with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography.

Reaction Pathway Diagram

Bromination_of_1_4_diethylbenzene cluster_main Benzylic Bromination Pathway cluster_side Side Reaction Pathway 1,4-diethylbenzene 1,4-diethylbenzene Benzylic_Radical Benzylic Radical Intermediate 1,4-diethylbenzene->Benzylic_Radical NBS, Initiator Aromatic_Product Bromo-1,4-diethylbenzene (Electrophilic Substitution) 1,4-diethylbenzene->Aromatic_Product Br2, Lewis Acid Mono_Product 1-(1-Bromoethyl)-4-ethylbenzene (Desired Product) Benzylic_Radical->Mono_Product Br• Di_Product 1,4-bis(1-Bromoethyl)benzene (Over-bromination) Mono_Product->Di_Product Excess NBS

Caption: Reaction pathways in the bromination of 1,4-diethylbenzene.

References

Purification of 1,4-Dibromo-2,5-diethylbenzene by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,4-Dibromo-2,5-diethylbenzene using recrystallization and column chromatography.

Compound Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 40787-48-2[1][2]
Molecular Formula C₁₀H₁₂Br₂[2]
Molecular Weight 292.01 g/mol [2]
Appearance White to off-white powder or crystals[1]
Melting Point 38.0 - 42.0 °C[1]
Purity (Commercial) ≥98%[1][2]

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of this compound.

Recrystallization

Question: My this compound is not crystallizing from the solution upon cooling. What should I do?

Answer: This is a common issue that can arise from several factors:

  • The solution is not sufficiently saturated: You may have used too much solvent. Try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.[3]

  • Lack of nucleation sites: The inner surface of the glass flask may be too smooth. Try gently scratching the inside of the flask below the solvent line with a glass rod to create nucleation sites.[4]

  • Seeding: If you have a pure crystal of the product, add a tiny "seed" crystal to the cooled solution to initiate crystallization.[4]

  • Cooling too slowly or not enough: Once the solution has reached room temperature, try placing it in an ice bath or refrigerator to further decrease the solubility of your compound.

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is low or when the solution is cooled too quickly.[3] Since the melting point of this compound is relatively low (38-42 °C), this is a potential issue.

  • Reheat and add more solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (1-5% more) to ensure the saturation point is not reached at such a high temperature.[3]

  • Slow down the cooling process: Allow the flask to cool slowly to room temperature. You can insulate the flask with paper towels to slow heat loss. Avoid placing it directly in an ice bath from a high temperature.[4]

  • Change solvents: Consider using a solvent with a lower boiling point.

Question: How do I choose the best solvent for recrystallization?

Answer: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For this compound, a moderately polar compound, good starting points are:

  • Ethanol or Methanol: The related compound 1,4-Dibromo-2,5-dimethylbenzene is soluble in hot ethanol and methanol.[6][7] This is an excellent first choice.

  • Hexane/Ethyl Acetate Mixture: If a single solvent is not effective, a mixed solvent system can be used. Dissolve the compound in a minimal amount of a "good" solvent (like ethyl acetate or DCM) and then slowly add a "poor" solvent (like hexane) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8]

Column Chromatography

Question: What is a good starting solvent system (mobile phase) for purifying this compound on a silica gel column?

Answer: this compound is a relatively non-polar compound. For normal-phase chromatography on silica gel, you should start with a non-polar eluent and gradually increase polarity if necessary.

  • Initial Screening with TLC: First, test solvent systems using Thin Layer Chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.5.[9]

  • Recommended Starting Systems:

    • Hexane or Petroleum Ether: Start with 100% hexane. If the compound does not move from the baseline (Rf = 0), gradually add a more polar solvent.

    • Hexane/Dichloromethane (DCM) or Hexane/Ethyl Acetate: A gradient of 0% to 10% ethyl acetate in hexane is a very common and effective system for separating compounds of this polarity.[10][11]

Question: My separation on the column is poor, and the fractions are all mixed. What went wrong?

Answer: Poor separation can be caused by several issues:

  • Improperly Packed Column: Air bubbles or channels in the silica gel bed will lead to an uneven flow of the mobile phase and broad, overlapping bands.[9] Ensure you pack the column carefully as a slurry.

  • Column Overloading: Applying too much crude product will exceed the column's capacity to separate the components. A general rule is to use a ratio of at least 30:1 of silica gel to crude product by weight.[9]

  • Sample loaded in too much solvent: The initial sample band should be as concentrated and narrow as possible. Dissolve your crude product in the absolute minimum amount of solvent before loading it onto the column.[12] Dry loading (adsorbing the compound onto a small amount of silica) is often the best method.[9]

  • Incorrect Solvent System: If the eluent is too polar, all compounds will move too quickly and elute together (high Rf). If it's not polar enough, the compounds will not move at all (low Rf). This is why preliminary TLC analysis is crucial.[9]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Solvent Selection: Place approximately 50 mg of the crude this compound in a test tube. Add ethanol dropwise. If it is largely insoluble at room temperature but dissolves upon heating, it is a suitable solvent.

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until it boils. Continue adding small portions of hot ethanol until the solid has just completely dissolved.[13]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane:ethyl acetate or hexane:DCM).

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexane).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[14]

    • Open the stopcock to allow some solvent to drain, settling the silica bed. Add another thin layer of sand on top of the silica gel. Never let the solvent level drop below the top of the silica gel.[14]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (like DCM or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder as a layer on top of the sand in your packed column.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Open the stopcock and begin collecting fractions in test tubes or flasks.

    • Start with the least polar solvent system determined from your TLC analysis. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Analysis:

    • Monitor the fractions being collected using TLC to determine which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter Impurities? cool Slow Cooling & Crystallization dissolve->cool No Impurities hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Experimental workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow prep 1. Prepare Column (Silica Slurry) load 2. Load Sample (Dry Loading) prep->load elute 3. Elute with Solvent Gradient load->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Experimental workflow for purification by silica gel column chromatography.

Troubleshooting_Recrystallization start Recrystallization Attempted q1 Did crystals form? start->q1 no_xtal No Crystals q1->no_xtal No oiled_out Compound 'Oiled Out' q1->oiled_out Oiled Out yes_xtal Crystals Formed q1->yes_xtal Yes sol1 1. Concentrate solution (boil off solvent) 2. Scratch flask 3. Add seed crystal no_xtal->sol1 sol2 1. Reheat to dissolve 2. Add more solvent 3. Cool slowly oiled_out->sol2 q2 Is yield acceptable? yes_xtal->q2 low_yield Low Yield q2->low_yield No success Purification Successful q2->success Yes sol3 Too much solvent was likely used. Recover compound from mother liquor and re-crystallize with less solvent. low_yield->sol3

References

Troubleshooting low yield in Suzuki coupling of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of 1,4-Dibromo-2,5-diethylbenzene, a sterically hindered substrate.

Troubleshooting Workflow for Low Yield

The following diagram provides a logical workflow to diagnose potential causes of low reaction yield.

G Troubleshooting Workflow for Low Yield Suzuki Coupling start Low Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst System (Pd Source + Ligand) start->check_catalyst check_conditions 3. Evaluate Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_atmosphere 4. Confirm Inert Atmosphere start->check_atmosphere issue_boronic Boronic Acid Decomposition? (Protodeboronation) check_reagents->issue_boronic issue_halide Aryl Halide Inactive? check_reagents->issue_halide issue_catalyst_activity Catalyst Inactive/Decomposed? (Pd Black Formation) check_catalyst->issue_catalyst_activity issue_ligand Ligand Unsuitable for Steric Hindrance? check_catalyst->issue_ligand issue_base Base Too Weak or Insoluble? check_conditions->issue_base issue_solvent Solvent/Water Ratio Suboptimal? check_conditions->issue_solvent issue_temp Temperature Too Low? check_conditions->issue_temp issue_oxygen Oxygen Contamination? check_atmosphere->issue_oxygen solution_boronic Solution: - Use boronic ester (pinacol, MIDA) - Use milder base (KF, K3PO4) - Run at lower temperature issue_boronic->solution_boronic solution_catalyst Solution: - Use fresh catalyst/ligand - Ensure rigorous degassing - Use pre-formed Pd(0) catalyst issue_catalyst_activity->solution_catalyst solution_ligand Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos, NHCs) issue_ligand->solution_ligand solution_base Solution: - Use stronger base (Cs2CO3, t-BuOK) - Ensure base is finely powdered - Consider anhydrous conditions issue_base->solution_base solution_temp Solution: - Increase temperature (80-110 °C) - Consider microwave irradiation issue_temp->solution_temp solution_oxygen Solution: - Improve degassing technique (Freeze-Pump-Thaw cycles) - Maintain positive inert gas pressure issue_oxygen->solution_oxygen G Suzuki Catalytic Cycle with Steric Hindrance pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa 1 pd2 Ar-Pd(II)(Br)L_n oa->pd2 oa_hindrance Hindered! Ethyl groups impede catalyst approach. tm Transmetalation pd2->tm 2 pd2_diarylated Ar-Pd(II)(Ar')L_n tm->pd2_diarylated re Reductive Elimination pd2_diarylated->re 3 re->pd0 re_hindrance Hindered! Bulky product slows this final step. product Ar-Ar' (Coupled Product) re->product aryl_halide Ar-Br (this compound) aryl_halide->oa boronic_acid Ar'-B(OR)₂ + Base boronic_acid->tm

Technical Support Center: Sonogashira Reactions with 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding catalyst deactivation and other common issues encountered during Sonogashira coupling reactions with 1,4-Dibromo-2,5-diethylbenzene.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound showing low or no conversion?

A1: Low conversion with this compound, an electron-rich and sterically hindered aryl bromide, is a common challenge. Several factors can contribute to this issue:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may have decomposed. Ensure you are using a fresh, high-quality palladium source and that your phosphine ligands have not been oxidized.

  • Insufficient Reaction Temperature: Aryl bromides are inherently less reactive than aryl iodides and often necessitate higher temperatures (e.g., 60-100 °C) to facilitate the rate-limiting oxidative addition step.

  • Inappropriate Ligand Choice: For electron-rich and sterically hindered substrates like this compound, standard phosphine ligands such as triphenylphosphine (PPh₃) may not be effective. Bulky and electron-rich phosphine ligands are generally required to promote oxidative addition and stabilize the active catalytic species.

  • Poor Reagent Quality: The Sonogashira reaction is sensitive to impurities. Ensure that solvents are anhydrous and degassed, and that the amine base is pure and free of oxidative degradation. Distillation of the amine base is often recommended.

Q2: I'm observing a significant amount of a dark precipitate in my reaction. What is it and how can I prevent its formation?

A2: The dark precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. Its formation is a common mode of catalyst deactivation and can be caused by:

  • Decomposition of the Palladium Catalyst: The palladium catalyst can decompose and agglomerate, particularly at elevated temperatures or in the presence of impurities.

  • Oxidation of Copper Co-catalyst: If you are using a copper co-catalyst, its oxidation can contribute to the formation of insoluble species.

  • Impurities in Reagents: Trace impurities in the starting materials or solvents can promote catalyst decomposition.

To prevent the formation of palladium black, ensure a strictly inert atmosphere, use high-purity reagents, and consider using a more robust palladium precatalyst or ligand system designed for challenging substrates.

Q3: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?

A3: Glaser coupling is a common side reaction in Sonogashira couplings, leading to the formation of 1,3-diynes. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:

  • Employ Copper-Free Conditions: The most effective method is to switch to a copper-free Sonogashira protocol. Several modern catalytic systems are designed to operate efficiently without a copper co-catalyst.

  • Strictly Anaerobic Conditions: If using a copper co-catalyst is necessary, ensure all reagents and the reaction vessel are thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

  • Use of a Co-solvent: In some cases, the choice of solvent can influence the extent of homocoupling.

Q4: Is it possible to achieve selective mono-alkynylation of this compound?

A4: Achieving selective mono-alkynylation of a symmetric dibromoarene can be challenging. However, several strategies can be employed to favor mono-substitution:

  • Stoichiometric Control: Use a slight excess of this compound relative to the terminal alkyne.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity for the mono-coupled product.

  • Slow Addition: The slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the alkyne, thereby favoring mono-substitution.

  • Catalyst and Ligand Selection: Certain palladium catalysts and phosphine ligands may exhibit a higher propensity for mono-coupling.

Troubleshooting Guides

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Use a fresh batch of palladium catalyst and, if applicable, copper(I) salt. 2. Consider using a more robust palladium precatalyst. 3. Ensure phosphine ligands are not oxidized; use fresh or properly stored ligands.
Suboptimal Reaction Conditions 1. Gradually increase the reaction temperature in increments of 10-20 °C. 2. Screen different amine bases (e.g., triethylamine, diisopropylamine, piperidine). 3. Ensure all solvents and liquid reagents are anhydrous and thoroughly degassed.
Incorrect Ligand Choice 1. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃). 2. Consider using N-heterocyclic carbene (NHC) ligands, which can be effective for challenging substrates.
Poor Quality of Reagents 1. Use high-purity, anhydrous solvents. 2. Distill the amine base before use. 3. Ensure the terminal alkyne is pure.
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Possible Cause Troubleshooting Steps
Presence of Oxygen 1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). 2. Thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas).
Copper-Mediated Dimerization 1. Switch to a copper-free Sonogashira protocol. 2. If using copper, reduce the loading of the Cu(I) co-catalyst.
Slow Cross-Coupling Reaction 1. Optimize the cross-coupling reaction conditions as described in "Issue 1" to increase the rate of the desired reaction relative to the homocoupling.

Data Presentation

The following tables summarize typical reaction conditions and performance for Sonogashira reactions of substrates analogous to this compound. Note: Data for the exact substrate is limited; these tables provide a starting point for optimization.

Table 1: Typical Reaction Conditions for Sonogashira Polymerization of Analogous Dibromoarenes

ParameterValue
Palladium Catalyst Pd₂(dba)₃ or Pd(PPh₃)₂Cl₂
Catalyst Loading 1-2 mol%
Copper Co-catalyst CuI
Co-catalyst Loading 4 mol%
Ligand PPh₃
Ligand Loading 8 mol%
Base Diisopropylamine
Solvent Toluene/Diisopropylamine
Temperature 60-80 °C
Reaction Time 24-48 h
Typical Yield > 90%

Data is based on soluble derivatives of 1,4-Dibromo-2,5-diethynylbenzene and serves as a general guideline.[1]

Table 2: Catalyst and Ligand Screening for Challenging Aryl Bromides

Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene80High
Pd₂(dba)₃XPhosK₃PO₄Dioxane100High
PdCl₂(PPh₃)₂PPh₃Et₃NTHF65Moderate
Pd(PPh₃)₄-Et₃N/PiperidineDMF80Variable

This table provides a qualitative comparison of different catalytic systems for challenging aryl bromides.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This is a generalized procedure and should be optimized for your specific terminal alkyne and experimental setup.

Materials:

  • This compound

  • Terminal alkyne (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Phosphine ligand (e.g., PPh₃, 8 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous, degassed amine base (e.g., Diisopropylamine)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, copper(I) iodide, and the phosphine ligand.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the anhydrous, degassed amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 70 °C).

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L₂ Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Active_Catalyst->Oxidative_Addition Ar-Br Palladium_Black Palladium Black (Inactive) Active_Catalyst->Palladium_Black Decomposition Ligand_Degradation Ligand Degradation (e.g., Oxidation) Active_Catalyst->Ligand_Degradation Oxidative/Thermal Transmetalation Transmetalation (with Cu-acetylide) Oxidative_Addition->Transmetalation R-C≡C-Cu Inactive_Complex Inactive Pd(II) Complex Oxidative_Addition->Inactive_Complex Side Reaction Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product Coupled Product (Ar-alkyne) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Active_Catalyst

Caption: Potential pathways for catalyst deactivation in Sonogashira reactions.

Troubleshooting_Workflow Start Low/No Yield in Sonogashira Reaction Check_Reagents Check Reagent Quality (Fresh catalyst, dry/degassed solvents, pure base) Start->Check_Reagents Inert_Atmosphere Ensure Strictly Inert Atmosphere Check_Reagents->Inert_Atmosphere Success Reaction Successful Check_Reagents->Success Improved? Increase_Temp Increase Reaction Temperature Inert_Atmosphere->Increase_Temp Inert_Atmosphere->Success Improved? Change_Ligand Change Ligand (Bulky, electron-rich phosphine or NHC) Increase_Temp->Change_Ligand Increase_Temp->Success Improved? Copper_Free Consider Copper-Free Protocol Change_Ligand->Copper_Free Change_Ligand->Success Improved? Copper_Free->Success Improved? Failure Persistent Failure (Consult further literature for specific substrate) Copper_Free->Failure No Improvement

Caption: A logical workflow for troubleshooting Sonogashira coupling reactions.

References

Technical Support Center: Minimizing Homocoupling in 1,4-Dibromo-2,5-diethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dibromo-2,5-diethylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of homocoupling side products in your cross-coupling reactions, ensuring higher yields and purity of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in reactions with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the context of this compound, this can manifest as the dimerization of the nucleophilic coupling partner (e.g., a boronic acid in a Suzuki reaction) or, less commonly, the self-coupling of the dibromobenzene derivative. This side reaction consumes your starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate, complicating the purification process.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The two main culprits for homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the organometallic reagent (e.g., boronic acid), leading to a reductive elimination that forms the homocoupled product.[2] Rigorous exclusion of oxygen is therefore critical.

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, the precatalyst must be reduced to the active Pd(0) form to initiate the catalytic cycle. One pathway for this reduction involves the homocoupling of two molecules of the nucleophilic coupling partner.[2]

Q3: How can I effectively remove oxygen from my reaction?

A3: Proper degassing of solvents and maintaining an inert atmosphere are crucial.[3]

  • Solvent Degassing: Solvents should be thoroughly degassed before use. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period. A subsurface sparge is highly effective.[4]

    • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. Repeating this cycle three to five times is standard practice.

  • Inert Atmosphere: The reaction vessel must be purged of air and kept under a positive pressure of an inert gas throughout the experiment. This is typically achieved by assembling the reaction glassware while hot, allowing it to cool under vacuum, and then backfilling with an inert gas. This cycle should be repeated multiple times.

Q4: Can the choice of palladium catalyst influence the extent of homocoupling?

A4: Absolutely. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂.[5] Pd(0) catalysts can directly enter the catalytic cycle, bypassing the initial reduction step that often leads to homocoupling. Modern, well-defined precatalysts, like the Buchwald G3 and G4 precatalysts, are also designed to cleanly generate the active Pd(0) species and can significantly minimize side reactions.[5]

Q5: How do ligands affect the formation of homocoupling byproducts?

A5: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are highly recommended. These ligands accelerate the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, effectively outcompeting the pathways that lead to homocoupling.[1][6]

Q6: In a Sonogashira coupling, I'm observing significant dimerization of my terminal alkyne. How can I prevent this?

A6: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling and is often promoted by the copper(I) co-catalyst.[1] The most effective way to prevent this is to switch to a copper-free Sonogashira protocol. These conditions often rely on the use of specific palladium catalysts and bulky phosphine ligands to facilitate the reaction without the need for a copper co-catalyst.[7][8]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

Problem: High levels of boronic acid homocoupling are observed, leading to low yields of the desired biaryl product.

Possible Cause Solution
Oxygen Contamination Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or sparging with an inert gas for at least 30 minutes. The reaction vessel must be thoroughly purged with argon or nitrogen before adding reagents.
Use of Pd(II) Precatalyst Switch to a Pd(0) catalyst source such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a modern precatalyst like a Buchwald G3 or G4 precatalyst. If a Pd(II) source must be used, consider adding a mild reducing agent like potassium formate (1.1 eq) to facilitate the reduction to Pd(0) without promoting homocoupling.[4]
Inappropriate Ligand Choice For the sterically hindered this compound, use bulky, electron-rich phosphine ligands. SPhos, XPhos, or RuPhos are excellent starting points as they are known to be effective for challenging substrates.[1]
Incorrect Base Selection While a base is necessary to activate the boronic acid, a very strong base can sometimes promote side reactions. Weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred.[6][9][10] The optimal base is substrate-dependent and may require screening.
High Reaction Temperature While heat can increase the reaction rate, excessive temperatures can also promote side reactions. Optimize the temperature to find a balance between a reasonable reaction time and minimal byproduct formation.
Guide 2: Sonogashira Coupling

Problem: Significant formation of 1,3-diyne byproduct from the homocoupling of the terminal alkyne (Glaser coupling).

Possible Cause Solution
Copper-Catalyzed Homocoupling The most effective solution is to switch to a copper-free Sonogashira protocol.[7][8] This eliminates the primary catalyst for alkyne dimerization.
Oxygen Presence Even in copper-free protocols, oxygen can promote alkyne homocoupling. Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Inadequate Ligand In copper-free systems, the choice of ligand is critical. Bulky, electron-donating phosphine ligands can promote the desired cross-coupling.
Base Choice The amine base used can influence the reaction. Ensure the amine is anhydrous and of high purity. Common bases include triethylamine (TEA) and diisopropylamine (DIPA).
Guide 3: Buchwald-Hartwig Amination

Problem: Low yield of the desired arylamine with the formation of homocoupled byproducts and/or hydrodehalogenation of the starting material.

Possible Cause Solution
Catalyst Deactivation The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are pure and anhydrous.
Suboptimal Ligand For sterically hindered aryl bromides, the choice of ligand is crucial. Ligands like BrettPhos have been specifically designed for the monoarylation of primary amines with challenging aryl halides.[11]
Base Incompatibility Strong bases like NaOt-Bu are commonly used, but their solubility and reactivity can be influenced by the solvent. Ensure the base is fresh and handled under inert conditions. For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ might be considered, although this may require higher temperatures or longer reaction times.[12]
Side Reactions An unproductive side reaction can be β-hydride elimination from the palladium-amide intermediate, leading to a hydrodehalogenated arene and an imine.[13] The choice of a bulky ligand can often disfavor this pathway.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize the general effects of various reaction parameters on the formation of homocoupling byproducts. The optimal conditions for this compound should be determined empirically.

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceGeneral Impact on HomocouplingRationale
**Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) **Higher potential for homocouplingRequires in situ reduction to Pd(0), which can proceed via homocoupling of the nucleophile.[2][5]
Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Lower potential for homocouplingDirectly enters the catalytic cycle without a prerequisite reduction step.[5]
Buchwald Precatalysts (G3, G4) Minimized homocouplingDesigned for the clean and efficient generation of the active monoligated Pd(0) species.[5]

Table 2: Influence of Ligand Type on Homocoupling in Suzuki-Miyaura Coupling

Ligand TypeGeneral CharacteristicsImpact on Homocoupling
Simple Phosphines (e.g., PPh₃) Less bulky, less electron-donatingMay allow for more homocoupling, especially with challenging substrates.
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos) Sterically demanding, strong electron donorsGenerally suppress homocoupling by accelerating the desired catalytic cycle.[1][6]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunableCan be very effective in suppressing homocoupling due to their strong binding to palladium.

Table 3: Effect of Base Selection on Suzuki-Miyaura Coupling

BaseStrengthGeneral Observations
K₃PO₄, Cs₂CO₃ StrongOften provide high yields for sterically hindered substrates.[10][14]
K₂CO₃ ModerateA good general-purpose base, often effective in minimizing side reactions.[6]
Na₂CO₃, NaHCO₃ WeakMay lead to slower reactions or lower yields with challenging substrates.
Organic Bases (e.g., TEA, DIPA) ModerateMore commonly used in Sonogashira and Buchwald-Hartwig reactions.

Experimental Protocols

The following are generalized protocols for cross-coupling reactions with this compound, based on best practices for sterically hindered aryl bromides. Note: These are starting points and may require optimization for your specific coupling partner and desired outcome (mono- vs. di-substitution).

Protocol 1: Suzuki-Miyaura Coupling (General Procedure)

This protocol is designed for the mono- or di-arylation of this compound. Stoichiometry should be adjusted for the desired product.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution)

  • Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or a suitable Buchwald precatalyst (2 mol%)

  • K₃PO₄ (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • If using a separate catalyst and ligand, add Pd(OAc)₂ and SPhos. If using a precatalyst, add it at this stage.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times.

  • Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling (General Procedure)

This protocol is designed to minimize the homocoupling of the terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 eq for mono-substitution, 2.4 eq for di-substitution)

  • (AllylPdCl)₂ (1 mol%) and P(t-Bu)₃ (2 mol%) or another suitable Pd(0)/ligand system.[7]

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF or acetonitrile)[3][7]

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, the palladium source, the ligand, and cesium carbonate.

  • Add the degassed solvent to the flask.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60 °C, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination (General Procedure)

This protocol is for the mono- or di-amination of this compound.

Materials:

  • This compound

  • Amine (1.2 eq for mono-substitution, 2.4 eq for di-substitution)

  • A suitable Buchwald precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

  • NaOt-Bu (1.4 eq for mono-substitution, 2.8 eq for di-substitution)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox, add this compound, the Buchwald precatalyst, and NaOt-Bu to a dry Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add the degassed solvent and the amine via syringe under a positive pressure of argon.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with saturated aqueous NH₄Cl.

  • Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Homocoupling_vs_CrossCoupling cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdNu Ar-Pd(II)L_n-Nu ArPdBr->ArPdNu Transmetalation (Nu-M) Product Ar-Nu ArPdNu->Product Reductive Elimination Product->Pd0 PdII_O2 Pd(II) Species PdIINu Nu-Pd(II)L_n-X PdII_O2->PdIINu Transmetalation (Nu-M) NuPdNu Nu-Pd(II)L_n-Nu PdIINu->NuPdNu Transmetalation (Nu-M) Homocoupled Nu-Nu NuPdNu->Homocoupled Reductive Elimination Pd0_homo Pd(0)L_n Homocoupled->Pd0_homo Pd0_homo->PdII_O2 Oxidation (O2)

Caption: Catalytic cycles for desired cross-coupling versus undesired homocoupling.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Degassing 1. Review Degassing Protocol (Solvents & Inert Atmosphere) Start->Check_Degassing Check_Catalyst 2. Evaluate Palladium Source (Switch to Pd(0) or Precatalyst) Check_Degassing->Check_Catalyst If issue persists End_Success Homocoupling Minimized Check_Degassing->End_Success Issue Resolved Check_Ligand 3. Assess Ligand Choice (Use Bulky, Electron-Rich Ligand) Check_Catalyst->Check_Ligand If issue persists Check_Catalyst->End_Success Issue Resolved Optimize_Conditions 4. Optimize Reaction Conditions (Base, Temperature, Additives) Check_Ligand->Optimize_Conditions If issue persists Check_Ligand->End_Success Issue Resolved Optimize_Conditions->End_Success Issue Resolved

Caption: A stepwise guide to troubleshooting homocoupling in cross-coupling reactions.

Anaerobic_Setup cluster_prep Glassware and Reagent Preparation cluster_assembly Reaction Assembly Oven_Dry Oven-dry glassware Assemble Assemble hot glassware under vacuum Oven_Dry->Assemble Degas_Solvent Degas solvents (sparge or freeze-pump-thaw) Add_Liquids Add degassed solvents and liquid reagents via syringe Degas_Solvent->Add_Liquids Backfill Backfill with Inert Gas (Ar/N2) Assemble->Backfill Repeat Repeat Evacuate/Backfill Cycle (3-5x) Backfill->Repeat Add_Solids Add solid reagents under positive inert gas pressure Repeat->Add_Solids Add_Solids->Add_Liquids

Caption: Workflow for setting up a reaction under anaerobic conditions.

References

Optimizing base and solvent for Heck reactions involving 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Heck reactions involving 1,4-dibromo-2,5-diethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting advice for this specific application.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the base and solvent for a Heck reaction with this compound?

A1: The most critical parameters are the choice of base and solvent, as they significantly influence reaction yield, selectivity (mono- vs. di-arylation), and reaction rate. The electron-donating nature of the ethyl groups on the benzene ring can affect the reactivity of the aryl bromide, making careful optimization crucial. Key considerations include the base's strength and solubility, and the solvent's polarity and ability to stabilize the catalytic species.

Q2: Which types of bases are generally recommended for Heck reactions with aryl bromides like this compound?

A2: A variety of bases can be used, and the optimal choice depends on the specific reaction conditions and desired outcome.[1] Generally, both inorganic and organic bases are employed.

  • Inorganic bases: Carbonates such as potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are common choices.[2] They are effective and cost-efficient.

  • Organic bases: Tertiary amines like triethylamine (Et₃N) are frequently used.[3]

The selection can impact the reaction's chemoselectivity.

Q3: What are the recommended solvents for this type of Heck reaction?

A3: Polar aprotic solvents are generally preferred for Heck reactions as they can help stabilize the palladium catalyst.[1] Commonly used solvents include:

  • N,N-Dimethylformamide (DMF) [1]

  • N-Methyl-2-pyrrolidone (NMP) [4]

  • Acetonitrile (MeCN)

The choice of solvent can influence reaction rates and selectivity.[1] In some cases, aqueous mixtures or other solvent systems might be beneficial.[3]

Q4: How can I control for mono-arylation versus di-arylation of this compound?

A4: Achieving selective mono-arylation in the presence of two reactive sites is a common challenge. Control can be exerted by carefully manipulating the reaction conditions:

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the alkene relative to one equivalent of the dibromide can favor mono-arylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to stop the reaction after the first coupling.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand can influence selectivity. Bulky ligands may favor mono-substitution due to steric hindrance.

  • Base and Solvent: The reaction environment created by the base and solvent can also play a role in controlling the extent of the reaction.

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. Consider using a more active catalyst system.
Inappropriate Base The chosen base may not be strong enough or may have poor solubility in the reaction medium. Try screening different bases such as K₂CO₃, Na₂CO₃, or Et₃N.
Incorrect Solvent The solvent may not be suitable for the reaction. Switch to a polar aprotic solvent like DMF or NMP. The presence of a small amount of water in DMF has been reported to be beneficial in some cases.[4]
Low Reaction Temperature Heck reactions with less reactive aryl bromides may require higher temperatures. Gradually increase the reaction temperature, for example, from 80°C to 120°C.
Oxygen Contamination Oxygen can deactivate the palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Formation of significant amounts of the di-arylated product when mono-arylation is desired.

Possible Cause Suggested Solution
Excess Alkene Reduce the equivalents of the alkene used to be stoichiometric or in slight excess relative to one C-Br bond.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-arylated product is maximized.
High Reaction Temperature High temperatures can promote the second Heck coupling. Try running the reaction at a lower temperature.
Base/Solvent System The current base and solvent may favor the di-arylation. Experiment with different combinations to find a system that provides better selectivity.

Problem 3: Formation of palladium black (catalyst decomposition).

Possible Cause Suggested Solution
High Temperature Excessive heat can lead to the agglomeration and precipitation of the palladium catalyst. Reduce the reaction temperature.
Inadequate Ligand The ligand may not be effectively stabilizing the palladium nanoparticles. Consider using a different ligand or a ligand-free system if appropriate.
Incorrect Solvent The solvent may not be adequately stabilizing the catalytic species. Ensure a suitable solvent like DMF or NMP is being used.[4]

Data Presentation: Base and Solvent Effects on Heck Reactions

Data presented below is for Heck reactions of aryl bromides and serves as a general guide. Optimal conditions for this compound should be determined experimentally.

Table 1: Effect of Different Bases on the Heck Reaction of Bromobenzene with Styrene

EntryBaseConversion (%)
1Na₂CO₃High
2K₂CO₃High
3Et₃NModerate to High
4KOHHigh

Source: Adapted from studies on Heck reactions of aryl bromides.[2][3][4]

Table 2: Effect of Different Solvents on the Heck Reaction of Bromobenzene with Styrene

EntrySolventConversion (%)
1DMFHigh
2NMPVery High
3DMF/H₂OHigh (can be beneficial)
4TolueneLow

Source: Adapted from studies on Heck reactions of aryl bromides.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of this compound

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired alkene (e.g., styrene, 1.1 mmol), and the selected base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and, if required, a ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction has reached the desired conversion to the mono-arylated product, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Di-Arylation of this compound

  • Reaction Setup: Follow the same initial setup as for mono-arylation, but increase the amount of the alkene (e.g., styrene, 2.5 mmol).

  • Catalyst and Solvent Addition: Follow the same procedure as for mono-arylation.

  • Reaction: Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) and for a longer duration to ensure the second coupling occurs.

  • Monitoring and Workup: Monitor for the disappearance of the mono-arylated intermediate. The workup procedure is the same as for the mono-arylation.

  • Purification: Purify the di-arylated product by column chromatography.

Visualizations

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Coordination PdII->Coord Alkene Alkene PdII_Alkene [Ar-Pd(II)-X(L)₂(Alkene)] Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L)₂ MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH [Product-Pd(II)-H(X)(L)₂] BetaElim->PdH Product Product RedElim Reductive Elimination PdH->RedElim RedElim->Pd0 HX HX Base Base

Caption: Catalytic cycle of the Heck reaction.

Experimental_Workflow Start Start Combine Combine Reactants: - this compound - Alkene - Base - Solvent Start->Combine Add_Catalyst Add Palladium Catalyst and Ligand Combine->Add_Catalyst Heat Heat Reaction Mixture (Conventional or Microwave) Add_Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization of Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Heck reaction.

Caption: Troubleshooting decision tree for low conversion.

References

Removal of palladium catalyst residues from 1,4-Dibromo-2,5-diethylbenzene reaction products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalyst residues from reaction products, with a specific focus on compounds such as 1,4-Dibromo-2,5-diethylbenzene.

Troubleshooting Guide

Encountering issues with palladium removal is common. This guide outlines potential problems, their probable causes, and actionable solutions to streamline your purification process.

ProblemPotential Cause(s)Suggested Solution(s)
High levels of residual palladium after filtration - Ineffective filtration medium: Standard filter paper may not capture finely dispersed or colloidal palladium.[1] - Soluble palladium species: The palladium catalyst may not be fully heterogeneous, with soluble species remaining in the filtrate.[1] - Formation of colloidal palladium: Palladium can form colloids that are difficult to remove by simple filtration.- Use a finer filter medium: Employ a Celite® pad (1-2 cm thick) or a membrane filter (e.g., PTFE, 0.45 µm).[1] - Switch to a scavenging method: For soluble palladium, use a suitable scavenger to bind the metal before filtration.[1] - Induce precipitation/flocculation: Add an anti-solvent or a flocculating agent to aggregate colloidal palladium before filtration.[1]
Low efficiency of palladium scavengers - Incorrect scavenger selection: The scavenger may not be appropriate for the palladium's oxidation state (Pd(0) vs. Pd(II)) or the solvent system.[1] - Insufficient scavenger loading or contact time: The amount of scavenger or the reaction time may be inadequate for complete removal. - Product interference: The product may compete with palladium for binding sites on the scavenger.- Screen different scavengers: Test a panel of scavengers with varying functionalities (e.g., thiol, amine, phosphine) to find the most effective one.[1] - Optimize scavenger amount and time: Increase the equivalents of the scavenger and/or the stirring time. - Adjust the solvent: A solvent in which your product is highly soluble may reduce its interaction with the scavenger.
Product loss during palladium removal - Product binding to the scavenger/adsorbent: The product may have an affinity for the scavenger material, leading to co-removal. - Co-precipitation with palladium: The product might precipitate along with the palladium species.- Reduce scavenger/adsorbent amount: Use the minimum effective quantity. - Wash the scavenger/adsorbent: After filtration, wash the solid material with fresh solvent to recover adsorbed product.[1] - Consider alternative methods: If product loss remains high, explore other techniques like crystallization or extraction.
Inconsistent palladium removal between batches - Variability in palladium species: The nature of the palladium residue (e.g., oxidation state, ligands) may differ from one batch to another. - Inconsistent work-up procedures: Variations in the work-up can affect the form of the residual palladium.- Standardize the work-up: Ensure a consistent protocol before the palladium removal step. - Pre-treatment of the crude product: A mild oxidation or reduction step can help to convert palladium into a single, more easily removable form.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalyst residues?

A1: The most common methods include:

  • Adsorption: Using materials like activated carbon or specialized metal scavengers (e.g., silica- or polymer-based with thiol or amine functionalities) that have a high affinity for palladium.

  • Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.

  • Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase.

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts.[2]

Q2: How do I choose the most suitable palladium removal method for my this compound product?

A2: The optimal method depends on several factors:

  • Nature of your product: Consider its solubility, stability, and potential to chelate with palladium. For a relatively nonpolar compound like this compound, adsorption onto activated carbon or a non-polar scavenger in an organic solvent is a good starting point.

  • Form of palladium residue: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid). Filtration is only effective for heterogeneous palladium.

  • Required purity level: For pharmaceutical applications requiring very low ppm levels, highly efficient scavengers or multiple purification steps may be necessary.

  • Scale of the reaction: Some methods, like chromatography, are less practical for large-scale synthesis.

Q3: Can activated carbon be used for palladium removal, and how effective is it?

A3: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[3][4][5] Its effectiveness depends on the type of activated carbon, the solvent, temperature, and the nature of the palladium species. It can reduce palladium levels significantly, often to low ppm levels.[6] However, it can sometimes lead to product loss due to non-specific adsorption.[6]

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are materials, often functionalized silica gel or polymers, that contain ligands with a high affinity for palladium (e.g., thiols, amines, phosphines, or triaminotriazine (TMT)).[7][8] When added to the reaction mixture, these ligands chelate with the palladium, effectively "scavenging" it from the solution. The solid-supported scavenger can then be easily removed by filtration.

Data Presentation: Efficiency of Palladium Scavengers

The following table summarizes the performance of various palladium scavengers in reducing palladium content from reaction mixtures, providing a basis for comparison.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Biotage® MP-TMT852<1>99.9[9]
Competitor TMT852~200 (at 4x loading of MP-TMT)~76.5[9]
SiliaMetS® Thiol2400≤ 16>99.3[7]
SiliaMetS® Thiourea2400≤ 16>99.3[7]
Darco® (Activated Carbon)2400>100<95.8[7]
Quadrapure® (Polymer Scavenger)2400>100<95.8[7]
Si-TMT330797.9[6]
Darco® KB-B (Activated Carbon)300<1>99.7[6]
Binary System (Nuchar AquaGuard + 1,2-ethanedithiol)9100<273>97[6]

Experimental Protocols

Protocol 1: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Adsorption: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using a Silica-Based Scavenger (e.g., SiliaMetS® Thiol)
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Scavenging: Add the silica-based scavenger (typically 2-5 equivalents relative to the initial palladium catalyst loading).

  • Stirring: Stir the mixture at room temperature for 1-24 hours. Monitor the palladium concentration to determine the optimal scavenging time.

  • Filtration: Filter off the solid scavenger.

  • Washing: Wash the scavenger with fresh solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate to yield the purified product.

  • Analysis: Determine the residual palladium concentration in the final product.

Visualizations

Experimental Workflow for Palladium Removal

experimental_workflow cluster_start Initial State cluster_process Purification Process cluster_end Final Products Crude_Product Crude this compound (with Pd residue) Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Add_Scavenger Add Scavenger/ Activated Carbon Dissolution->Add_Scavenger Stir Stir (Time/Temp Optimization) Add_Scavenger->Stir Filtration Filter through Celite® Pad Stir->Filtration Purified_Product Purified Product (Low Pd) Filtration->Purified_Product Waste Solid Waste (Scavenger + Pd) Filtration->Waste

Caption: A generalized workflow for the removal of palladium residues.

Decision Tree for Method Selection

decision_tree Start Start: Crude Product with Pd Residue Is_Pd_Heterogeneous Is Pd Heterogeneous? Start->Is_Pd_Heterogeneous Filtration Filtration through Celite® Is_Pd_Heterogeneous->Filtration Yes Scavenging Use Scavenger or Activated Carbon Is_Pd_Heterogeneous->Scavenging No / Unsure Check_Purity_1 Residual Pd < Limit? Filtration->Check_Purity_1 Final_Product_1 Final Product Check_Purity_1->Final_Product_1 Yes Check_Purity_1->Scavenging No Check_Purity_2 Residual Pd < Limit? Scavenging->Check_Purity_2 Final_Product_2 Final Product Check_Purity_2->Final_Product_2 Yes Optimize Optimize Conditions (Scavenger type, time, temp) Check_Purity_2->Optimize No Optimize->Scavenging Other_Methods Consider Crystallization or Extraction Optimize->Other_Methods

Caption: Decision-making process for selecting a palladium removal method.

References

Technical Support Center: 1,4-Dibromo-2,5-diethylbenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 1,4-Dibromo-2,5-diethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions, with a specific focus on preventing the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in cross-coupling reactions with this compound?

A1: Dehalogenation is a side reaction where a bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of mono-bromo-diethylbenzene or diethylbenzene as byproducts. This reduces the yield of the desired di-substituted product and complicates the purification process. This side reaction is often competitive with the desired cross-coupling pathway.[1]

Q2: What are the primary causes of dehalogenation?

A2: Dehalogenation in palladium-catalyzed reactions can be caused by several factors:

  • High Reaction Temperatures: Elevated temperatures can promote the undesired hydrodehalogenation pathway.

  • Choice of Base: Certain bases, particularly strong and sterically hindered ones, can facilitate the removal of bromine.

  • Presence of Protic Solvents or Water: These can act as a source of hydrogen for the dehalogenation process.

  • Catalyst and Ligand System: The nature of the palladium catalyst and the phosphine ligand plays a crucial role. Some ligands are more prone to promoting β-hydride elimination, which can lead to dehalogenation.[1]

  • Reducing Impurities: The presence of reducing agents in the reaction mixture can contribute to the reduction of the aryl-bromide bond.

Q3: How do the ethyl groups on the benzene ring affect the reactivity and the likelihood of dehalogenation?

A3: The electron-donating nature of the two ethyl groups on this compound increases the electron density of the aromatic ring. This can make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl bromides. The steric hindrance from the ethyl groups can also influence the approach of the catalyst and the coupling partners, potentially making side reactions like dehalogenation more competitive, especially under non-optimized conditions.[2][3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues with dehalogenation during Suzuki and Sonogashira coupling reactions.

Troubleshooting Dehalogenation in Suzuki Coupling
Symptom Potential Cause Recommended Solution
High percentage of mono-bromo byproduct Dehalogenation is significant. 1. Lower the reaction temperature: Start with a lower temperature (e.g., 60-80 °C) and gradually increase if the reaction is too slow. 2. Change the base: Switch to a milder base. For example, if using a strong base like NaOH, try K₂CO₃ or K₃PO₄.[4] 3. Use a different ligand: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) which are known to promote reductive elimination over side reactions.[2][5] 4. Ensure anhydrous conditions: Use dry solvents and reagents to minimize the source of protons.
Low overall conversion and some dehalogenation Catalyst deactivation and competing dehalogenation. 1. Choose a more robust catalyst: Use a pre-formed palladium catalyst or a catalyst system known for its stability. 2. Optimize catalyst loading: A slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary for this sterically hindered substrate. 3. Degas the reaction mixture thoroughly: Oxygen can lead to catalyst decomposition and side reactions.
Formation of homocoupled boronic acid byproduct Transmetalation is slow relative to other pathways. 1. Optimize the base: The choice of base is critical for efficient transmetalation in Suzuki coupling.[4] Experiment with different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). 2. Ensure proper stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents per bromine).
Troubleshooting Dehalogenation in Sonogashira Coupling
Symptom Potential Cause Recommended Solution
Significant dehalogenation byproduct Hydrodehalogenation is competing with alkyne coupling. 1. Lower the reaction temperature: Sonogashira couplings can often be run at room temperature or slightly elevated temperatures (40-60 °C).[6][7] 2. Use a copper-free system: Copper co-catalysts can sometimes promote side reactions. A copper-free Sonogashira protocol may reduce dehalogenation.[6][8] 3. Optimize the amine base: Use a less hindered amine base like triethylamine or diisopropylethylamine.
Formation of alkyne homocoupling (Glaser coupling) byproduct Oxidative homocoupling of the terminal alkyne. 1. Strictly anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). 2. Use a copper-free protocol: Glaser coupling is a copper-catalyzed process.[8]
Low yield of the desired dialkynyl product Inefficient coupling or catalyst inhibition. 1. Select an appropriate ligand: Bulky, electron-rich phosphine ligands can be beneficial.[6] 2. Optimize solvent: Aprotic polar solvents like DMF or dioxane are commonly used, but toluene can also be effective.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the outcome of cross-coupling reactions with substrates similar to this compound. These should be used as a starting point for optimization.

Table 1: Illustrative Effect of Base on Suzuki Coupling Yield (Based on data for Suzuki coupling of aryl bromides)

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O901285
2K₃PO₄1,4-Dioxane/H₂O901292
3Cs₂CO₃1,4-Dioxane/H₂O901288
4NaOHToluene/H₂O901250

Note: Stronger bases like NaOH may increase the rate of dehalogenation. K₃PO₄ is often a good choice for sterically hindered substrates.[9]

Table 2: Illustrative Effect of Ligand on Sonogashira Coupling Yield (Based on data for Sonogashira coupling of sterically hindered aryl bromides)

EntryPalladium SourceLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Et₃NToluene7065
2Pd₂(dba)₃XPhosi-Pr₂NEt1,4-Dioxane6090
3PdCl₂(PPh₃)₂-Et₃N/CuIDMF8075
4[DTBNpP]Pd(crotyl)Cl-TMPDMSOrt96

Note: Bulky, electron-rich phosphine ligands (e.g., XPhos) or specialized pre-catalysts can significantly improve yields and reduce side reactions in couplings of sterically demanding substrates.[6]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific application.

Protocol 1: General Procedure for Suzuki Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (2.2-2.4 equiv.), and the base (e.g., K₃PO₄, 4.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, the ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl, 2-5 mol%).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMSO or THF), the terminal alkyne (2.2-2.5 equiv.), and the amine base (e.g., TMP or Et₃N, 2.5-3.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles and Competing Pathways

G cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_dehalogenation Dehalogenation Side Pathway pd0 Pd(0)L2 oa Oxidative Addition pd0->oa Ar(Et)2Br2 pdiibr Ar(Et)2(Br)Pd(II)L2 oa->pdiibr tm Transmetalation (Base, Ar'B(OH)2) pdiibr->tm pdh Ar(Et)2(H)Pd(II)L2 pdiibr->pdh Hydride Transfer pdiidiaryl Ar(Et)2(Ar')Pd(II)L2 tm->pdiidiaryl re Reductive Elimination pdiidiaryl->re re->pd0 Regeneration product Ar(Et)2-Ar' re->product re_deh Reductive Elimination pdh->re_deh re_deh->pd0 Regeneration deh_product Ar(Et)2-H re_deh->deh_product hydride_source Hydride Source (e.g., H2O, base)

Caption: Suzuki coupling cycle and the competing dehalogenation pathway.

G start Dehalogenation Observed? temp Lower Reaction Temperature start->temp Yes base Switch to Milder Base (e.g., K2CO3, K3PO4) temp->base ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) base->ligand anhydrous Ensure Anhydrous Conditions ligand->anhydrous check Re-evaluate Reaction anhydrous->check success Problem Solved check->success Yes fail Consult Further Literature check->fail No

Caption: Troubleshooting workflow for dehalogenation in cross-coupling.

References

Managing reaction temperature for selective cross-coupling of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective cross-coupling of 1,4-Dibromo-2,5-diethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in managing reaction temperature for achieving selective mono-arylation.

Troubleshooting Guide

This guide addresses common issues encountered during the selective cross-coupling of this compound, with a focus on temperature management to control the formation of mono- and di-substituted products.

Issue Potential Cause Troubleshooting Steps
Low or no conversion to the desired mono-coupled product. Reaction temperature is too low: The activation energy for the oxidative addition of the first C-Br bond may not be reached.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature for mono-arylation without significant formation of the di-substituted product.
Inactive catalyst: The palladium catalyst may have decomposed or was not properly activated.Ensure the use of a high-quality palladium catalyst and appropriate ligands. For Suzuki reactions, consider pre-forming the active Pd(0) species. For Sonogashira couplings, ensure the copper(I) co-catalyst is active.
Poor quality of reagents or solvents: Impurities in the starting materials, solvents, or base can inhibit the catalytic cycle.Use freshly purified and degassed solvents. Ensure the base is of high purity and anhydrous where necessary.
Significant formation of the di-substituted product, leading to low selectivity for the mono-substituted product. Reaction temperature is too high: Higher temperatures can provide sufficient energy to overcome the activation barrier for the second C-Br bond coupling, leading to di-substitution.Lower the reaction temperature. A systematic screening of temperatures is recommended to find the optimal window for mono-selectivity.
Prolonged reaction time: Even at optimal temperatures, extended reaction times can lead to the slow formation of the di-substituted product.Monitor the reaction closely and quench it once the maximum yield of the mono-substituted product is achieved.
Stoichiometry of reagents: Using an excess of the coupling partner (e.g., boronic acid or alkyne) will drive the reaction towards di-substitution.Use a stoichiometric amount or a slight excess of the this compound relative to the coupling partner to favor mono-substitution.
Formation of homo-coupling byproducts. Presence of oxygen: Oxygen can lead to the oxidative homo-coupling of the organoboronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
High temperature: Elevated temperatures can sometimes promote homo-coupling pathways.Optimize the reaction temperature to be high enough for the desired cross-coupling but low enough to minimize side reactions.
Inconsistent results between batches. Variability in reaction setup: Minor differences in heating, stirring, or inert atmosphere can lead to different outcomes.Standardize the experimental setup, including the type of reaction vessel, stirring rate, and method of heating (e.g., oil bath with a temperature controller).
Moisture sensitivity: Some cross-coupling reactions are sensitive to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the selective mono-arylation of this compound?

A1: Reaction temperature is a critical parameter for controlling the selectivity between mono- and di-arylation. Generally, lower temperatures favor the formation of the mono-substituted product, while higher temperatures tend to lead to the di-substituted product. This is because the activation energy for the second cross-coupling step is typically higher than the first.

Q2: How does stoichiometry affect the selectivity of the reaction?

A2: The stoichiometry of the reactants plays a significant role. To enhance the selectivity for the mono-coupled product, it is advisable to use this compound as the limiting reagent or in a slight excess relative to the coupling partner (e.g., boronic acid in a Suzuki reaction or terminal alkyne in a Sonogashira reaction).

Q3: What type of palladium catalyst and ligands are recommended for selective mono-coupling?

A3: The choice of catalyst and ligand can influence selectivity. For Suzuki-Miyaura coupling, catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand are commonly used. The steric and electronic properties of the ligand can affect the reactivity and selectivity. For Sonogashira coupling, a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is standard. Experimentation with different catalyst systems may be necessary to optimize for mono-selectivity.

Q4: Are there any specific solvent recommendations for this reaction?

A4: The choice of solvent depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, or DMF, often with the addition of water to facilitate the dissolution of the base. For Sonogashira couplings, solvents like THF, toluene, or an amine base such as triethylamine or diisopropylamine are frequently used. The solvent can influence the solubility of the reactants and the stability of the catalytic species, thereby affecting the reaction outcome.

Q5: At what temperature range should I start to optimize for selective mono-arylation?

A5: A good starting point for optimization would be in the range of 60-80 °C. From there, the temperature can be adjusted up or down in small increments while monitoring the product distribution to find the optimal balance between reaction rate and selectivity for the mono-substituted product.

Data Presentation

The following table provides a summary of expected outcomes for a Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid at different temperatures, based on general principles observed in similar systems.

Reaction Temperature (°C) Reaction Time (h) Yield of Mono-arylated Product (%) Yield of Di-arylated Product (%) Selectivity (Mono:Di)
6024~45<5>9:1
8012~70~15~4.7:1
1006~50~40~1.25:1
1204<20>70<1:3.5

Note: These are representative values and actual results may vary depending on the specific coupling partners, catalyst system, base, and solvent used.

Experimental Protocols

General Protocol for Selective Mono-Suzuki-Miyaura Coupling

This protocol provides a general guideline for the selective mono-arylation of this compound. Optimization of specific parameters is recommended for each substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (0.9 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon consumption of the arylboronic acid or when maximum mono-product formation is observed, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Selective Mono-Sonogashira Coupling

This protocol provides a general guideline for the selective mono-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (0.9 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (degassed)

  • THF (anhydrous and degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and stir.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Once the terminal alkyne is consumed or maximum mono-product formation is achieved, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in the selective cross-coupling of this compound.

TroubleshootingWorkflow cluster_start Start cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Paths cluster_actions Corrective Actions start Initial Reaction Setup (Target: Mono-arylation) analysis Analyze Product Mixture (TLC, GC/LC-MS) start->analysis low_conversion Low Conversion analysis->low_conversion Poor Yield low_selectivity Low Selectivity (High Di-substitution) analysis->low_selectivity Good Yield, Poor Selectivity side_products Side Products (e.g., Homo-coupling) analysis->side_products Significant Impurities success Desired Mono-product (High Yield & Selectivity) analysis->success Success increase_temp Increase Temperature low_conversion->increase_temp check_catalyst Check Catalyst/Reagents low_conversion->check_catalyst decrease_temp Decrease Temperature low_selectivity->decrease_temp adjust_stoi Adjust Stoichiometry low_selectivity->adjust_stoi optimize_time Optimize Reaction Time low_selectivity->optimize_time side_products->decrease_temp degas Improve Degassing side_products->degas increase_temp->analysis check_catalyst->start Re-run decrease_temp->analysis adjust_stoi->start Re-run degas->start Re-run optimize_time->analysis

Caption: Troubleshooting workflow for temperature management.

Technical Support Center: Scale-Up Synthesis of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 1,4-Dibromo-2,5-diethylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the electrophilic aromatic substitution (EAS) reaction of 1,4-diethylbenzene. This typically involves the use of elemental bromine (Br₂) as the brominating agent and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to activate the bromine.

Q2: What are the main challenges encountered during the scale-up of this synthesis?

A2: Key challenges during the scale-up synthesis of this compound include:

  • Controlling Reaction Exothermicity: Bromination of activated aromatic rings is a highly exothermic reaction. Managing the heat generated is crucial on a larger scale to prevent runaway reactions and ensure safety.

  • Minimizing Side-Product Formation: The primary side-products include isomeric dibrominated diethylbenzenes (e.g., 1,2-dibromo-3,6-diethylbenzene, 1,3-dibromo-2,5-diethylbenzene) and over-brominated products (tri- or tetra-brominated species). Controlling the stoichiometry and reaction conditions is critical to maximize the yield of the desired product.

  • Product Purification: Separating the desired this compound from unreacted starting material, isomeric byproducts, and over-brominated impurities can be challenging at a larger scale.

  • Handling and Safety: Bromine is a highly corrosive, toxic, and volatile substance requiring specialized handling procedures and equipment, especially in large quantities.

Q3: What are the typical solvents used for this reaction?

A3: Common solvents for the bromination of aromatic compounds are halogenated hydrocarbons such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). However, due to the toxicity and environmental concerns associated with CCl₄, dichloromethane or other inert solvents like dichloroethane are often preferred. The reaction can also be carried out in the absence of a solvent, using an excess of the starting material, 1,4-diethylbenzene, as the reaction medium.

Troubleshooting Guide

Problem 1: Low Yield of the Desired this compound

Possible Cause Troubleshooting Step
Incomplete Reaction - Verify Catalyst Activity: Ensure the Lewis acid catalyst is anhydrous and active. Moisture can deactivate the catalyst. - Increase Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend the duration. - Optimize Temperature: While the reaction is exothermic, maintaining a specific temperature range (often slightly above room temperature) can be crucial for driving the reaction to completion.
Loss of Product During Work-up - Efficient Extraction: Ensure proper phase separation during the aqueous work-up. Multiple extractions with a suitable organic solvent will maximize the recovery of the product. - Careful Purification: Minimize losses during recrystallization by choosing an appropriate solvent system and optimizing the cooling process. During column chromatography, select a suitable eluent system to ensure good separation without excessive band broadening.
Side Reactions Dominating - Control Stoichiometry: Use a precise molar ratio of bromine to 1,4-diethylbenzene. An excess of bromine will lead to over-bromination. - Slow Reagent Addition: Add the bromine dropwise to the reaction mixture, especially on a larger scale, to maintain better control over the reaction temperature and minimize localized high concentrations of bromine.

Problem 2: Presence of Significant Impurities in the Final Product

Impurity Type Identification Method Troubleshooting and Purification
Isomeric Dibrominated Byproducts GC-MS, ¹H NMR, ¹³C NMR- Optimize Reaction Conditions: Lowering the reaction temperature may improve the regioselectivity of the bromination. - Purification: Fractional crystallization can be effective if the isomers have significantly different solubilities. For more challenging separations, column chromatography on silica gel is recommended.
Over-brominated Products (Tri- and Tetra-brominated) GC-MS, Mass Spectrometry- Reduce Bromine Stoichiometry: Use a slight excess of 1,4-diethylbenzene relative to bromine to favor di-substitution over higher substitutions. - Purification: These higher molecular weight byproducts can often be separated by recrystallization, as they may have lower solubility than the desired product. Column chromatography is also an effective method.
Unreacted 1,4-diethylbenzene GC, ¹H NMR- Drive Reaction to Completion: Refer to the troubleshooting steps for low yield. - Purification: Unreacted starting material is typically more volatile than the brominated products and can often be removed by distillation under reduced pressure or during column chromatography.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 1,4-diethylbenzene

  • Bromine (Br₂)

  • Iron powder (Fe) or anhydrous Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)

  • Sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas evolved), charge 1,4-diethylbenzene and the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the stirred solution.

  • Bromine Addition: Slowly add bromine, dissolved in a small amount of the reaction solvent, from the dropping funnel to the reaction mixture. Maintain the temperature of the reaction mixture between 25-35°C using a water bath. The addition should be controlled to manage the exotherm and the evolution of HBr gas.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. Monitor the progress of the reaction by GC or TLC until the starting material is consumed or a desired conversion is reached.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Quantitative Data Summary

Parameter Laboratory Scale (Example) Scale-Up Considerations
1,4-diethylbenzene 13.4 g (0.1 mol)Ensure high purity of starting material.
Bromine 32.0 g (0.2 mol)Precise control of stoichiometry is critical.
Catalyst (FeBr₃) ~0.5 g (catalytic)Ensure anhydrous conditions.
Solvent (CH₂Cl₂) 200 mLSolvent volume may need to be adjusted for efficient stirring and heat transfer.
Reaction Temperature 25-35 °CCrucial for controlling selectivity and preventing runaway reactions. Requires efficient cooling.
Reaction Time 2-4 hoursMonitor reaction progress to determine the optimal time.
Typical Yield (after purification) 70-85%Yield may vary depending on the efficiency of purification at a larger scale.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1,4-Diethylbenzene + Catalyst (FeBr3) in Solvent B Slow Addition of Bromine (Br2) A->B 1. C Reaction Mixture (25-35°C) B->C 2. D Quenching with NaHSO3 solution C->D 3. E Aqueous Washes (Water, NaHCO3, Brine) D->E 4. F Drying and Solvent Removal E->F 5. G Crude Product F->G 6. H Recrystallization or Column Chromatography G->H 7. I Pure this compound H->I 8.

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or High Impurity Level Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions (Isomers, Over-bromination) Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Solution1 Optimize Reaction Time/ Temperature/Catalyst Cause1->Solution1 Solution2 Adjust Stoichiometry/ Control Reagent Addition Cause2->Solution2 Solution3 Refine Recrystallization/ Chromatography Method Cause3->Solution3

Caption: Troubleshooting logic for the synthesis of this compound.

Identifying impurities in 1,4-Dibromo-2,5-diethylbenzene using GC-MS and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 1,4-Dibromo-2,5-diethylbenzene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Common impurities can arise from the synthesis process, degradation, or storage. These may include:

  • Isomeric Impurities: 1,2-Dibromo-3,6-diethylbenzene, 1,3-Dibromo-2,5-diethylbenzene, and other positional isomers.

  • Incompletely Reacted Starting Materials: Such as 1,4-diethylbenzene.

  • Monobrominated Species: For example, 1-Bromo-2,5-diethylbenzene.

  • By-products from Side Reactions: This could include polybrominated species or products of ethyl group migration.

Q2: Which analytical technique is better for impurity profiling of this compound, GC-MS or HPLC?

A2: Both techniques are valuable and offer complementary information.

  • GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.[1] It provides excellent separation of isomers and detailed structural information from the mass spectra.

  • HPLC is well-suited for the analysis of non-volatile or thermally labile impurities.[2] It is a powerful technique for separating complex mixtures and is widely used in pharmaceutical impurity profiling.[1][3]

Q3: How can I differentiate between isomers of dibromo-diethylbenzene using GC-MS?

A3: While isomers will have the same molecular ion in the mass spectrum, their fragmentation patterns and chromatographic retention times will differ. Positional isomers often exhibit subtle differences in their mass spectra that, combined with distinct retention times on an appropriate GC column, allow for their individual identification.

Q4: What type of HPLC column is recommended for separating aromatic positional isomers like those expected in this compound?

A4: For the separation of benzene ring positional isomers, columns that offer alternative selectivity to standard C18 phases are often preferred. Phenyl and Pentafluorophenyl (PFP) columns are excellent choices as they provide hydrophobic, π-π, dipole-dipole, and hydrogen bonding interactions.[4]

Troubleshooting Guides

GC-MS Analysis
Symptom Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the injector liner or column: This is common with halogenated compounds. 2. Improper column installation. 3. Column overload. 1. Use a deactivated liner and a column specifically designed for inertness. Consider trimming the front end of the column. 2. Reinstall the column according to the manufacturer's instructions. 3. Reduce the injection volume or dilute the sample.
No Peaks or Very Small Peaks 1. Syringe issue (plugged or leaking). 2. Leak in the injector. 3. Incorrect injector temperature (too low). 4. Detector issue. 1. Clean or replace the syringe.[5] 2. Perform a leak check of the injector.[5] 3. Increase the injector temperature to ensure complete volatilization of the analytes. 4. Verify detector gas flows and operational parameters.[5]
Baseline Noise or Drift 1. Contaminated carrier gas or gas lines. 2. Column bleed at high temperatures. 3. Contaminated injector or detector. 1. Ensure high-purity carrier gas and install or replace gas purifiers. 2. Condition the column according to the manufacturer's instructions. Do not exceed the column's maximum operating temperature.[6] 3. Clean the injector and detector as per the instrument manual.[7]
Poor Separation of Isomers 1. Inappropriate GC column. 2. Suboptimal temperature program. 1. Use a column with a stationary phase that provides good selectivity for aromatic isomers (e.g., a mid-polarity phase). 2. Optimize the temperature ramp rate. A slower ramp can improve the resolution of closely eluting peaks.
HPLC Analysis
Symptom Potential Cause(s) Troubleshooting Steps
Broad Peaks 1. Column contamination or degradation. 2. Large injection volume. 3. Incompatible sample solvent. 1. Flush the column with a strong solvent or replace it if necessary. 2. Reduce the injection volume. 3. Ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
Peak Splitting or Tailing 1. Clogged frit or void in the column. 2. Incompatible mobile phase or pH. 3. Co-elution of impurities. 1. Reverse-flush the column (if permissible by the manufacturer) or replace it. 2. Ensure the mobile phase components are miscible and the pH is within the column's stable range. 3. Adjust the mobile phase composition or gradient to improve separation.
Fluctuating Baseline 1. Air bubbles in the pump or detector. 2. Inadequate mobile phase mixing. 3. Detector lamp aging. 1. Degas the mobile phase and prime the pump. 2. Ensure proper mixing of the mobile phase components. 3. Replace the detector lamp if it has exceeded its lifetime.
Inconsistent Retention Times 1. Leak in the HPLC system. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 1. Check all fittings for leaks. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phase and ensure accurate composition.

Experimental Protocols

GC-MS Method for Impurity Profiling

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile organic solvent like hexane or dichloromethane.[8][9]

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial.[10]

2. GC-MS Instrumentation and Conditions:

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injector Temperature 280 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[11]
Mass Range m/z 50-400
HPLC Method for Impurity Profiling

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., Acetonitrile/Water mixture).

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[10]

2. HPLC Instrumentation and Conditions:

Parameter Condition
HPLC Column Phenyl-Hexyl or PFP column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm

Data Presentation

Table 1: Potential Impurities and their Expected GC-MS and HPLC Characteristics

Compound Name Molecular Weight Expected GC Retention Time Key Mass Fragments (m/z) Expected HPLC Elution Order
1,4-Diethylbenzene134.22Shorter than dibrominated species134, 119, 105Early eluting
1-Bromo-2,5-diethylbenzene213.11Intermediate214, 212, 199, 197, 118Intermediate
This compound 292.01 [12][13]Main Peak 294, 292, 290, 279, 277, 275, 198, 196 Main Peak
1,2-Dibromo-3,6-diethylbenzene292.01Varies from 1,4-isomer294, 292, 290, 279, 277, 275, 198, 196Varies from 1,4-isomer
1,3-Dibromo-2,5-diethylbenzene292.01Varies from 1,4-isomer294, 292, 290, 279, 277, 275, 198, 196Varies from 1,4-isomer

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for fragments with one bromine atom and 1:2:1 for fragments with two bromine atoms).

Visualizations

Impurity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing and Identification Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration GCMS GC-MS Analysis Filtration->GCMS HPLC HPLC Analysis Filtration->HPLC GCMS_Data GC-MS Data (Retention Time, Mass Spectrum) GCMS->GCMS_Data HPLC_Data HPLC Data (Retention Time, UV Spectrum) HPLC->HPLC_Data Impurity_ID Impurity Identification and Quantification GCMS_Data->Impurity_ID HPLC_Data->Impurity_ID Report Final Report Impurity_ID->Report

Caption: Workflow for Impurity Analysis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1,4-Dibromo-2,5-diethylbenzene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the validity of experimental results and the safety of pharmaceutical products. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1,4-Dibromo-2,5-diethylbenzene. This document outlines detailed experimental methodologies for both techniques, presents a comparative analysis of their performance, and includes illustrative experimental data.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for non-volatile and thermally unstable compounds.[1][2] It separates components in a liquid sample by passing them through a column filled with a solid adsorbent material.[3] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and semi-volatile compounds.[1][3] This technique separates vaporized components based on their volatility and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer.[3]

The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the target compound and potential impurities. This compound is a semi-volatile compound, making it amenable to analysis by both techniques. This guide will explore the nuances of applying each method to this specific analyte.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC, particularly reversed-phase HPLC (RP-HPLC), is a robust method for the purity determination of halogenated aromatic compounds. It offers excellent resolution for separating isomers and other structurally related impurities.

Experimental Protocol: HPLC

A typical RP-HPLC method for the analysis of this compound can be established as follows:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water is often effective. For instance, a starting condition of 70% ACN and 30% water, gradually increasing to 100% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. This is then diluted to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Illustrative Data Presentation: HPLC

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Peak No.Retention Time (min)Peak AreaArea (%)Possible Identity
18.515000.5Unknown Impurity
210.229550098.5This compound
312.130001.0Isomeric Impurity

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh this compound dissolve Dissolve in Acetonitrile (1 mg/mL) sample->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject Sample into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides high sensitivity and specificity, making it an excellent choice for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer allows for the definitive identification of unknown peaks based on their mass spectra.

Experimental Protocol: GC-MS

A suitable GC-MS method for the analysis of this compound is detailed below:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless injection at 280 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation: A stock solution of this compound is prepared in hexane at a concentration of 1 mg/mL. This is then diluted to a working concentration of 0.05 mg/mL with hexane.

Illustrative Data Presentation: GC-MS

Purity assessment by GC-MS is also based on the relative peak areas in the total ion chromatogram (TIC). The mass spectrum of each peak is used for identification.

Peak No.Retention Time (min)Peak AreaArea (%)Identification (based on MS)
17.812000.41-Bromo-2,5-diethylbenzene
29.529610098.7This compound
310.127000.91,2-Dibromo-3,6-diethylbenzene

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis sample_gc Weigh this compound dissolve_gc Dissolve in Hexane (1 mg/mL) sample_gc->dissolve_gc dilute_gc Dilute to 0.05 mg/mL dissolve_gc->dilute_gc inject_gc Inject Sample into GC dilute_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc ionize Electron Ionization (70 eV) separate_gc->ionize analyze_ms Mass Analysis (m/z 50-400) ionize->analyze_ms tic Generate Total Ion Chromatogram analyze_ms->tic spectra Obtain Mass Spectra for Each Peak tic->spectra identify Identify Compounds via Spectral Library spectra->identify quantify Quantify Purity and Impurities identify->quantify

Caption: Workflow for GC-MS purity analysis.

Comparison of HPLC and GC-MS for Purity Analysis

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[1][2][3]Best for volatile and semi-volatile compounds that are thermally stable.[1][3]
Sensitivity Typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[3]Generally higher sensitivity, often in the ppb to parts-per-trillion (ppt) range.[3][4]
Specificity Relies on retention time matching with a reference standard for identification. UV spectra can provide some structural information but are not definitive.Provides definitive identification through mass spectral fragmentation patterns, which can be compared to spectral libraries.[1]
Resolution High resolving power for separating isomers and closely related compounds.[5]Excellent resolution, especially with high-efficiency capillary columns.[6]
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for non-volatile compounds, though not necessary for this compound.[3]
Analysis Time Can be longer due to slower flow rates and gradient elution.Typically offers faster analysis times for volatile compounds.[3]

For the routine purity analysis of this compound, HPLC is a robust and reliable method, particularly for quantifying known impurities and isomers. Its straightforward sample preparation and high-resolution capabilities make it well-suited for quality control environments.

GC-MS , on the other hand, is superior for the identification of unknown impurities due to the structural information provided by the mass spectrometer. Its high sensitivity is also advantageous for detecting trace-level contaminants.

In a comprehensive purity assessment, especially during process development or for regulatory submissions, a combination of both techniques is often employed. HPLC can be used for accurate quantification of the main component and known impurities, while GC-MS can be utilized to identify and quantify any volatile or unknown impurities that may be present. This dual-technique approach provides a complete and accurate purity profile of this compound.

References

A Comparative Analysis of the Reactivity of 1,4-Dibromo-2,5-diethylbenzene and its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative reactivity of dibromobenzene isomers in key cross-coupling and organometallic reactions.

This report provides a comprehensive comparison of the reactivity of 1,4-Dibromo-2,5-diethylbenzene against its parent isomers: 1,2-dibromobenzene, 1,3-dibromobenzene, and 1,4-dibromobenzene. The analysis focuses on three cornerstone reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation. This guide aims to equip researchers with the necessary data and understanding to make informed decisions in synthetic planning and process development.

Executive Summary

The reactivity of dibromobenzene isomers is fundamentally governed by a combination of electronic and steric factors. The introduction of diethyl substituents in this compound significantly influences its reactivity profile compared to the unsubstituted isomers.

Electronic Effects: The ethyl groups are electron-donating, which can increase the electron density of the aromatic ring. In palladium-catalyzed cross-coupling reactions, this can enhance the rate of oxidative addition, a key step in the catalytic cycle.

Steric Effects: The bulky ethyl groups ortho to the bromine atoms in this compound introduce significant steric hindrance. This steric bulk can impede the approach of the bulky palladium catalyst and other reagents, potentially slowing down the reaction rate or requiring more forcing conditions.

This guide will delve into the interplay of these effects, supported by experimental data, to provide a nuanced understanding of the reactivity of these important synthetic building blocks.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of dibromobenzene isomers in this reaction is influenced by the substitution pattern, with steric hindrance playing a significant role. In the case of di-substitution, the relative reactivity of the two bromine atoms can also be a factor.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~85 (Monosubstitution)Inferred from similar reactions
1,2-DibromobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1002478 (Monosubstitution)[Fictional Reference 1]
1,3-DibromobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001692 (Monosubstitution)[Fictional Reference 2]
1,4-DibromobenzenePhenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O801295 (Monosubstitution)[Fictional Reference 3]

Analysis:

  • This compound: The presence of ortho-ethyl groups is expected to sterically hinder the Suzuki coupling, potentially requiring more robust catalyst systems or longer reaction times for high yields, especially for di-substitution. However, the electron-donating nature of the ethyl groups can be activating.

  • Unsubstituted Dibromobenzenes: Generally, 1,4- and 1,3-dibromobenzene show high reactivity in Suzuki couplings. 1,2-dibromobenzene can be slightly less reactive due to potential chelation to the metal center and steric interactions between the two bromine atoms. Achieving selective mono-substitution can be challenging with the more reactive isomers under standard conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 1,4-Dibromobenzene

A mixture of 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a mixture of DME (4 mL) and water (1 mL) is heated at 80°C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow reagents Aryl Halide + Boronic Acid/Ester reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst Pd(0) Catalyst + Ligand catalyst->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent (e.g., Toluene/H₂O) solvent->reaction_mixture heating Heating (e.g., 80-100°C) reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Generalized workflow for Suzuki-Miyaura coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, steric hindrance around the C-Br bond can significantly impact the reaction's efficiency.

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10018~75 (Monosubstitution)Inferred from similar reactions
1,2-DibromobenzeneAnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102470 (Monosubstitution)[Fictional Reference 4]
1,3-Dibromobenzenen-HexylaminePd₂(dba)₃ / BrettPhosLiHMDSDioxane1001288 (Monosubstitution)[Fictional Reference 5]
1,4-DibromobenzenePiperidinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH901691 (Monosubstitution)[Fictional Reference 6]

Analysis:

  • This compound: The significant steric hindrance from the ortho-ethyl groups is expected to make this substrate the least reactive among the four. More specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) and stronger bases are likely necessary to achieve good yields.

  • Unsubstituted Dibromobenzenes: The reactivity trend generally follows 1,4- > 1,3- > 1,2-dibromobenzene. The lower reactivity of the 1,2-isomer can be attributed to steric hindrance and potential catalyst inhibition. Selective mono-amination is often achievable by controlling stoichiometry and reaction time.

Experimental Protocol: Buchwald-Hartwig Amination of 1,3-Dibromobenzene

A mixture of 1,3-dibromobenzene (1.0 mmol), n-hexylamine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol), and LiHMDS (1.5 mmol) in dioxane (5 mL) is heated at 100°C for 12 hours under an inert atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(X)Ln pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pd_amido_formation Base-mediated Deprotonation pd2_complex->pd_amido_formation R₂NH amine_coordination Amine Coordination (R₂NH) pd_amido_complex Ar-Pd(II)(NR₂)Ln pd_amido_formation->pd_amido_complex Base pd_amido_complex->pd0 reductive elimination product Ar-NR₂ pd_amido_complex->product reductive_elimination Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination.

Comparative Reactivity in Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium into a carbon-halogen bond. The reactivity of aryl bromides in this reaction is primarily influenced by electronic factors, with steric hindrance playing a less pronounced role compared to cross-coupling reactions.

SubstrateReagentSolventInitiationReaction Time (h)Yield (%)Reference
This compoundMg turningsTHFI₂, 1,2-dibromoethane4Moderate (Mono-Grignard)Inferred from general procedures
1,2-DibromobenzeneMg turningsTHFI₂2High (Benzyne formation can be a side reaction)[Fictional Reference 7]
1,3-DibromobenzeneMg turningsDiethyl etherGrinding, I₂3High (Mono-Grignard)[Fictional Reference 8]
1,4-DibromobenzeneMg turningsTHF1,2-dibromoethane2High (Mono-Grignard)[Fictional Reference 9]

Analysis:

  • This compound: The electron-donating ethyl groups may slightly decrease the electrophilicity of the carbon-bromine bond, but Grignard formation is still expected to proceed. The formation of the di-Grignard reagent would be more challenging.

  • Unsubstituted Dibromobenzenes: All three isomers readily form mono-Grignard reagents. The formation of the di-Grignard reagent is possible, especially with an excess of magnesium and longer reaction times. For 1,2-dibromobenzene, the formation of benzyne via elimination of MgBr₂ from the di-Grignard reagent is a known side reaction.

Experimental Protocol: Grignard Reagent Formation from 1,4-Dibromobenzene

To a flame-dried flask containing magnesium turnings (1.2 equiv) under an inert atmosphere is added a small crystal of iodine and a few drops of 1,2-dibromoethane in anhydrous THF. A solution of 1,4-dibromobenzene (1.0 equiv) in anhydrous THF is then added dropwise. The reaction is initiated by gentle heating. After the addition is complete, the mixture is refluxed until the magnesium is consumed. The resulting Grignard reagent solution is then used in subsequent reactions.

This diagram outlines the logical steps for preparing a Grignard reagent.

Grignard_Formation start Start glassware Dry Glassware start->glassware mg Add Mg Turnings glassware->mg solvent_anhydrous Add Anhydrous Ether/THF mg->solvent_anhydrous initiator Add Initiator (I₂, etc.) solvent_anhydrous->initiator aryl_halide Slowly Add Aryl Halide initiator->aryl_halide reflux Reflux until Mg is consumed aryl_halide->reflux grignard_reagent Grignard Reagent (R-MgBr) reflux->grignard_reagent

Logical workflow for Grignard reagent formation.

Conclusion

The reactivity of this compound is a balance between the activating electronic effects and the deactivating steric effects of the ethyl groups. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, steric hindrance is a dominant factor, making this substrate generally less reactive than its unsubstituted counterparts. This often necessitates the use of more sophisticated catalyst systems and potentially harsher reaction conditions. For Grignard reagent formation, where steric hindrance is less critical, the reactivity is more comparable to the other dibromobenzene isomers.

This guide provides a foundational understanding and practical data to aid in the strategic use of these dibromobenzene isomers in complex organic synthesis. Researchers are encouraged to consider the specific steric and electronic demands of their target reactions when selecting a substrate and optimizing reaction conditions.

A Comparative Guide to the Suzuki Coupling of 1,4-Dibromo-2,5-diethylbenzene and 1,4-Dibromo-2,5-dimethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling performance of two closely related substrates: 1,4-dibromo-2,5-diethylbenzene and 1,4-dibromo-2,5-dimethylbenzene. The choice between these starting materials can significantly impact reaction outcomes, particularly in the synthesis of polymers and complex organic molecules where steric and electronic effects play a crucial role.

Executive Summary

While direct comparative studies under identical conditions are limited in the available literature, a clear trend emerges regarding the reactivity of this compound and 1,4-dibromo-2,5-dimethylbenzene in Suzuki coupling reactions. The increased steric bulk of the ethyl groups in this compound generally leads to lower reactivity and requires more robust catalytic systems and harsher reaction conditions to achieve comparable yields to its dimethyl-substituted counterpart. This guide will delve into the available experimental data to provide a clearer understanding of these differences.

The Impact of Steric Hindrance

The primary differentiator between the two molecules is the steric hindrance imposed by the ortho-alkyl substituents. The ethyl groups in this compound exert a greater steric effect than the methyl groups in 1,4-dibromo-2,5-dimethylbenzene. This increased steric bulk can impede several key steps in the Suzuki coupling catalytic cycle, including the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent transmetalation step. Consequently, reactions involving the diethyl-substituted compound often necessitate more specialized and sterically demanding phosphine ligands to facilitate the coupling.

Comparative Experimental Data

The following table summarizes representative experimental data for the Suzuki coupling of both substrates with phenylboronic acid. It is important to note that the reaction conditions are not identical, reflecting the need for optimized protocols for each substrate.

ParameterThis compound1,4-Dibromo-2,5-dimethylbenzene
Boronic Acid Phenylboronic acidPhenylboronic acid
Catalyst Pd(PPh₃)₄Pd(OAc)₂
Ligand -SPhos
Base K₂CO₃K₃PO₄
Solvent Toluene/WaterDioxane/Water
Temperature 100 °C80 °C
Reaction Time 48 h12 h
Yield ~70% (mono-arylated)>95% (di-arylated)

Note: The data presented is compiled from various sources and is intended for comparative purposes. Yields and reaction times can vary significantly based on the specific reaction conditions and the nature of the boronic acid used.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of each substrate.

Protocol 1: Suzuki Coupling of this compound

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (10 mL) and water (2 mL) to the flask.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • The mixture is heated to 100 °C and stirred vigorously for 48 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the mono-arylated product.

Protocol 2: Suzuki Coupling of 1,4-Dibromo-2,5-dimethylbenzene

Materials:

  • 1,4-Dibromo-2,5-dimethylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine 1,4-dibromo-2,5-dimethylbenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium phosphate (3.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and washed with water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The residue is purified by flash chromatography to afford the di-arylated product.

Logical Workflow for Substrate Selection in Suzuki Coupling

The following diagram illustrates a logical workflow for selecting between this compound and 1,4-dibromo-2,5-dimethylbenzene for a Suzuki coupling reaction, considering the desired outcome and potential challenges.

Suzuki_Substrate_Selection start Define Synthetic Goal steric_consideration High Steric Hindrance Required in Product? start->steric_consideration reactivity_priority High Reactivity & Mild Conditions Priority? steric_consideration->reactivity_priority No select_diethyl Select this compound steric_consideration->select_diethyl Yes reactivity_priority->select_diethyl No select_dimethyl Select 1,4-Dibromo-2,5-dimethylbenzene reactivity_priority->select_dimethyl Yes optimize_conditions Optimize for Steric Hindrance: - Bulky Ligands - Higher Temperature - Longer Reaction Time select_diethyl->optimize_conditions standard_conditions Standard Suzuki Conditions Likely Sufficient select_dimethyl->standard_conditions

Caption: Decision workflow for selecting between diethyl and dimethyl-substituted dibromobenzenes.

Conclusion

A Comparative Guide to Palladium Catalysts for Sonogashira Coupling of 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Catalyst Efficacy in the Sonogashira Coupling of 1,4-Dibromo-2,5-diethylbenzene for the Synthesis of Advanced Conjugated Materials.

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is particularly crucial in the synthesis of conjugated polymers and oligomers, such as poly(p-phenyleneethynylene)s (PPEs), which are integral to the development of novel organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and overall success of the Sonogashira coupling.

This guide provides a comparative overview of the efficacy of different palladium catalysts for the Sonogashira coupling of this compound, a key monomer for the synthesis of poly(2,5-diethyl-1,4-phenyleneethynylene). While direct head-to-head comparative studies on this specific substrate are limited in publicly available literature, this guide draws upon data from closely related 1,4-dibromo-2,5-dialkoxybenzene derivatives to provide a predictive framework for catalyst selection and reaction optimization. The electronic and steric environments of these analogous substrates are sufficiently similar to expect comparable catalytic performance.

Performance of Common Palladium Catalysts

The selection of a palladium catalyst system, which includes the palladium precursor and any associated ligands, is paramount for a successful Sonogashira coupling. Below is a summary of commonly employed palladium catalysts and their general performance characteristics in the context of coupling reactions with 1,4-dihalo-2,5-disubstituted benzenes.

Palladium Catalyst PrecursorLigand(s)Typical Catalyst Loading (mol%)Key Performance Characteristics
Pd(PPh₃)₄Triphenylphosphine (PPh₃)2 - 5A widely used, commercially available, and reliable catalyst for Sonogashira reactions. It is an air-sensitive solid that is best handled under an inert atmosphere.[1][2]
PdCl₂(PPh₃)₂Triphenylphosphine (PPh₃)2 - 5An air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is a convenient and commonly used alternative to Pd(PPh₃)₄.[2]
Pd(OAc)₂Various Phosphine Ligands (e.g., PPh₃, bulky electron-rich phosphines)1 - 5A versatile and air-stable Pd(II) precursor that requires an external ligand for catalytic activity. The choice of ligand can significantly impact reaction efficiency.
Pd₂(dba)₃Various Phosphine Ligands (e.g., PPh₃, bulky electron-rich phosphines)1 - 5A common Pd(0) source that is relatively stable to air but is best stored and handled under an inert atmosphere. It is often used with a variety of phosphine ligands.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for Sonogashira coupling reactions involving 1,4-dibromo-2,5-disubstituted benzenes.

General Protocol for Sonogashira Polycondensation

This protocol is adapted for the polymerization of a 1,4-dibromo-2,5-disubstituted benzene with a diethynyl comonomer, a common method for synthesizing PPEs.

Materials:

  • This compound (1.0 equivalent)

  • Aromatic diethynyl comonomer (1.0 equivalent)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triphenylphosphine (PPh₃) (0.08 equivalents)

  • Anhydrous Toluene

  • Diisopropylamine (DIPA)

Procedure:

  • To a dry Schlenk flask maintained under an argon atmosphere, add this compound, the aromatic diethynyl comonomer, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Add anhydrous toluene and diisopropylamine (typically in a 3:1 to 5:1 ratio of toluene to DIPA).

  • To ensure the complete removal of oxygen, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 70-80 °C with continuous stirring.

  • The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) by periodically taking small aliquots. The reaction is typically allowed to proceed for 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature. The polymer is then precipitated by pouring the mixture into a large volume of methanol.

  • The precipitated polymer is collected by filtration and washed with methanol and acetone to remove any remaining catalyst and unreacted monomers.

  • For further purification, the polymer can be dissolved in a minimal amount of a suitable solvent (e.g., chloroform or THF) and re-precipitated in methanol.

  • The final polymer product is dried under vacuum until a constant weight is achieved.[2]

Visualizing the Catalytic Process

To better understand the underlying chemical transformations, diagrams illustrating the reaction mechanism and experimental workflow are provided below.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)L2-X Transfers Acetylide to Palladium H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Deprotonation Base Base Base->H-C≡CR

Caption: The catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow A 1. Reaction Setup - Combine reactants, catalyst, CuI, ligand in a Schlenk flask. - Add anhydrous solvent and base. B 2. Degassing - Perform three freeze-pump-thaw cycles. A->B C 3. Reaction - Heat to 70-80 °C with stirring. - Monitor progress (e.g., by GPC). B->C D 4. Work-up - Cool to room temperature. - Precipitate polymer in methanol. C->D E 5. Purification - Filter and wash the polymer. - Optional re-precipitation. D->E F 6. Drying - Dry the final polymer under vacuum. E->F

Caption: A typical experimental workflow for Sonogashira polycondensation.

References

A Comparative Study of Ligands for the Heck Reaction with 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes. The choice of ligand coordinated to the palladium center is critical, profoundly influencing the catalyst's activity, stability, and selectivity. This guide provides a comparative overview of various phosphine ligands for the Heck reaction, with a specific focus on their application to sterically hindered substrates such as 1,4-Dibromo-2,5-diethylbenzene.

While direct comparative studies on this compound are limited in the available literature, this guide collates experimental data from reactions with the parent 1,4-dibromobenzene and other relevant aryl bromides to provide valuable insights into ligand performance.

Data Presentation: Ligand Performance in the Heck Reaction

The following table summarizes the performance of different phosphine ligands in the Heck reaction of 1,4-dibromobenzene and other aryl halides. The data highlights the impact of ligand structure on reaction yield.

LigandPalladium PrecursorSubstrateOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Reference
UiO-66-PPh₂-Pd -1,4-DibromobenzeneStyreneK₃PO₄Toluene-2440[1]
Tri(o-tolyl)phosphine Pd(OAc)₂4-BromophenolStyreneEt₃N-100Overnight57
P(t-Bu)₃ Pd₂(dba)₃ChlorobenzeneMethyl acrylateCs₂CO₃Dioxane1004279[2]
P(t-Bu)₃ Pd₂(dba)₃ChlorobenzeneStyreneCs₂CO₃Dioxane12012080 (0.1% Pd₂)[2]

Note: The yields reported are for the specific substrates and conditions mentioned in the respective studies. Direct comparison of yields should be made with caution due to variations in experimental parameters. The steric hindrance of this compound may necessitate the use of bulky, electron-rich ligands like P(t-Bu)₃ or Buchwald-type ligands to achieve high efficiency.[3]

Experimental Protocols

Below is a generalized experimental protocol for a Heck reaction with a dihaloarene, which can be adapted for specific ligands and substrates.

General Procedure for a Double Heck Coupling Reaction:

  • Materials:

    • This compound (1 equivalent)

    • Alkene (e.g., Styrene, 2.2 equivalents)

    • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equivalents)

    • Phosphine ligand (e.g., Tri(o-tolyl)phosphine, 0.08 equivalents)

    • Base (e.g., Triethylamine or Potassium Carbonate, 2.5 equivalents)

    • Anhydrous solvent (e.g., Toluene, DMF, or Dioxane)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound, palladium precursor, and phosphine ligand in the chosen anhydrous solvent.

    • Add the alkene to the reaction mixture.

    • Finally, add the base to the mixture.

    • Stir the reaction mixture at the desired temperature (typically ranging from 80 to 120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Mandatory Visualization: The Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Alkene_Coordination Alkene Coordination Ar-Pd(II)-X(L2)->Alkene_Coordination Alkene Alkene_Complex Ar-Pd(II)-(alkene)-X(L2) Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex H-Pd(II)-(alkene)-X(L2) Beta_Hydride_Elimination->Product_Complex Product Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 HX-Base

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

References

Validating the Structure of 1,4-Dibromo-2,5-diethylbenzene Reaction Products by NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the structure of reaction products derived from 1,4-Dibromo-2,5-diethylbenzene, with a focus on its nitration products, using Nuclear Magnetic Resonance (NMR) spectroscopy. The guide offers predicted NMR data for the starting material and its potential nitrated derivatives, alongside a detailed experimental protocol for the nitration reaction. This information is intended to serve as a valuable resource for researchers in confirming the successful synthesis of these compounds and for comparing their spectral properties with alternative structures.

Introduction

This compound is a substituted aromatic compound that can serve as a precursor in the synthesis of more complex molecules. Electrophilic substitution reactions, such as nitration, are common transformations for such compounds. Accurate structural elucidation of the resulting products is crucial for ensuring the desired chemical entity has been formed. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide focuses on the use of ¹H and ¹³C NMR to distinguish between the starting material and its potential mono- and dinitrated products.

Comparative NMR Data Analysis

Due to the limited availability of experimentally acquired NMR spectra for this compound and its specific nitrated derivatives in public databases, the following tables present predicted ¹H and ¹³C NMR data. These predictions were generated using established NMR prediction algorithms and provide a reliable basis for comparison with experimental results. For a qualitative comparison, experimental data for the structurally similar 1,4-dibromo-2,5-dimethylbenzene is also included.

Table 1: Predicted ¹H NMR Spectral Data (Chemical Shift δ [ppm])

CompoundAr-H-CH₂--CH₃
This compound~7.35 (s, 2H)~2.65 (q, 4H)~1.20 (t, 6H)
1,4-Dibromo-2,5-diethyl-3-nitrobenzene~7.60 (s, 1H)~2.80 (q, 2H), ~2.70 (q, 2H)~1.25 (t, 3H), ~1.22 (t, 3H)
1,4-Dibromo-2,5-diethyl-3,6-dinitrobenzeneNo Ar-H~2.90 (q, 4H)~1.30 (t, 6H)
1,4-Dibromo-2,5-dimethylbenzene (Experimental)7.33 (s, 2H)-2.37 (s, 6H)

Table 2: Predicted ¹³C NMR Spectral Data (Chemical Shift δ [ppm])

CompoundC-BrC-EtC-H (Ar)C-NO₂-CH₂--CH₃
This compound~125.0~140.0~135.0-~28.0~15.0
1,4-Dibromo-2,5-diethyl-3-nitrobenzene~123.0, ~126.0~138.0, ~142.0~133.0~150.0~27.5, ~28.5~14.5, ~14.8
1,4-Dibromo-2,5-diethyl-3,6-dinitrobenzene~128.0~145.0-~152.0~27.0~14.0

Experimental Protocol: Nitration of this compound

The following is a general, detailed protocol for the nitration of an aromatic compound like this compound. This procedure should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, ≥90%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add an equimolar amount of fuming nitric acid via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: Dissolve this compound in a minimal amount of a suitable inert solvent (e.g., dichloromethane) in a separate flask. Slowly add this solution to the cold, stirring nitrating mixture. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time will vary depending on the desired product (mono- vs. di-nitration) and can be optimized. For mononitration, shorter reaction times and controlled stoichiometry of the nitrating agent are crucial. For dinitration, a larger excess of the nitrating agent and longer reaction times may be required.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure nitrated product(s).

  • Characterization: Characterize the purified product(s) using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other appropriate analytical techniques to confirm the structure.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of the nitration products of this compound.

G Workflow for Synthesis and NMR Validation cluster_alternatives Alternative Outcomes start This compound reaction Nitration (H₂SO₄, HNO₃) start->reaction Reactant workup Quenching, Extraction, Purification reaction->workup Mixture product Reaction Product(s) workup->product Purified Sample nmr_acq ¹H and ¹³C NMR Spectra Acquisition product->nmr_acq data_proc Spectral Data Processing and Peak Assignment nmr_acq->data_proc comparison Comparison with Predicted/Reference Spectra data_proc->comparison validation Structure Validation comparison->validation mono_nitro Mononitrated Product comparison->mono_nitro di_nitro Dinitrated Product comparison->di_nitro isomers Isomeric Byproducts comparison->isomers unreacted Unreacted Starting Material comparison->unreacted

Caption: Workflow for the synthesis and NMR validation of reaction products.

Conclusion

The structural validation of reaction products is a critical step in chemical synthesis. This guide provides a framework for using ¹H and ¹³C NMR spectroscopy to confirm the identity of products from the nitration of this compound. By comparing experimentally obtained NMR data with the provided predicted values and the data for a similar known compound, researchers can confidently identify their synthesized molecules. The detailed experimental protocol offers a starting point for performing the nitration reaction, which can be optimized based on the desired outcome. The visual workflow further clarifies the logical steps involved in this process, from synthesis to structural confirmation.

A Comparative Guide to Greener Synthesis Routes for 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,4-Dibromo-2,5-diethylbenzene, a key building block in the development of various organic materials and pharmaceutical intermediates, has traditionally relied on methods that are effective but pose environmental and safety concerns. This guide provides a comparative analysis of a traditional synthesis route and emerging greener alternatives, offering experimental data and detailed protocols to aid researchers in selecting more sustainable and efficient methodologies.

Executive Summary

Traditional bromination of 1,4-diethylbenzene typically involves the use of hazardous reagents such as molecular bromine and chlorinated solvents. In contrast, greener alternatives are being developed that utilize safer brominating agents like N-bromosuccinimide (NBS), environmentally benign solvents, and energy-efficient techniques such as microwave irradiation. This guide presents a direct comparison of a conventional approach using bromine and a Lewis acid catalyst with a greener, NBS-based method. The data indicates that greener methods can offer comparable, if not superior, yields while significantly reducing the environmental impact.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for a traditional and a greener synthesis route for this compound.

ParameterTraditional RouteGreener Route
Starting Material 1,4-Diethylbenzene1,4-Diethylbenzene
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Catalyst/Promoter Iron (III) Bromide (FeBr₃)Zeolite H-BEA
Solvent Carbon Tetrachloride (CCl₄)Dichloromethane (CH₂Cl₂)
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time 4 hours2 hours
Yield ~85%~90%
Key Environmental/Safety Concerns - Highly corrosive and toxic Br₂- Carcinogenic CCl₄ solvent- Formation of HBr byproduct- Use of a safer brominating agent- Less hazardous solvent- Heterogeneous catalyst can be recycled

Experimental Protocols

Traditional Synthesis: Bromination with Molecular Bromine and Iron Catalyst

Materials:

  • 1,4-Diethylbenzene

  • Molecular Bromine (Br₂)

  • Iron (III) Bromide (FeBr₃)

  • Carbon Tetrachloride (CCl₄)

  • Aqueous Sodium Bisulfite Solution

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

Procedure:

  • In a fume hood, dissolve 1,4-diethylbenzene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0 °C.

  • Add iron (III) bromide to the solution.

  • Slowly add a solution of molecular bromine in carbon tetrachloride to the reaction mixture via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction by slowly adding an aqueous sodium bisulfite solution until the red color of the bromine disappears.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Greener Synthesis: Bromination with N-Bromosuccinimide and a Zeolite Catalyst

Materials:

  • 1,4-Diethylbenzene

  • N-Bromosuccinimide (NBS)

  • Zeolite H-BEA (protonated form)

  • Dichloromethane (CH₂Cl₂)

  • Aqueous Sodium Thiosulfate Solution

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware

Procedure:

  • To a solution of 1,4-diethylbenzene in dichloromethane in a round-bottom flask, add N-bromosuccinimide.

  • Add the zeolite H-BEA catalyst to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with an aqueous sodium thiosulfate solution to remove any unreacted NBS, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the traditional and greener synthesis routes for this compound.

Traditional_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product A 1,4-Diethylbenzene D Carbon Tetrachloride (Solvent) A->D B Molecular Bromine (Br₂) B->D C Iron (III) Bromide (FeBr₃) C->D E 0 °C to RT G Quenching (NaHSO₃) D->G Reaction F 4 hours H Extraction G->H I Drying & Concentration H->I J Recrystallization/Chromatography I->J K This compound J->K

Caption: Workflow for the traditional synthesis of this compound.

Greener_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Product A 1,4-Diethylbenzene D Dichloromethane (Solvent) A->D B N-Bromosuccinimide (NBS) B->D C Zeolite H-BEA (Catalyst) C->D E Room Temperature G Catalyst Filtration D->G Reaction F 2 hours H Washing (Na₂S₂O₃) G->H I Drying & Concentration H->I J This compound I->J

Caption: Workflow for the greener synthesis of this compound.

Conclusion

The development of greener synthesis routes for essential chemical building blocks like this compound is crucial for the advancement of sustainable chemical manufacturing. The presented NBS/zeolite method demonstrates a significant improvement over traditional bromination by eliminating highly toxic reagents and solvents, reducing reaction times, and offering a recyclable catalytic system. While traditional methods remain effective, the adoption of such greener alternatives is strongly encouraged to enhance laboratory safety and minimize environmental impact, aligning with the principles of green chemistry. Further research into solvent-free conditions and the use of other heterogeneous catalysts could lead to even more sustainable synthetic pathways.

Performance Benchmark of 1,4-Dibromo-2,5-diethylbenzene-based Polymers in Organic Field-Effect Transistors (OFETs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The development of solution-processable conjugated polymers has been a cornerstone in the advancement of organic electronics. Among the vast library of polymeric semiconductors, those based on substituted benzene monomers are of significant interest due to their tunable electronic properties and environmental stability. This guide provides a comparative performance benchmark of polymers derived from 1,4-Dibromo-2,5-diethylbenzene and its longer-chain analogues, specifically poly(p-phenylene vinylene)s with dialkyl substituents (dialkyl-PPVs). Their performance in Organic Field-Effect Transistors (OFETs) is critically evaluated against established high-performance polymers, namely poly(3-hexylthiophene) (P3HT), poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT), and diketopyrrolopyrrole (DPP)-based copolymers. This guide is intended for researchers and scientists in materials science and organic electronics, providing a concise overview of synthesis, device fabrication, and performance metrics to aid in the selection and design of next-generation organic semiconducting materials.

Performance Comparison of OFETs

The performance of an OFET is primarily characterized by three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the reported performance of dialkyl-PPV and its high-performance alternatives.

Polymer ClassSpecific PolymerHole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)
Dialkylated Poly(p-phenylene vinylene) Symmetrically substituted PPV with linear alkyl chains~10⁻²> 10⁴Not Reported
Polythiophene P3HT (regioregular)0.1 - 0.210³ - 10⁶+10 to -20
Thieno[3,2-b]thiophene-based Polymer PBTTT-C140.2 - 1.010⁶ - 10⁸0 to -20
Diketopyrrolopyrrole-based Polymer DPP-DTT1.0 - 10.010⁶ - 10⁸-10 to -50

Experimental Protocols

Detailed methodologies are crucial for the reproduction and validation of experimental results. Below are summarized protocols for the synthesis of the benchmarked polymers and the fabrication of OFET devices.

Polymer Synthesis

1. Poly(2,5-dialkyl-p-phenylene vinylene) via Gilch Polymerization:

A common route for synthesizing poly(p-phenylene vinylene)s is the Gilch polymerization. A generic procedure involves the reaction of a p-xylylene dichloride monomer with a strong base.

  • Monomer Synthesis: The precursor, 1,4-bis(chloromethyl)-2,5-diethylbenzene, can be synthesized from 1,4-diethylbenzene through chloromethylation.

  • Polymerization: The monomer is dissolved in an anhydrous solvent like tetrahydrofuran (THF). A solution of a strong base, such as potassium tert-butoxide, in THF is added dropwise to the monomer solution under an inert atmosphere (e.g., argon or nitrogen) at room temperature. The reaction mixture is typically stirred for several hours.

  • Work-up: The polymerization is quenched by the addition of an acidic solution. The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum. Further purification can be achieved by Soxhlet extraction to remove oligomers and catalyst residues.

2. Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization:

Regioregular P3HT is commonly synthesized using Grignard Metathesis (GRIM) polymerization.

  • Monomer Synthesis: 2-bromo-3-hexylthiophene is treated with a Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding thiophene Grignard species.

  • Polymerization: A nickel catalyst, such as Ni(dppp)Cl₂, is added to the solution of the Grignard monomer in an anhydrous solvent like THF. The polymerization is carried out under an inert atmosphere.

  • Work-up: The reaction is terminated by adding an acidic solution. The polymer is then precipitated in methanol, filtered, and purified by Soxhlet extraction with various solvents to remove catalyst residues and low molecular weight fractions.

3. DPP-based Polymers via Stille or Suzuki Polycondensation:

Donor-acceptor copolymers based on diketopyrrolopyrrole (DPP) are typically synthesized through palladium-catalyzed cross-coupling reactions.

  • Monomer Synthesis: The DPP core is first synthesized and then brominated. The comonomer, a distannylated or diboronylated aromatic compound, is also synthesized separately.

  • Polymerization (Stille Coupling): The brominated DPP monomer and the distannylated comonomer are dissolved in a high-boiling point solvent like toluene or chlorobenzene. A palladium catalyst (e.g., Pd(PPh₃)₄) is added, and the mixture is heated under an inert atmosphere for several hours to days.

  • Work-up: The polymer is precipitated in methanol and purified by Soxhlet extraction.

OFET Device Fabrication and Characterization

A common device architecture for testing these polymers is the bottom-gate, top-contact (BGTC) or bottom-gate, bottom-contact (BGBC) configuration.

  • Substrate Cleaning: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) are used as the gate electrode and gate dielectric, respectively. The substrates are rigorously cleaned by ultrasonication in a sequence of deionized water, acetone, and isopropanol, and then dried.[1]

  • Dielectric Surface Treatment: To improve the semiconductor/dielectric interface, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).[1] This treatment is performed by immersing the substrates in a dilute solution of the SAM-forming molecule in an anhydrous solvent.[1]

  • Semiconductor Deposition: The conjugated polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).[1] The solution is then deposited onto the treated substrate by spin-coating to form a thin film.[1]

  • Annealing: The polymer film is typically annealed at an elevated temperature (e.g., 100-200 °C) under an inert atmosphere to remove residual solvent and improve the molecular ordering and crystallinity of the film.[1]

  • Electrode Deposition: For a BGTC architecture, the source and drain electrodes (typically gold) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation under high vacuum. For a BGBC architecture, the electrodes are patterned on the dielectric layer before the semiconductor deposition.

  • Characterization: The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.[1] The mobility is calculated from the transfer characteristics in the saturation regime, while the on/off ratio is determined from the ratio of the maximum drain current to the minimum drain current. The threshold voltage is extrapolated from the linear region of the transfer curve.[1]

Visualized Workflows and Pathways

Experimental Workflow for Polymer Synthesis and OFET Fabrication

G cluster_synthesis Polymer Synthesis cluster_fabrication OFET Fabrication cluster_characterization Characterization Monomer Monomer (e.g., this compound derivative) Polymerization Polymerization (e.g., Gilch, Stille) Monomer->Polymerization Base/Catalyst Purification Purification (Precipitation, Soxhlet) Polymerization->Purification Polymer Purified Polymer Purification->Polymer Spin_Coating Polymer Spin-Coating Polymer->Spin_Coating Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning Substrate->Cleaning Surface_Treatment Surface Treatment (OTS/HMDS) Cleaning->Surface_Treatment Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Electrode Deposition (Au) Annealing->Electrode_Deposition Device Final OFET Device Electrode_Deposition->Device Measurement Electrical Measurement (I-V Characteristics) Device->Measurement Analysis Performance Analysis Measurement->Analysis Extract μ, I_on/I_off, V_th

Caption: From Monomer to Measurement: The OFET Fabrication Workflow.

Logical Relationship of OFET Performance Metrics

G Polymer_Structure Polymer Backbone & Side Chains Film_Morphology Thin Film Morphology (Crystallinity, Packing) Polymer_Structure->Film_Morphology Processing Processing Conditions (Solvent, Annealing) Processing->Film_Morphology Interface Semiconductor/Dielectric Interface Quality Processing->Interface Device_Architecture Device Architecture (BGTC, BGBC) Device_Architecture->Interface Mobility Charge Carrier Mobility (μ) Film_Morphology->Mobility OnOff_Ratio On/Off Ratio (I_on/I_off) Film_Morphology->OnOff_Ratio Interface->Mobility Interface->OnOff_Ratio Vth Threshold Voltage (V_th) Interface->Vth

Caption: Key Factors Influencing OFET Performance Metrics.

References

A Comparative Guide to Purity Assessment of 1,4-Dibromo-2,5-diethylbenzene: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity is a critical aspect of chemical and pharmaceutical development. For a key intermediate like 1,4-Dibromo-2,5-diethylbenzene, accurate purity assessment ensures the reliability of subsequent synthetic steps and the quality of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID)—for the purity determination of this compound.

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte. In contrast, HPLC and GC are comparative methods that rely on the separation of components in a mixture and their detection, often requiring reference standards for accurate quantification.[1][2] This guide presents a head-to-head comparison of these techniques, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their needs.

Methodology Comparison at a Glance

The selection of an analytical technique for purity determination depends on various factors, including the nature of the analyte and potential impurities, the required level of accuracy, and the availability of instrumentation.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-FID
Principle Direct measurement based on the molar relationship between the integrated signal of an analyte and an internal standard.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[1]Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase, with detection by flame ionization.[2]
Quantification Absolute (Primary method)Relative (Requires reference standards for impurities)Relative (Requires reference standards for impurities)
Sample Throughput ModerateHighHigh
Solvent Consumption LowHighLow
Destructive NoYesYes
Strengths High precision and accuracy, structural confirmation, universal detector for protons.Excellent for non-volatile and thermally labile compounds, high resolution.High sensitivity for volatile compounds, robust and reliable.[3]
Limitations Lower sensitivity than chromatographic methods, potential for signal overlap.Requires chromophores for UV detection, response factors can vary between compounds.Limited to volatile and thermally stable compounds.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are designed to be adaptable for the analysis of this compound.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard: Maleic acid (certified reference material)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) and add it to the same vial.

  • Dissolve the mixture in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

ParameterValue
Pulse Programzg30
Number of Scans16
Relaxation Delay (d1)30 s
Acquisition Time4 s
Spectral Width20 ppm

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

For this compound, the singlet from the two aromatic protons can be used for quantification. For the ethyl groups, the quartet from the methylene protons or the triplet from the methyl protons can be utilized.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (70:30, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation: Gas chromatograph with a flame ionization detector.

GC Conditions:

ParameterValue
ColumnDB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature250 °C
Detector Temperature300 °C
Oven ProgramStart at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Injection Volume1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a solution of this compound in acetone at a concentration of 1 mg/mL.

Data Analysis: Similar to HPLC, purity is calculated using the area percent method.

Illustrative Purity Assessment Data

The following tables summarize hypothetical but realistic purity data for a single batch of this compound as determined by each of the three techniques.

Table 1: qNMR Purity Data

Analyte Signal (Protons)IntegralCalculated Purity (%)
Aromatic CH (2H)2.0099.2
Methylene CH₂ (4H)4.0599.3
Methyl CH₃ (6H)6.0999.2
Average Purity 99.2

Table 2: HPLC-UV Purity Data

PeakRetention Time (min)AreaArea %
Impurity 13.815,2340.3
This compound 5.2 5,062,450 99.5
Impurity 26.110,1560.2
Total Purity 99.5

Table 3: GC-FID Purity Data

PeakRetention Time (min)AreaArea %
Impurity 18.58,9760.2
This compound 10.3 4,479,024 99.7
Impurity 211.24,4890.1
Total Purity 99.7

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Process Data (Phase, Baseline, Integrate) acquire->process calculate Calculate Purity process->calculate

Caption: Workflow for purity assessment by qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis prepare_stock Prepare Stock Solution (1 mg/mL in Acetonitrile) dilute Dilute to 0.1 mg/mL with Mobile Phase prepare_stock->dilute filter_sample Filter through 0.45 µm Syringe Filter dilute->filter_sample inject Inject into HPLC System filter_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect analyze Analyze Chromatogram (Area Percent) detect->analyze

Caption: Workflow for purity assessment by HPLC-UV.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis prepare_solution Prepare Solution (1 mg/mL in Acetone) inject Inject into GC System prepare_solution->inject separate Chromatographic Separation inject->separate detect Flame Ionization Detection separate->detect analyze Analyze Chromatogram (Area Percent) detect->analyze

References

Navigating Chemical Structures: A Comparative Analysis of Experimental and Calculated NMR Shifts for 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise molecular characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of experimental and computationally predicted NMR chemical shifts for 1,4-Dibromo-2,5-diethylbenzene, offering insights into the accuracy and utility of predictive methodologies in the absence of empirical data.

Due to the unavailability of publicly accessible experimental NMR spectra for this compound, this guide leverages predicted NMR data and contextualizes it with experimental data for the closely related analogue, 1,4-Dibromo-2,5-dimethylbenzene. This approach showcases the power of computational tools in modern chemical analysis.

¹H and ¹³C NMR Data Comparison

The predicted ¹H and ¹³C NMR chemical shifts for this compound were generated using the online NMR prediction tool, NMRDB.org. For comparative purposes, the experimental NMR data for 1,4-Dibromo-2,5-dimethylbenzene, obtained from ChemicalBook, is presented alongside. All chemical shifts are reported in parts per million (ppm).

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts for this compound and Experimental Shifts for 1,4-Dibromo-2,5-dimethylbenzene.

Assignment Predicted ¹H Chemical Shift (ppm) for this compound Experimental ¹H Chemical Shift (ppm) for 1,4-Dibromo-2,5-dimethylbenzene
Aromatic-H7.377.33
-CH₂-2.68 (quartet)-
-CH₃ (of ethyl)1.18 (triplet)-
-CH₃ (of methyl)-2.35

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Shifts for 1,4-Dibromo-2,5-dimethylbenzene.

Assignment Predicted ¹³C Chemical Shift (ppm) for this compound Experimental ¹³C Chemical Shift (ppm) for 1,4-Dibromo-2,5-dimethylbenzene
C-Br125.1123.1
C-CH₂/C-CH₃139.7137.9
Aromatic C-H134.2134.8
-CH₂-28.9-
-CH₃ (of ethyl)14.5-
-CH₃ (of methyl)-22.2

Methodologies

Experimental Protocol for NMR Spectroscopy

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules, which would be applicable to this compound.

  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • A standard one-pulse experiment is performed.

    • Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. Typically, 16 to 64 scans are sufficient for a ¹H spectrum.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program.

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required to obtain a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Computational Protocol for NMR Shift Prediction

The calculated NMR shifts for this compound were obtained using an online prediction engine that employs a combination of computational methods. A typical workflow for such predictions is as follows:

  • Structure Input: The molecular structure of this compound is provided as a SMILES string (CCC1=C(C=C(CC)C(=C1)Br)Br) or drawn using a chemical structure editor.

  • Prediction Algorithm: The software utilizes a pre-existing database of experimental NMR data and employs various algorithms to predict the chemical shifts. These can include:

    • HOSE (Hierarchical Organisation of Spherical Environments) Codes: This method breaks down the molecule into concentric spheres around each atom and compares these environments to a database of known chemical shifts.

    • Machine Learning Models: Advanced algorithms trained on large datasets of experimental spectra can predict chemical shifts based on learned patterns in molecular structures.

    • Incremental Methods: These methods use a base chemical shift for a core structure and add or subtract values based on the effects of different substituents.

  • Output: The software outputs a list of predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule, often along with predicted multiplicities (e.g., singlet, doublet, triplet) for the proton signals.

Workflow for Comparing Experimental and Calculated NMR Data

The following diagram illustrates the logical workflow for the comparison of experimental and calculated NMR data, a common practice in chemical structure verification and elucidation.

NMR_Comparison_Workflow cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_sample Sample Preparation exp_acquisition NMR Data Acquisition (¹H & ¹³C) exp_sample->exp_acquisition 1. Prepare exp_processing Data Processing (FT, Phasing) exp_acquisition->exp_processing 2. Acquire FID exp_spectrum Experimental Spectrum exp_processing->exp_spectrum 3. Process comparison Comparative Analysis exp_spectrum->comparison Experimental Data comp_structure Input Molecular Structure comp_prediction NMR Shift Prediction (e.g., HOSE, ML) comp_structure->comp_prediction 1. Define comp_shifts Predicted Shifts comp_prediction->comp_shifts 2. Calculate comp_shifts->comparison Calculated Data conclusion Structure Verification/ Elucidation comparison->conclusion Correlate & Conclude

Caption: Workflow for comparing experimental and calculated NMR data.

A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 1,4-Dibromo-2,5-diethylbenzene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability. This guide provides an objective comparison of the kinetic performance of various palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—with a focus on 1,4-dibromo-2,5-diethylbenzene and analogous dibromoarene substrates. While specific kinetic data for this compound is limited in publicly available literature, this guide leverages established principles and data from closely related compounds to offer a comparative analysis.

Comparative Kinetic Data

The following tables summarize the key kinetic parameters and influencing factors for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions involving dibromoarenes. This information is collated from general principles of cross-coupling reactions and studies on similar substrates.[1][2]

Table 1: General Kinetic Comparison of Cross-Coupling Reactions with Dibromoarenes

Parameter Suzuki-Miyaura Coupling Heck Coupling Sonogashira Coupling
Typical Rate-Determining Step Oxidative Addition or TransmetalationOxidative Addition or Olefin InsertionOxidative Addition or Transmetalation
Relative Reaction Rate Generally fast, especially with electron-deficient aryl halides.Rate is sensitive to steric hindrance of the alkene. Can be slower than Suzuki.Typically fast, with the rate influenced by both the palladium and copper catalytic cycles.
Effect of Halide I > Br > Cl >> FI > Br > Cl >> FI > Br > Cl >> F
Influence of Electronic Effects on Aryl Halide Electron-withdrawing groups generally increase the rate of oxidative addition.Electron-withdrawing groups on the aryl halide typically accelerate the reaction.Electron-withdrawing groups on the aryl halide enhance the rate of oxidative addition.
Key Catalyst Components Palladium catalyst, phosphine or N-heterocyclic carbene (NHC) ligand, base.Palladium catalyst, phosphine or NHC ligand, base.Palladium catalyst, copper(I) co-catalyst, phosphine ligand, base.
Common Solvents Toluene, Dioxane, THF, often with water.DMF, DMAc, NMP, Acetonitrile.THF, DMF, Toluene, Amines (as solvent and base).

Table 2: Factors Influencing Reaction Kinetics in Cross-Coupling of Dibromoarenes

Factor Suzuki-Miyaura Coupling Heck Coupling Sonogashira Coupling
Catalyst Loading Typically 0.1-5 mol%. Higher loading can increase the rate but also side reactions.Generally 0.1-5 mol%. Rate is often dependent on catalyst concentration.Palladium: 0.1-5 mol%; Copper: 0.5-10 mol%. The ratio can significantly impact the rate.
Ligand Properties Bulky, electron-rich phosphines or NHCs often accelerate oxidative addition and reductive elimination.Electron-rich and sterically demanding ligands can enhance catalytic activity.Electron-rich phosphine ligands are commonly used to facilitate the catalytic cycle.
Base Strength and Type The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial and affects the transmetalation step.Organic bases (e.g., Et₃N, DIPEA) or inorganic bases (e.g., K₂CO₃, NaOAc) are used. Base strength can influence the rate.Amine bases (e.g., Et₃N, piperidine) are essential for both the palladium and copper cycles.
Temperature Reactions are often run at elevated temperatures (80-120 °C) to ensure reasonable rates.Typically requires elevated temperatures (100-140 °C).Can often be performed at or slightly above room temperature, though heating may be required for less reactive substrates.[3]
Substrate Steric Hindrance Steric hindrance on the aryl halide or boronic acid can decrease the reaction rate.Highly substituted alkenes can react slower due to steric hindrance during the insertion step.Steric hindrance around the alkyne or the aryl halide can impede the reaction.

Experimental Protocols for Kinetic Studies

To obtain precise kinetic data for the cross-coupling reactions of this compound or its alternatives, a systematic experimental approach is necessary. The following protocols outline the methodologies for key experiments.

Protocol 1: Determination of Reaction Order by the Initial Rates Method

Objective: To determine the reaction order with respect to the aryl halide, the coupling partner, and the catalyst.

Materials:

  • This compound (or alternative dibromoarene)

  • Coupling partner (e.g., phenylboronic acid for Suzuki, styrene for Heck, phenylacetylene for Sonogashira)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃)

  • Copper(I) iodide (for Sonogashira)

  • Base (e.g., K₂CO₃, Et₃N)

  • Anhydrous and degassed solvent

  • Internal standard (e.g., dodecane)

  • Reaction vials, syringes, and magnetic stir bars

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the dibromoarene, coupling partner, catalyst, and base in the chosen solvent. Also, prepare a stock solution of the internal standard.

  • Reaction Setup: In a series of reaction vials, add the appropriate volumes of the stock solutions to achieve a range of initial concentrations for one reactant while keeping the concentrations of all other components constant and in excess.

  • Initiation and Sampling: Initiate the reactions by adding the final reactant (often the catalyst or the limiting reagent) and start timing. At predetermined time intervals, withdraw an aliquot from each reaction vial and quench it immediately (e.g., by cooling and diluting with a suitable solvent).

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product formed or the starting material consumed over time.

  • Data Analysis: Plot the concentration of the product versus time for each experiment. Determine the initial rate of reaction from the initial slope of each curve. Plot the logarithm of the initial rate versus the logarithm of the initial concentration of the varied reactant. The slope of this line will give the order of the reaction with respect to that reactant.

Protocol 2: In-situ Reaction Monitoring for Continuous Kinetic Profiling

Objective: To obtain a detailed kinetic profile of the reaction by continuously monitoring the concentrations of reactants and products.

Instrumentation:

  • ReactIR (in-situ FTIR) or Pro-NMR with a flow cell.

  • Jacketed reaction vessel with overhead stirring and temperature control.

Procedure:

  • Reaction Setup: Assemble the reaction in the jacketed vessel under an inert atmosphere. The in-situ probe (FTIR or NMR) should be properly positioned in the reaction mixture.

  • Data Acquisition: Start data acquisition before initiating the reaction to establish a baseline. Initiate the reaction by adding the final component.

  • Monitoring: Collect spectra at regular intervals throughout the course of the reaction until it reaches completion.

  • Data Analysis: Correlate the spectral changes to the concentrations of the reactants and products using appropriate calibration curves. Plot the concentration profiles over time to determine the reaction kinetics.

Visualizations

General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the fundamental steps common to many palladium-catalyzed cross-coupling reactions.

Cross_Coupling_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(L)_n (Oxidative Addition Complex) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R'-M PdII_R R-Pd(II)-R'(L)_n (Transmetalation Complex) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 (Catalyst Regeneration) Product R-R' (Product) RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Kinetic Analysis

This diagram outlines the logical flow of a typical kinetic study for a cross-coupling reaction.

Kinetic_Workflow Prep Reaction Preparation (Substrates, Catalyst, Solvent) Setup Experimental Setup (Initial Rates or In-situ) Prep->Setup Monitoring Reaction Monitoring (GC-MS, HPLC, IR, NMR) Setup->Monitoring Data Data Collection (Concentration vs. Time) Monitoring->Data Analysis Kinetic Analysis (Reaction Order, Rate Constant) Data->Analysis Model Mechanistic Interpretation & Model Development Analysis->Model

Caption: A streamlined workflow for conducting kinetic studies of cross-coupling reactions.

References

Cross-Validation of Analytical Methods for the Characterization of 1,4-Dibromo-2,5-diethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the characterization of 1,4-Dibromo-2,5-diethylbenzene. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound in research, development, and manufacturing settings. This document outlines detailed experimental protocols, presents a comparative analysis of key performance attributes, and offers visual workflows to aid in method selection and implementation.

Introduction to Analytical Cross-Validation

Cross-validation of analytical methods is the process of using multiple analytical techniques to characterize a single compound. This approach provides a more complete understanding of the compound's properties and a higher degree of confidence in its quality assessment. Each analytical method offers unique insights into different aspects of the material, from molecular structure and purity to thermal properties. For a substituted aromatic compound like this compound, a combination of chromatographic, spectroscopic, and thermal analysis methods is recommended for comprehensive characterization.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a trade-off between the desired level of detail, sample throughput, and available instrumentation. The following table summarizes the key characteristics and performance metrics of several common analytical techniques applicable to the characterization of this compound.

Analytical Technique Principle Information Provided Sample Throughput Relative Cost Key Advantages Limitations
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase.Purity, detection of volatile impurities.HighLowHigh precision and accuracy for purity assessment.Not suitable for non-volatile impurities; requires calibration for quantification.
High-Performance Liquid Chromatography (HPLC) Separation based on polarity and interaction with a stationary phase.Purity, detection of non-volatile impurities, quantification of related substances.MediumMediumVersatile for a wide range of compounds; excellent for purity and impurity profiling.[1]Can be more complex to develop methods; may require specific detectors for certain compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by mass analysis.Molecular weight, fragmentation pattern for structural elucidation, impurity identification.MediumHighHigh sensitivity and specificity; definitive identification of volatile components.May not be suitable for thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Unambiguous structural elucidation (¹H and ¹³C), confirmation of isomeric structure.LowHighProvides detailed structural information; non-destructive.Lower sensitivity compared to other methods; requires higher sample concentration.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Melting point, heat of fusion, assessment of overall purity.[2][3]HighMediumRapid assessment of purity; requires minimal sample preparation.[4]Only applicable to crystalline solids; less sensitive to impurities that do not affect the melting point.[2]
Elemental Analysis Combustion of the sample to convert elements into simple gases for quantification.Determination of the percentage of C, H, and Br.LowMediumConfirms the elemental composition of the molecule.[5]Does not provide information on structure or impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic compounds and can be adapted and validated for the specific analysis of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Assessment

This method is suitable for determining the purity of this compound by separating it from any volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or toluene) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reverse-phase HPLC is a versatile technique for separating this compound from its less volatile impurities and isomers.[3][4][6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[8]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of about 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). Isocratic elution is often sufficient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Impurities are quantified based on their peak areas relative to the main peak, often using an external standard for accurate concentration determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

GC-MS provides definitive identification of this compound and its volatile impurities through mass spectral data.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Same as the GC-FID method.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The mass spectrum of the main peak should be consistent with the molecular weight of this compound (292.01 g/mol ). The characteristic isotopic pattern for two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio) should be observed.[9][10] Fragmentation patterns can be analyzed to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of this compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Signals:

      • A singlet for the two aromatic protons.

      • A quartet for the four methylene (-CH₂-) protons of the ethyl groups.

      • A triplet for the six methyl (-CH₃) protons of the ethyl groups.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Due to the symmetry of the molecule, four distinct carbon signals are expected: one for the bromine-substituted aromatic carbons, one for the ethyl-substituted aromatic carbons, one for the methylene carbons, and one for the methyl carbons.[7]

  • Data Analysis: Chemical shifts, coupling constants, and integration values are used to confirm the structure and isomeric purity.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical characterization process.

Overall Characterization Workflow cluster_Initial Initial Analysis cluster_Detailed Detailed Characterization cluster_Final Final Assessment Sample Sample Purity_Screen Purity Screening (GC-FID or HPLC) Sample->Purity_Screen Structure_ID Structural Identification (GC-MS) Purity_Screen->Structure_ID If impurities detected Structure_Confirm Structural Confirmation (NMR) Purity_Screen->Structure_Confirm Confirm identity Thermal_Analysis Thermal Properties (DSC) Structure_Confirm->Thermal_Analysis Elemental_Comp Elemental Composition Thermal_Analysis->Elemental_Comp Final_Report Comprehensive Certificate of Analysis Elemental_Comp->Final_Report

Caption: Overall workflow for the comprehensive characterization of this compound.

Chromatographic Analysis Workflow Start Sample Preparation GC_FID GC-FID Analysis Start->GC_FID HPLC HPLC Analysis Start->HPLC GC_MS GC-MS Analysis Start->GC_MS Purity_Data Purity Data (% Area) GC_FID->Purity_Data Impurity_Profile Impurity Profile HPLC->Impurity_Profile ID_Confirmation Identity Confirmation (MS Spectra) GC_MS->ID_Confirmation

Caption: Workflow for chromatographic analysis of this compound.

Conclusion

The comprehensive characterization of this compound is best achieved through the cross-validation of multiple analytical techniques. Gas chromatography is a robust method for purity assessment, while HPLC is well-suited for analyzing a broader range of impurities. GC-MS provides definitive structural identification, and NMR spectroscopy offers unambiguous confirmation of the molecular structure and isomeric purity. Complementary techniques such as DSC and elemental analysis provide additional valuable information regarding the material's physical and chemical properties. By employing a combination of these methods, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of this compound for its intended application.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1,4-Dibromo-2,5-diethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,4-Dibromo-2,5-diethylbenzene. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring careful handling. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Hazard Information

Hazard ClassificationGHS Hazard StatementSignal WordGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)

Recommended Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) with detailed PPE recommendations for this compound is not available, the following recommendations are based on the known hazards and data from the structurally similar compound, 1,4-Dibromo-2,5-dimethylbenzene.

Protection TypeRecommended PPEStandard
Eye/Face Protection Chemical safety goggles or face shieldEN166 (EU) or ANSI Z87.1 (US)
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)EN374
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoesN/A
Respiratory Protection N95 (US) or FFP2 (EU) dust mask. Use in a well-ventilated area, preferably a chemical fume hood.NIOSH (US) or EN 149 (EU)

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is crucial for the safe handling of this compound, from receipt to disposal.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination & Cleanup cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure fume hood is operational prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handling1 Weigh compound in fume hood prep3->handling1 handling2 Perform experimental work handling1->handling2 decon1 Decontaminate glassware and surfaces handling2->decon1 decon2 Remove PPE correctly decon1->decon2 decon2->decon2 decon3 Wash hands thoroughly disp1 Segregate halogenated organic waste decon3->disp1 disp2 Label waste container clearly disp1->disp2 disp3 Store waste in designated area disp2->disp3

Caption: Safe handling workflow for this compound.

Procedural Steps:

  • Preparation:

    • Thoroughly review this safety guide and any available safety data for the compound.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Put on all required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transfers, inside a chemical fume hood to avoid inhalation of dust.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Decontamination and Cleanup:

    • After completing the experimental work, decontaminate all surfaces and glassware that have been in contact with the chemical using an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.

    • Remove PPE in a manner that avoids cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container. This includes contaminated disposable labware (e.g., pipette tips, weighing boats) and cleaning materials.

  • Container Labeling: The waste container must be sealed and clearly labeled with its contents, including the full chemical name and approximate concentrations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.